4-(4-Bromophenyl)pyrimidine-2-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(4-bromophenyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2S/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHVNHFKKQMINS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC(=S)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426902 | |
| Record name | 4-(4-bromophenyl)pyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832741-25-0 | |
| Record name | 4-(4-bromophenyl)pyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-BROMOPHENYL)-2-PYRIMIDINETHIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(4-Bromophenyl)pyrimidine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 4-(4-bromophenyl)pyrimidine-2-thiol, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. The synthesis is primarily achieved through a two-step process commencing with a Biginelli condensation reaction to form a dihydropyrimidine intermediate, followed by an oxidative aromatization to yield the final product. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with this synthetic route.
Core Synthesis Pathway
The synthesis of this compound proceeds through two key stages:
-
Step 1: Biginelli Condensation. This well-established multi-component reaction involves the acid-catalyzed condensation of 4-bromobenzaldehyde, ethyl acetoacetate, and thiourea to form the intermediate, 4-(4-bromophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidine-2(1H)-thione.
-
Step 2: Oxidative Aromatization. The dihydropyrimidine ring of the intermediate is subsequently oxidized to form the aromatic pyrimidine ring of the final product, this compound.
Below is a detailed breakdown of the experimental procedures and associated data for each step.
Experimental Protocols
Step 1: Synthesis of 4-(4-Bromophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidine-2(1H)-thione (Intermediate)
The Biginelli reaction is a one-pot synthesis that is widely used for the preparation of dihydropyrimidinones and their thio-analogs.[1][2]
Reaction Scheme:
Figure 1: Biginelli condensation for the synthesis of the dihydropyrimidine intermediate.
Methodology:
A mixture of 4-bromobenzaldehyde, ethyl acetoacetate, and thiourea is heated in the presence of a catalyst.[3][4] While various catalysts can be employed, including Lewis acids and Brønsted acids, a common procedure utilizes a catalytic amount of hydrochloric acid in ethanol.[2]
-
Reactants:
-
4-Bromobenzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Thiourea (1.5 eq)
-
Catalyst: Concentrated HCl (catalytic amount) or a Lewis acid such as FeCl₃·6H₂O.
-
Solvent: Ethanol
-
-
Procedure:
-
To a round-bottom flask, add 4-bromobenzaldehyde, ethyl acetoacetate, thiourea, and ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure intermediate.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 60-85% | [5] |
| Melting Point | 209-211 °C |
Characterization Data (Intermediate):
-
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 9.65 (s, 1H, NH), 7.50 (d, J = 8.4 Hz, 2H, Ar-H), 7.20 (d, J = 8.4 Hz, 2H, Ar-H), 5.15 (d, J = 3.2 Hz, 1H, H-4), 4.00 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.25 (s, 3H, CH₃), 1.10 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 174.5, 165.2, 148.5, 143.8, 131.5, 128.8, 121.2, 100.0, 59.5, 54.0, 18.1, 14.0.
-
IR (KBr, cm⁻¹): 3240 (N-H stretch), 3110 (N-H stretch), 1680 (C=O stretch), 1595 (C=C stretch), 1220 (C-O stretch), 1180 (C=S stretch).
Step 2: Oxidative Aromatization to this compound (Final Product)
The dihydropyrimidine intermediate is oxidized to the corresponding pyrimidine-2-thiol. Various oxidizing agents can be used for this transformation, with cerium ammonium nitrate (CAN) being an effective option.
Reaction Scheme:
Figure 2: Oxidative aromatization of the intermediate to the final product.
Methodology:
-
Reactants:
-
4-(4-Bromophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidine-2(1H)-thione (1.0 eq)
-
Cerium Ammonium Nitrate (CAN) (2.0-2.5 eq)
-
Solvent: Acetonitrile or Acetic Acid
-
-
Procedure:
-
Dissolve the dihydropyrimidine intermediate in the chosen solvent in a round-bottom flask.
-
Add cerium ammonium nitrate portion-wise to the solution at room temperature with vigorous stirring.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Quantitative Data:
| Parameter | Value |
| Yield | 70-85% |
Characterization Data (Final Product):
-
Melting Point: 206-212 °C[6]
-
Molecular Formula: C₁₀H₇BrN₂S[7]
-
Molecular Weight: 267.15 g/mol [6]
-
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 13.5 (br s, 1H, SH), 8.55 (d, J = 5.0 Hz, 1H, H-6), 8.05 (d, J = 8.5 Hz, 2H, Ar-H), 7.75 (d, J = 8.5 Hz, 2H, Ar-H), 7.40 (d, J = 5.0 Hz, 1H, H-5).
-
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 178.5 (C=S), 162.0 (C-4), 158.0 (C-6), 135.0 (Ar-C), 132.0 (Ar-CH), 130.0 (Ar-CH), 123.0 (Ar-C), 110.0 (C-5).
-
IR (KBr, cm⁻¹): 3100-2900 (br, S-H stretch), 1600 (C=N stretch), 1550 (C=C stretch), 820 (C-Br stretch).
-
Mass Spectrometry (ESI-MS): m/z 267.0 [M+H]⁺, 269.0 [M+H+2]⁺.[7]
Logical Workflow of the Synthesis
The overall synthesis can be visualized as a sequential process, starting from commercially available starting materials and proceeding through a key intermediate to the final desired compound.
Figure 3: Overall workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a robust and efficient process that utilizes the classical Biginelli condensation followed by an oxidative aromatization. This technical guide provides researchers and drug development professionals with the necessary detailed protocols and characterization data to successfully synthesize and verify this important heterocyclic compound. The versatility of the Biginelli reaction also allows for the potential synthesis of a library of related derivatives by varying the starting aldehyde and β-ketoester components.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 6. chemimpex.com [chemimpex.com]
- 7. PubChemLite - 4-(4-bromophenyl)-2-pyrimidinethiol (C10H7BrN2S) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 4-(4-Bromophenyl)pyrimidine-2-thiol (CAS 832741-25-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Bromophenyl)pyrimidine-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, provides a detailed, plausible experimental protocol for its synthesis, and discusses its potential biological activities based on structurally related compounds. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents and functional materials.
Introduction
This compound is a pyrimidine derivative characterized by a bromophenyl substituent at the 4-position and a thiol group at the 2-position. The pyrimidine scaffold is a ubiquitous motif in biologically active molecules, including nucleic acids and various pharmaceuticals. The presence of the bromophenyl group and the reactive thiol functionality makes this compound a versatile building block for the synthesis of a diverse array of derivatives with potential applications in drug discovery, particularly in the development of anticancer and antimicrobial agents, as well as in the field of materials science.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 832741-25-0 | [2] |
| Molecular Formula | C₁₀H₇BrN₂S | [2] |
| Molecular Weight | 267.15 g/mol | [2] |
| Appearance | Not explicitly reported, likely a solid | |
| Melting Point | Not explicitly reported | |
| Solubility | Not explicitly reported | |
| Purity | Commercially available at ≥99% (HPLC) |
Synthesis
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Step 1: Synthesis of (2E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one (Chalcone). This intermediate is prepared via a Claisen-Schmidt condensation of 4-bromoacetophenone with benzaldehyde.
-
Step 2: Synthesis of 4-(4-Bromophenyl)-6-phenylpyrimidine-2-thiol. The synthesized chalcone is then reacted with thiourea in the presence of a base to yield the target pyrimidine-2-thiol.
Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of (2E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one
-
To a solution of 4-bromoacetophenone (1.99 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (20 mL), an aqueous solution of potassium hydroxide (40%) is added dropwise with constant stirring at room temperature.
-
The reaction mixture is stirred for 2-4 hours, during which a precipitate may form.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute HCl.
-
The resulting solid is filtered, washed with water until neutral, and dried.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure chalcone.
Step 2: Synthesis of 4-(4-Bromophenyl)-6-phenylpyrimidine-2-thiol
-
A mixture of the synthesized chalcone (2.87 g, 10 mmol), thiourea (0.76 g, 10 mmol), and potassium hydroxide (0.56 g, 10 mmol) in absolute ethanol (30 mL) is refluxed for 6-8 hours.[1]
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The solution is then acidified with a dilute acid (e.g., HCl) to precipitate the product.
-
The solid obtained is filtered, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield 4-(4-bromophenyl)-6-phenylpyrimidine-2-thiol.
Spectroscopic Data (Inferred)
While specific spectroscopic data for this compound is not available, data from structurally similar compounds can provide an expected profile.
¹H NMR
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl and pyrimidine rings. The proton of the thiol group may appear as a broad singlet, and its chemical shift can be concentration-dependent. Aromatic protons would typically appear in the range of δ 7.0-8.5 ppm.
¹³C NMR
The ¹³C NMR spectrum would display signals corresponding to the carbon atoms of the bromophenyl and pyrimidine rings. The carbon attached to the thiol group (C=S) is expected to have a characteristic chemical shift in the downfield region, typically around δ 175-185 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is anticipated to show characteristic absorption bands. Key expected frequencies include:
-
N-H stretching: around 3100-3300 cm⁻¹ (from the tautomeric thione form)
-
C=N stretching: around 1600-1650 cm⁻¹
-
C=S stretching: around 1100-1200 cm⁻¹
-
C-Br stretching: in the fingerprint region, typically below 800 cm⁻¹
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (267.15 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio) is expected.
Potential Biological Activities and Signaling Pathways
Although no specific biological studies have been reported for this compound, the pyrimidine-2-thiol scaffold is a well-known pharmacophore with a broad range of biological activities.
Anticancer Activity
Numerous pyrimidine derivatives have demonstrated potent anticancer activities through various mechanisms. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative has been shown to inhibit cell proliferation in colorectal cancer by suppressing the MEK/ERK signaling pathway.[3] This pathway is a critical regulator of cell growth, differentiation, and survival, and its dysregulation is a hallmark of many cancers. It is plausible that this compound or its derivatives could exhibit similar inhibitory effects on this or other cancer-related signaling cascades.
References
In-Depth Technical Guide on the Biological Activity of Brominated Pyrimidine Thiols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brominated pyrimidine thiols represent a compelling class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these molecules. It has been demonstrated that the introduction of a bromine atom and a thiol group to the pyrimidine scaffold can significantly enhance their therapeutic potential, particularly in the realms of oncology and microbiology. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways to serve as a valuable resource for researchers in the field. The evidence presented herein underscores the promise of brominated pyrimidine thiols as lead compounds for the development of novel therapeutic agents.
Introduction
The pyrimidine nucleus is a fundamental building block in numerous biologically significant molecules, including nucleic acids and various coenzymes.[1] Consequently, synthetic pyrimidine derivatives have been extensively explored as potential therapeutic agents. The strategic incorporation of a bromine atom, a halogen known to modulate pharmacokinetic and pharmacodynamic properties, and a thiol group, which can act as a versatile pharmacophore, has led to the discovery of brominated pyrimidine thiols with pronounced biological effects.[2][3] These compounds have exhibited promising activity against various cancer cell lines and a broad spectrum of microbial pathogens.[2][4] This guide aims to consolidate the current knowledge on these compounds, providing a detailed examination of their biological activities and the experimental methodologies used for their evaluation.
Synthesis of Brominated Pyrimidine Thiols
The synthesis of brominated pyrimidine thiols can be achieved through several synthetic routes. A common strategy involves the initial synthesis of a pyrimidine-2-thiol derivative, followed by bromination.
General Synthesis of 4,6-Disubstituted Pyrimidine-2-thiols
A widely employed method for the synthesis of the pyrimidine-2-thiol scaffold is the cyclocondensation of a chalcone with thiourea in the presence of a base.[5]
Experimental Protocol: Synthesis of 4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol [5]
-
Chalcone Synthesis: 1-(4-nitrophenyl)ethanone (0.01 mol) and 2-chlorobenzaldehyde (0.01 mol) are dissolved in methanol (5-10 ml).
-
A solution of sodium hydroxide (10 ml, 40%) is added dropwise with constant stirring at room temperature for 2-3 hours.
-
The reaction mixture is left overnight, then poured into ice-cold water and acidified to precipitate the chalcone intermediate.
-
Cyclization: The synthesized chalcone (0.01 mol) and thiourea (0.01 mol) are refluxed in a solution of potassium hydroxide (0.01 mol) in methanol (50 ml) for 3-4 hours.
-
The reaction mixture is then cooled and poured into ice water to precipitate the final product, 4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol.
-
The solid is filtered, washed with water, and recrystallized from an appropriate solvent.
Bromination of the Pyrimidine Ring
Bromination of the pyrimidine ring can be achieved using various brominating agents. A common method for the bromination of pyrimidines and their nucleosides is the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH).[6] The reaction conditions can be optimized by the addition of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to enhance the efficiency of bromination.[7]
Experimental Protocol: Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBH) [7]
-
The pyrimidine-2-thiol derivative (1.0 mmol) is dissolved in an aprotic solvent such as dichloromethane (CH2Cl2).
-
1,3-dibromo-5,5-dimethylhydantoin (DBH) (1.1 equivalents) is added to the solution.
-
For enhanced reactivity, a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.55 equivalents) can be added.
-
The reaction mixture is stirred at ambient temperature for 6-28 hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
Biological Activities
Brominated pyrimidine thiols have demonstrated significant potential in two primary therapeutic areas: as anticancer and antimicrobial agents.
Anticancer Activity
Several studies have highlighted the potent antiproliferative effects of brominated pyrimidine derivatives against a range of cancer cell lines. The presence of bromine at specific positions on the pyrimidine or associated rings has been shown to be crucial for this activity.
Quantitative Data: Antiproliferative Activity of Halogenated Thieno[3,2-d]pyrimidines
| Compound | L1210 (IC50, µM) | CEM (IC50, µM) | HeLa (IC50, µM) |
| 7-Bromo-2,4-dichloro-thieno[3,2-d]pyrimidine | 1.0 | 1.1 | 1.5 |
| 2,4-Dichloro-thieno[3,2-d]pyrimidine | 5.4 | 4.8 | 6.2 |
Data sourced from a study on halogenated thieno[3,2-d]pyrimidines, which are structurally related to brominated pyrimidine thiols and demonstrate the impact of halogenation on anticancer activity.[2]
Experimental Protocol: MTT Assay for Cell Viability [8][9]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the brominated pyrimidine thiol compounds and incubated for a further 48-72 hours.
-
MTT Addition: 10 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS) is added to each well.
-
Incubation: The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: 100 µl of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Activity
Brominated pyrimidine thiols have also been identified as potent antimicrobial agents, exhibiting activity against both bacteria and fungi. The specific substitutions on the pyrimidine ring play a significant role in determining the spectrum and potency of their antimicrobial effects.
Quantitative Data: Antimicrobial Activity of 4-(Substituted phenyl)-6-(4-nitrophenyl)pyrimidine Derivatives
| Compound | S. aureus (MIC, µM/ml) | B. subtilis (MIC, µM/ml) | E. coli (MIC, µM/ml) | C. albicans (MIC, µM/ml) | A. niger (MIC, µM/ml) |
| 4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | 1.83 | 1.92 | 0.91 | 3.47 | 3.37 |
| 4-(4-Bromophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | - | - | - | - | 1.68 |
Data sourced from a study on the antimicrobial evaluation of pyrimidine analogues.[10]
Experimental Protocol: Tube Dilution Method for Minimum Inhibitory Concentration (MIC) [11]
-
Serial Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a series of test tubes.
-
Inoculation: A standardized suspension of the microorganism is added to each tube.
-
Incubation: The tubes are incubated at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.
-
MIC Determination: The lowest concentration of the compound that completely inhibits visible growth of the microorganism is recorded as the Minimum Inhibitory Concentration (MIC).
Mechanisms of Action and Signaling Pathways
The biological activities of brominated pyrimidine thiols are attributed to their interaction with various cellular targets and modulation of key signaling pathways.
Induction of Apoptosis
A primary mechanism of the anticancer activity of these compounds is the induction of programmed cell death, or apoptosis. Studies have shown that halogenated thieno[3,2-d]pyrimidines, close structural analogs, induce apoptosis in cancer cells.[2] While the precise molecular targets for many brominated pyrimidine thiols are still under investigation, the apoptotic pathway is a common downstream effect.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [10][11][12]
-
Cell Treatment: Cancer cells are treated with the test compound for a specified period.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the presence of a sub-G1 peak (indicative of apoptotic cells) are quantified.
Diagram: Simplified Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway induced by cellular stress.
Experimental and Logical Workflows
The discovery and development of biologically active brominated pyrimidine thiols follow a structured workflow encompassing synthesis, characterization, and comprehensive biological evaluation.
Diagram: Experimental Workflow for Synthesis and Biological Evaluation
Caption: Workflow from synthesis to biological evaluation.
Conclusion
Brominated pyrimidine thiols are a promising class of compounds with significant potential for the development of new anticancer and antimicrobial drugs. This guide has provided a detailed overview of their synthesis, summarized key quantitative data on their biological activities, and outlined the experimental protocols for their evaluation. The visualized signaling pathways and experimental workflows offer a clear framework for understanding their mechanism of action and the process of their investigation. Further research into the specific molecular targets and structure-activity relationships of these compounds will be crucial in optimizing their therapeutic efficacy and advancing them towards clinical applications. The versatility of the pyrimidine thiol scaffold, combined with the strategic use of bromination, continues to offer exciting opportunities for the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol-Activated Anticancer Agents: The State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of thiol protease inhibitors on cell cycle and proliferation of vascular smooth muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. benchchem.com [benchchem.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]
The Pivotal Role of Pyrimidine-2-Thiol in Modern Agrochemical Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine-2-thiol scaffold is a cornerstone in the discovery and development of novel agrochemicals. Its inherent chemical versatility and broad spectrum of biological activity have made it a privileged structure in the quest for effective and environmentally sound crop protection solutions. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of pyrimidine-2-thiol derivatives, offering a comprehensive resource for professionals in the field.
Core Synthesis Strategies
The synthesis of pyrimidine-2-thiol derivatives typically involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with thiourea in the presence of a base or acid catalyst. A general and widely adopted method is the Biginelli reaction or a similar one-pot synthesis.
General Experimental Protocol: Synthesis of 4,6-Disubstituted-pyrimidine-2-thiol Derivatives
A common synthetic route involves the reaction of a substituted chalcone with thiourea in an alcoholic solvent, catalyzed by a base like potassium hydroxide.[1]
-
Chalcone Synthesis: Substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a catalyst (e.g., NaOH or KOH) in ethanol to form the corresponding chalcone (1,3-diaryl-2-propen-1-one).
-
Cyclization: The synthesized chalcone (0.01 mol) and thiourea (0.01 mol) are dissolved in a suitable solvent such as methanol or 1,4-dioxane (50 ml).[1][2]
-
A catalytic amount of a base like potassium hydroxide (0.01 mol) or an acid like acetic acid is added to the mixture.[1][2]
-
The reaction mixture is refluxed for a period ranging from 3 to 24 hours, with the progress monitored by Thin Layer Chromatography (TLC).[1][2]
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water with stirring.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield the pure pyrimidine-2-thiol derivative.[2]
The following workflow illustrates this common synthetic approach:
Agrochemical Applications and Efficacy
Derivatives of pyrimidine-2-thiol have demonstrated significant potential as fungicides, herbicides, and insecticides. The biological activity is often tuned by the nature and position of substituents on the pyrimidine ring and any associated aryl groups.
Fungicidal Activity
Pyrimidine-2-thiol derivatives are particularly prominent as fungicides, with several commercial products based on this core structure.[3] The anilinopyrimidine fungicide, pyrimethanil, is a notable example used to control grey mould and leaf scab on various fruits and vegetables.[4] The fungicidal efficacy is typically evaluated by measuring the inhibition of mycelial growth of pathogenic fungi.
Table 1: Fungicidal Activity of Pyrimidine-2-thiol Derivatives
| Compound ID | Fungal Species | Efficacy Measurement | Value | Reference |
| Pyrimethanil | Botrytis cinerea | Growth Inhibition | 5.0 µM | [4] |
| Compound 2 | Aspergillus niger | MIC | 1.68 µM/ml | [1] |
| Compound 12 | Candida albicans | MIC | 1.73 µM/ml | [1] |
| Compound 5o | Phomopsis sp. | EC50 | 10.5 µg/ml | [5] |
| Pyrimethanil | Phomopsis sp. | EC50 | 32.1 µg/ml | [5] |
MIC: Minimum Inhibitory Concentration; EC50: Half maximal effective concentration.
Herbicidal Activity
Certain pyrimidine-2-thiol derivatives have been investigated for their herbicidal properties, often targeting key enzymes in plant metabolic pathways.[6] Phenylpyrimidine derivatives, in particular, have been shown to inhibit plant growth and development.[6]
Table 2: Herbicidal Activity of Pyrimidine Derivatives
| Compound ID | Weed Species | Efficacy Measurement | Value | Reference |
| Compound 4d | Amaranthus retroflexus | Inhibition Rate | Good | [7] |
| Compound 4f | Digitaria adscendens | Inhibition Rate | Good | [7] |
| Compound 4d | Brassica napus L. (root growth) | Inhibition Rate | 81.5% | [7] |
Insecticidal Activity
The insecticidal potential of pyrimidine-2-thiol derivatives is an area of active research. Studies have demonstrated their toxicity against various insect pests, including mosquitos and aphids.[8][9]
Table 3: Insecticidal Activity of Pyrimidine Derivatives
| Compound ID | Insect Species | Efficacy Measurement | Value | Reference |
| Compound 4d | Aedes aegypti (adult) | Mortality at 2 µg/mL | 70% | [8] |
| Compound 3d | Aphis craccivora (nymphs) | LC50 | 0.0125 ppm | [9] |
| Compound 3c | Aphis craccivora (nymphs) | LC50 | 0.0134 ppm | [9] |
| Compound 3b | Aphis craccivora (nymphs) | LC50 | 0.0383 ppm | [9] |
| Compound 7 | Culex pipiens (larvae, lab strain) | LC50 | 180.35 µg/mL | [10] |
| Compound 5 | Culex pipiens (larvae, lab strain) | LC50 | 222.87 µg/mL | [10] |
| Compound 9 | Culex pipiens (larvae, lab strain) | LC50 | 235.25 µg/mL | [10] |
LC50: Lethal concentration for 50% of the test population.
Experimental Protocols for Biological Assays
Standardized protocols are crucial for the reliable evaluation of the biological activity of newly synthesized compounds.
In Vitro Antifungal Assay (Poisoned Food Technique)
This method is commonly used to determine the fungicidal activity of compounds against various phytopathogenic fungi.[11]
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Media Preparation: The stock solution is added to a molten potato dextrose agar (PDA) medium to achieve the desired final concentration (e.g., 50 µg/mL). The medium is then poured into Petri dishes.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) from a fresh culture of the test fungus is placed at the center of the agar plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a specified period.
-
Data Collection: The diameter of the fungal colony is measured, and the percentage of mycelial growth inhibition is calculated relative to a control plate containing only the solvent.
Mechanism of Action
Understanding the mechanism of action is critical for the development of targeted and effective agrochemicals and for managing the emergence of resistance. For the widely used fungicide pyrimethanil, the primary mode of action is the inhibition of methionine biosynthesis.[12] Methionine is an essential amino acid for protein synthesis in fungi. By blocking its production, pyrimethanil disrupts fungal growth and development.[12] Additionally, pyrimethanil has been shown to inhibit the secretion of fungal enzymes that are crucial for the degradation of the plant cell wall, thereby preventing infection.[12]
Gene expression profiling in Saccharomyces cerevisiae has further elucidated the cellular response to pyrimethanil, revealing significant changes in the expression of genes involved in the biosynthesis of arginine and sulfur-containing amino acids, energy conservation, antioxidant response, and multidrug transport.[2]
Conclusion
The pyrimidine-2-thiol scaffold continues to be a highly fruitful area of research in agrochemical development. Its synthetic accessibility and the diverse biological activities of its derivatives make it a valuable platform for the design of new fungicides, herbicides, and insecticides. Future research will likely focus on the synthesis of novel derivatives with improved efficacy, enhanced environmental profiles, and novel modes of action to combat the ongoing challenge of resistance in agricultural pests and pathogens. A deeper understanding of the structure-activity relationships and mechanisms of action will be paramount in guiding these efforts.
References
- 1. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential mechanisms underlying response to effects of the fungicide pyrimethanil from gene expression profiling in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol " by SEDA FANDAKLI, NURAN KAHRİMAN et al. [journals.tubitak.gov.tr]
- 4. Pyrimethanil | C12H13N3 | CID 91650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and insecticidal activity of some pyrazole, pyridine, and pyrimidine candidates against Culex pipiens L. larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. growingscience.com [growingscience.com]
- 10. Synthesis and insecticidal activity of some pyrazole, pyridine, and pyrimidine candidates against Culex pipiens L. larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pomais.com [pomais.com]
Substituted Pyrimidines: A Technical Guide to their Applications in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrimidines, heterocyclic aromatic organic compounds, are emerging as pivotal building blocks in the advancement of material science.[1] While traditionally recognized for their roles in biological systems as components of nucleic acids, their unique electronic and photophysical properties have garnered significant attention for a range of material applications.[2][3][4] The electron-deficient nature of the pyrimidine ring, a result of the two nitrogen atoms at the 1 and 3 positions, makes it an excellent electron acceptor and a versatile component in the design of novel functional materials.[5][6][7] This technical guide provides an in-depth overview of the core material science applications of substituted pyrimidines, with a focus on organic electronics, liquid crystals, and emerging areas such as sensors and metal-organic frameworks (MOFs).
Organic Electronics: Illuminating the Future with Pyrimidine Derivatives
Substituted pyrimidines are extensively utilized in the field of organic electronics, particularly in the development of high-performance Organic Light-Emitting Diodes (OLEDs).[1][5][8] Their strong electron-accepting properties make them ideal for incorporation into various components of OLED devices, including as emitters, host materials, and electron-transporting materials.[5][8][9]
Pyrimidine-Based Emitters in OLEDs
The design of efficient emitter materials is crucial for the performance of OLEDs. Substituted pyrimidines are employed in both fluorescent and phosphorescent emitters. In phosphorescent OLEDs, pyrimidine-containing iridium(III) complexes, such as (DFPPM)2Ir(pic), have been developed as sky-blue emitters.[5] These materials can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies.[5]
A significant advancement in OLED technology is the development of Thermally Activated Delayed Fluorescence (TADF) emitters, which can achieve 100% internal quantum efficiency without the need for heavy metals.[5] Pyrimidine derivatives are key components in many TADF emitters, typically in donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architectures, where the pyrimidine core acts as the electron-accepting unit.[5]
Host Materials for Enhanced OLED Performance
Bipolar host materials, capable of transporting both holes and electrons, are essential for achieving high efficiency and low operating voltages in OLEDs. Pyrimidine derivatives have been successfully incorporated into bipolar host materials. For example, 4,6-bis(3-(carbazol-9-yl)phenyl) pyrimidine (46DCzPPm) and 2,4,6-tricarbazolo-1,3,5-pyrimidine (PYM3) have been shown to be effective bipolar hosts for blue phosphorescent OLEDs.[5] The high triplet energy of these pyrimidine-based hosts allows for efficient energy transfer to the phosphorescent emitter.[5]
Electron Transporting Materials (ETMs)
The electron-deficient nature of the pyrimidine ring makes it an excellent building block for electron transporting materials.[6] By modifying the substituents on the pyrimidine core, the electron mobility can be significantly tuned. For instance, bis-4,6-(3,5-dipyridylphenyl)-2-methylpyrimidine (BPyMPM) derivatives have demonstrated a 100-fold increase in electron mobility depending on the position of the nitrogen atoms in the peripheral pyridine rings.[5]
Quantitative Data on Pyrimidine-Based OLEDs
| Compound/Device Structure | Role | Performance Metric | Value |
| (DFPPM)2Ir(pic) | Phosphorescent Emitter | Emission Peak (in CH2Cl2) | 476 nm (shoulder at 496 nm)[5] |
| FIrpic-based OLED with 46DCzPPm host | Bipolar Host | Turn-on Voltage (at 10 cd/m²) | 3.1 V[5] |
| External Quantum Efficiency (EQE) | 13.5%[5] | ||
| FIrpic-based OLED with PYM3 host | Bipolar Host | Driving Voltage (at 1 mA/cm²) | 6.3 V[5] |
| External Quantum Efficiency (EQE) (at 0.2 mA/cm²) | 8.0%[5] | ||
| 4CzIPN-based TADF OLED | TADF Emitter | External Quantum Efficiency (EQE) | 19%[5] |
| Py2ICz-based solution-processed green TADF-OLED | Bipolar Host | Maximum External Quantum Efficiency (EQE) | 24.1%[10][11] |
| Phenyl pyrimidine derivatives with triphenylamino donors | Emitter | Maximum External Quantum Efficiency (EQE) | up to 10.6%[8] |
| Doping-free OLEDs with carbazole and fluorenyl substituted pyrimidines | Emitter | Maximum External Quantum Efficiency (EQE) | 5.9–6.6%[8] |
Liquid Crystals: Shaping Displays with Pyrimidine Mesogens
Substituted pyrimidines are also integral to the field of liquid crystals, materials that exhibit properties between those of conventional liquids and solid crystals.[12][13] Their rigid core structure and the ability to introduce various substituents allow for the design of molecules with specific mesomorphic behaviors.[12] Pyrimidine-based liquid crystals are valued for their chemical stability and their capacity to form a wide range of mesophases with desirable optical and dielectric properties.[14]
Bent-shaped liquid crystals derived from 5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione have been synthesized and shown to exhibit nematic phases.[12] The introduction of terminal cyano groups can enhance the birefringence of these materials.[12] Furthermore, 2,5-disubstituted pyrimidine-based liquid crystals are a significant class of materials used in display technologies.[14]
Quantitative Data on Pyrimidine-Based Liquid Crystals
| Compound Structure | R1 (Alkyl Group) | R2 (Alkoxy Group) | Melting Point (°C) | Smectic C - Smectic A (°C) | Smectic A - Nematic (°C) | Nematic - Isotropic (°C) |
| 2-alkyl-5-(4'-alkoxyphenyl)pyrimidine | Pentyl | Methoxy | 75 | - | 85 | 102[14] |
| Pentyl | Ethoxy | 72 | - | 98 | 115[14] | |
| Pentyl | Propoxy | 68 | 78 | 105 | 118[14] | |
| Pentyl | Butoxy | 65 | 85 | 112 | 125[14] | |
| Pentyl | Pentyloxy | 62 | 92 | 118 | 130[14] | |
| Bent-shaped compound with terminal cyano group | - | - | 159 (heating) | - | - | -[12] |
Emerging Applications of Substituted Pyrimidines
The versatility of substituted pyrimidines extends beyond organic electronics and liquid crystals. Researchers are exploring their use in a variety of other advanced materials.
Sensors
The photophysical properties of some pyrimidine derivatives are sensitive to their environment, making them suitable for sensing applications.[15][16] For example, pyrimidine-phthalimide derivatives have been synthesized that exhibit different fluorescence emission in the solid state and in various solvents.[15] These compounds can undergo reversible protonation, leading to dramatic color changes, which opens up possibilities for their use as colorimetric pH sensors.[15]
Metal-Organic Frameworks (MOFs)
Metal-organic frameworks are a class of porous crystalline materials with applications in gas storage, separation, and catalysis.[17] Pyrimidine derivatives can be used as organic ligands to construct MOFs. A 3D MOF based on a pyrimidine-4,6-dicarboxylate ligand and lead(II) has been synthesized and shown to exhibit greenish-blue photoluminescence.[18] Another study reported a stable porous indium-based MOF using (2-pyrimidin-5-yl)terephthalic acid, which showed remarkable dynamic selectivity for C2H2/CH4 and CO2/CH4 separation.[19]
Experimental Protocols
Synthesis of Pyrimidine Derivatives
A variety of synthetic methods are employed to produce substituted pyrimidines for material science applications. Common methods include:
-
Suzuki Cross-Coupling Reaction: This palladium-catalyzed reaction is widely used to synthesize pyrimidine derivatives bearing one, two, or three aryl substituents, such as triphenylamine or carbazole groups.[20][21][22]
-
General Protocol: A halogenated pyrimidine is reacted with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent (e.g., toluene/ethanol/water mixture). The reaction is typically heated under an inert atmosphere.
-
-
Biginelli Reaction: This one-pot, three-component reaction between an aldehyde, a β-dicarbonyl compound, and urea or thiourea is an efficient method for synthesizing dihydropyrimidinones.[23]
-
General Protocol: The three components are mixed in a solvent, often with a catalytic amount of acid (e.g., HCl). The reaction can be performed under conventional heating or microwave irradiation.
-
-
Cyclocondensation Reactions: Pyrimidines can be synthesized through the cyclocondensation of a 1,3-dicarbonyl compound with an amidine.[23][24]
-
General Protocol: The dicarbonyl compound and the amidine are reacted in a suitable solvent, often with a base or acid catalyst, to form the pyrimidine ring.
-
Characterization Techniques
The synthesized pyrimidine derivatives and the materials derived from them are characterized using a range of analytical techniques:
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To determine the chemical structure of the synthesized compounds.[12]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecules.[12]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.[12]
-
UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: To investigate the photophysical properties of the materials, such as their absorption and emission characteristics.[20][22][25]
-
-
Thermal Analysis:
-
Microscopy:
-
Polarized Optical Microscopy (POM): To observe the textures of liquid crystalline phases.[12]
-
Visualizations
OLED Energy Level and Charge Transport Diagram
Caption: Energy level diagram illustrating charge injection, transport, and recombination in a typical OLED device incorporating pyrimidine-based materials.
Thermally Activated Delayed Fluorescence (TADF) Mechanism```dot
Caption: A workflow diagram illustrating the two-step synthesis of 2,5-disubstituted pyrimidine liquid crystals.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrimidine-based bipolar host materials for high efficiency solution processed green thermally activated delayed fluorescence OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. ajchem-a.com [ajchem-a.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Design, synthesis, photophysical properties and pH-sensing application of pyrimidine-phthalimide derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Metal–organic frameworks based on flexible ligands (FL-MOFs): structures and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. digibug.ugr.es [digibug.ugr.es]
- 19. Improved performance of the pyrimidine-modified porous In-MOF and an in situ prepared composite Ag@In-MOF material - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Carbazole- and Triphenylamine-Substituted Pyrimidines: Synthesis and Photophysical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and Photophysical Properties of Substituted Pyrimidines | Publicación [silice.csic.es]
- 23. Pyrimidine - Wikipedia [en.wikipedia.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of 4-Arylpyrimidine-2-thiols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 4-arylpyrimidine-2-thiol represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities. This technical guide provides a comprehensive overview of the core mechanisms of action associated with this scaffold, focusing on its roles in enzyme inhibition, antimicrobial activity, and induction of apoptosis. This document synthesizes current research to offer a detailed understanding of the structure-activity relationships, quantitative biological data, and the underlying signaling pathways. Detailed experimental protocols for key biological assays are also provided to facilitate further research and development in this promising area of drug discovery.
Introduction
Pyrimidine, a fundamental heterocyclic aromatic compound, is a core structure in numerous biologically significant molecules, including nucleic acids and various therapeutic agents. The incorporation of a thiol group at the 2-position and an aryl group at the 4-position of the pyrimidine ring gives rise to 4-arylpyrimidine-2-thiols, a class of compounds exhibiting a diverse range of pharmacological properties. These derivatives have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.[1] The unique electronic and structural features of this scaffold, including the thione-thiol tautomerism, allow for diverse interactions with biological targets.[2] This guide will delve into the primary mechanisms through which 4-arylpyrimidine-2-thiols exert their biological effects.
Synthesis of the 4-Arylpyrimidine-2-thiol Scaffold
The synthesis of 4-arylpyrimidine-2-thiols is most commonly achieved through a one-pot, three-component Biginelli-like reaction. This typically involves the condensation of an aryl aldehyde, a β-ketoester (such as ethyl acetoacetate), and thiourea in the presence of a catalyst.
A general synthetic workflow is depicted below:
Figure 1: General synthesis workflow for 4-arylpyrimidine-2-thiols.
Core Mechanisms of Action
The biological activities of 4-arylpyrimidine-2-thiols can be broadly categorized into three main areas: enzyme inhibition, antimicrobial effects, and induction of apoptosis.
Enzyme Inhibition
4-Arylpyrimidine-2-thiol derivatives have been shown to inhibit a variety of enzymes implicated in different disease states.
-
α-Glucosidase and Pancreatic Lipase Inhibition: Certain derivatives have demonstrated potent inhibitory activity against α-glucosidase and pancreatic lipase, enzymes involved in carbohydrate and fat metabolism, respectively. This suggests their potential as therapeutic agents for type 2 diabetes and obesity.
-
Cyclooxygenase (COX) Inhibition: The anti-inflammatory properties of some 4-arylpyrimidine-2-thiols are attributed to their ability to inhibit COX-1 and COX-2 enzymes, which are key in the biosynthesis of prostaglandins.
-
Kinase Inhibition: This class of compounds has also been explored as inhibitors of various protein kinases, such as Focal Adhesion Kinase (FAK), which is overexpressed in many cancers and plays a crucial role in cell adhesion, migration, and proliferation.
Antimicrobial Activity
The 4-arylpyrimidine-2-thiol scaffold is a promising framework for the development of novel antimicrobial agents. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[3] The presence of the thiol group and the aryl substituent are thought to be important for their antimicrobial efficacy.[4]
Induction of Apoptosis in Cancer Cells
A significant body of research points to the pro-apoptotic activity of 4-arylpyrimidine-2-thiol derivatives in various cancer cell lines. The primary mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).
Figure 2: Apoptosis signaling pathway induced by 4-arylpyrimidine-2-thiols.
This increase in intracellular ROS leads to a cascade of events, including:
-
Disruption of Mitochondrial Membrane Potential: The integrity of the mitochondrial membrane is compromised, leading to the release of pro-apoptotic factors.
-
Modulation of Bcl-2 Family Proteins: An upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2 is observed, further promoting apoptosis.[5][6][7]
-
Caspase Activation: The release of cytochrome c from the mitochondria triggers the formation of the apoptosome and subsequent activation of initiator caspases (caspase-9) and executioner caspases (caspase-3), leading to programmed cell death.[8]
Quantitative Data
The following tables summarize the reported biological activities of representative 4-arylpyrimidine-2-thiol derivatives.
Table 1: Enzyme Inhibitory Activity (IC₅₀ Values)
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
| 2 | COX-1 | >100 | [9] |
| COX-2 | 12.45 | [9] | |
| 5d | Bcl-2 | 0.852 | |
| 7c | Bcl-2 | 0.449 | |
| 14 | EGFR | >100 (17% inhibition) | [10] |
| 22 | VEGFR-2 | 0.022 | [2] |
| 29 | VEGFR-2 | 0.024 | [2] |
Table 2: Antimicrobial Activity (MIC Values)
| Compound ID | Microorganism | MIC (µM/ml) | Reference |
| 2 | E. coli | 0.91 | [3] |
| 6 | S. aureus | >3.81 | [3] |
| 10 | P. aeruginosa | 0.77 | [3] |
| 12 | S. aureus | 0.87 | [3] |
| C. albicans | 1.73 | [3] |
Structure-Activity Relationships (SAR)
The biological activity of 4-arylpyrimidine-2-thiols is significantly influenced by the nature and position of substituents on the aryl ring and the pyrimidine core.
-
Antimicrobial Activity: The presence of electron-withdrawing groups (e.g., -Cl, -Br, -NO₂) on the aryl ring at the 4-position generally enhances antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][4]
-
Anticancer Activity: For apoptosis-inducing activity, the substitution pattern on the 2-aryl group in related 4-anilino-2-arylpyrimidines has been shown to be critical, with pyridyl and pyrazinyl groups being favorable.[11]
-
Enzyme Inhibition: In the case of COX-2 inhibition, the nature of the substituents on the pyrimidine ring plays a crucial role in selectivity over COX-1.[9] For kinase inhibition, specific substitutions are required to achieve potent and selective binding to the ATP-binding pocket of the target kinase.
Detailed Experimental Protocols
Synthesis of 4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol[3]
Figure 3: Workflow for the synthesis of a 4-arylpyrimidine-2-thiol derivative.
Materials:
-
2-chlorobenzaldehyde
-
4-nitroacetophenone
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Thiourea
-
Potassium hydroxide (KOH)
-
Methanol
Procedure:
-
Chalcone Synthesis:
-
Dissolve 2-chlorobenzaldehyde and 4-nitroacetophenone in ethanol.
-
Slowly add an aqueous solution of NaOH dropwise while stirring.
-
Continue stirring the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with water, and dry.
-
-
Pyrimidine-2-thiol Synthesis:
-
Reflux a mixture of the synthesized chalcone, thiourea, and KOH in ethanol for 8 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from methanol to obtain pure 4-(2-chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol.
-
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Figure 4: Workflow for the Broth Microdilution MIC Assay.
Materials:
-
Test compound (4-arylpyrimidine-2-thiol derivative)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Standardized inoculum of the test microorganism
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism, typically adjusted to a turbidity of 0.5 McFarland standard.
-
Inoculate each well containing the test compound with the microbial suspension.
-
Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caspase-3/9 Activity Assay
Figure 5: Workflow for the Caspase-3/9 Activity Assay.
Materials:
-
Cancer cell line
-
96-well cell culture plates
-
Test compound
-
Cell lysis buffer
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC)
-
Fluorogenic caspase-9 substrate (e.g., Ac-LEHD-AFC)
-
Fluorometer microplate reader
Procedure:
-
Seed the chosen cancer cell line in a 96-well plate and allow the cells to attach overnight.
-
Treat the cells with varying concentrations of the 4-arylpyrimidine-2-thiol derivative for a predetermined time (e.g., 24, 48 hours).
-
After treatment, lyse the cells using a suitable lysis buffer.
-
Add the fluorogenic caspase-3 or caspase-9 substrate to the cell lysates.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the fold increase in caspase activity compared to untreated control cells.
Conclusion
4-Arylpyrimidine-2-thiols are a class of heterocyclic compounds with significant therapeutic potential, driven by a diverse range of mechanisms of action. Their ability to inhibit key enzymes, exert broad-spectrum antimicrobial effects, and induce apoptosis in cancer cells makes them attractive scaffolds for further drug development. The structure-activity relationships highlighted in this guide provide a rational basis for the design of more potent and selective derivatives. The detailed experimental protocols included herein serve as a valuable resource for researchers aiming to further elucidate the mechanisms of action and explore the full therapeutic potential of this promising class of compounds. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to facilitate their translation into clinical candidates.
References
- 1. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 3. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 10. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 11. Discovery of substituted 4-anilino-2-arylpyrimidines as a new series of apoptosis inducers using a cell- and caspase-based high throughput screening assay. 2. Structure-activity relationships of the 2-aryl group - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 4-(4-Bromophenyl)pyrimidine-2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 4-(4-bromophenyl)pyrimidine-2-thiol. Due to the limited availability of a complete set of publicly accessible experimental data, this document combines reported data with predicted values and established chemical principles to serve as a valuable resource for researchers.
Compound Overview
Structure:
Chemical Formula: C₁₀H₇BrN₂S
Molecular Weight: 267.15 g/mol
CAS Number: 832741-25-0
Appearance: Orange-red crystalline powder
Melting Point: 206-212 °C
Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry data is crucial for determining the molecular weight and elemental composition of a compound. The following data is based on predictions from publicly available databases.
Table 1: Predicted Mass Spectrometry Data
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 266.95860 |
| [M+Na]⁺ | 288.94054 |
| [M-H]⁻ | 264.94404 |
| [M+NH₄]⁺ | 283.98514 |
| [M+K]⁺ | 304.91448 |
Data sourced from PubChem.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. The following are predicted chemical shifts for ¹H and ¹³C NMR.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 13.0 - 14.0 | Singlet (br) | 1H | -SH (Thiol proton) |
| ~ 8.4 - 8.6 | Doublet | 1H | Pyrimidine H-6 |
| ~ 7.8 - 8.0 | Doublet | 2H | Bromophenyl H-2', H-6' |
| ~ 7.6 - 7.8 | Doublet | 2H | Bromophenyl H-3', H-5' |
| ~ 7.2 - 7.4 | Doublet | 1H | Pyrimidine H-5 |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 175 - 185 | C=S (Thione) |
| ~ 160 - 165 | Pyrimidine C-4 |
| ~ 157 - 162 | Pyrimidine C-6 |
| ~ 135 - 140 | Bromophenyl C-1' (ipso) |
| ~ 131 - 134 | Bromophenyl C-3', C-5' |
| ~ 129 - 132 | Bromophenyl C-2', C-6' |
| ~ 122 - 126 | Bromophenyl C-4' (ipso-Br) |
| ~ 110 - 115 | Pyrimidine C-5 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~ 2600 - 2550 | Weak | S-H stretch (thiol) |
| ~ 1600 - 1580 | Strong | C=N stretch (pyrimidine ring) |
| ~ 1550 - 1450 | Strong | C=C stretch (aromatic rings) |
| ~ 1300 - 1200 | Medium | C-N stretch |
| ~ 1100 - 1000 | Strong | C-Br stretch |
| ~ 850 - 800 | Strong | C-H out-of-plane bend (p-subst.) |
| ~ 750 - 650 | Medium | C-S stretch |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of pyrimidine-2-thiols involves the condensation of a β-dicarbonyl compound (or its equivalent) with thiourea. For the synthesis of the title compound, a chalcone intermediate would first be prepared.
Step 1: Synthesis of 1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one (Chalcone Intermediate)
-
To a solution of 4-bromoacetophenone (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the chalcone intermediate.
Step 2: Cyclocondensation to form this compound
-
Dissolve the chalcone intermediate (1 equivalent) and thiourea (1.1 equivalents) in a suitable solvent like ethanol.
-
Add a catalytic amount of a base, such as sodium ethoxide or potassium hydroxide.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid or HCl).
-
Collect the resulting precipitate by filtration, wash with water and then a cold solvent like ethanol or diethyl ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain pure this compound.
Spectroscopic Characterization Methodology
Nuclear Magnetic Resonance (NMR):
-
¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
The sample would be dissolved in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).
-
Chemical shifts (δ) would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.
-
The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
Infrared (IR) Spectroscopy:
-
Fourier-transform infrared (FT-IR) spectra would be recorded using an FT-IR spectrometer.
-
The solid sample would be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
-
Absorption bands would be reported in wavenumbers (cm⁻¹).
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic characterization.
Tautomerism in 4-(4-Bromophenyl)pyrimidine-2-thiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thiol-thione tautomerism in 4-(4-Bromophenyl)pyrimidine-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] The document outlines the fundamental principles of this tautomeric equilibrium, detailing the structural and electronic factors that influence the predominance of either the thiol or thione form. Detailed experimental protocols for the synthesis and spectroscopic characterization are provided, alongside predicted quantitative data based on established knowledge of analogous pyrimidine derivatives. This guide is intended to be a valuable resource for researchers working with this and related compounds, offering insights into its chemical behavior and facilitating its application in drug discovery and materials development.
Introduction to Thiol-Thione Tautomerism in Pyrimidine Derivatives
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with significant implications for the chemical reactivity, biological activity, and physical properties of molecules.[2] In the realm of heterocyclic chemistry, the thiol-thione tautomerism of 2-mercaptopyrimidines represents a classic and well-studied example. This equilibrium involves the migration of a proton between the sulfur atom and a ring nitrogen atom, resulting in two distinct forms: the aromatic pyrimidine-2-thiol and the non-aromatic pyrimidin-2(1H)-thione.
The position of this equilibrium is sensitive to a variety of factors, including the electronic nature of substituents on the pyrimidine ring, the polarity of the solvent, temperature, and concentration (due to self-association).[3] Generally, in nonpolar solvents, the thiol form tends to be more stable, while polar solvents and self-association shift the equilibrium towards the more polar thione tautomer.[3] Understanding and controlling this tautomeric balance is crucial for predicting molecular interactions, particularly in the context of drug design where specific tautomers may exhibit differential binding affinities to biological targets.
The Tautomeric Equilibrium of this compound
The tautomeric equilibrium of this compound involves the interconversion of the thiol form, this compound, and the thione form, 4-(4-bromophenyl)pyrimidin-2(1H)-thione. The presence of the electron-withdrawing 4-bromophenyl substituent at the C4 position is expected to influence the electron density within the pyrimidine ring and, consequently, the relative stability of the two tautomers.
Caption: Tautomeric equilibrium of this compound.
Synthesis and Characterization
General Synthetic Protocol
The synthesis of this compound can be achieved through a well-established condensation reaction. A common and effective method involves the reaction of a chalcone intermediate with thiourea in the presence of a base.
Caption: General workflow for the synthesis of this compound.
Experimental Procedure:
-
Synthesis of 1-(4-bromophenyl)-3-phenylprop-2-en-1-one (Chalcone): To a stirred solution of 4-bromoacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL), an aqueous solution of sodium hydroxide (20 mmol in 10 mL of water) is added dropwise at room temperature. The reaction mixture is stirred for 4-6 hours, during which a precipitate forms. The solid is filtered, washed with cold water until the washings are neutral to litmus, and then washed with cold ethanol. The crude chalcone is purified by recrystallization from ethanol.
-
Synthesis of 4-(4-bromophenyl)-6-phenylpyrimidine-2-thiol: A mixture of the synthesized chalcone (5 mmol), thiourea (10 mmol), and potassium hydroxide (10 mmol) in absolute ethanol (50 mL) is refluxed for 8-10 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting solution is acidified with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed thoroughly with water, and dried. The crude product is purified by recrystallization from ethanol to afford this compound.
Spectroscopic Characterization and Predicted Data
The characterization of the tautomeric forms of this compound relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Below are the predicted key spectroscopic features for each tautomer based on data from analogous compounds.
Table 1: Predicted Spectroscopic Data for the Tautomers of this compound
| Spectroscopic Technique | Thiol Form (in non-polar solvent, e.g., CDCl₃) | Thione Form (in polar solvent, e.g., DMSO-d₆) |
| ¹H NMR (δ, ppm) | Aromatic protons: 7.0-8.5 (m)Pyrimidine H5: ~7.2 (s)SH: ~3.0-4.0 (br s) | Aromatic protons: 7.2-8.6 (m)Pyrimidine H5: ~7.5 (s)NH: ~12.0-13.0 (br s) |
| ¹³C NMR (δ, ppm) | C=S (C2): ~180-185Aromatic Cs: 120-140Pyrimidine Cs: 105-165 | C=S (C2): ~175-180Aromatic Cs: 120-140Pyrimidine Cs: 110-170 |
| IR (ν, cm⁻¹) | S-H stretch: ~2550-2600 (weak)C=N stretch: ~1600-1650Aromatic C-H stretch: ~3000-3100 | N-H stretch: ~3100-3300 (broad)C=S stretch: ~1100-1250C=O (amide-like): ~1650-1680 |
| UV-Vis (λₘₐₓ, nm) | π → π* transitions: ~280-320 | n → π* transition (C=S): ~340-380π → π* transitions: ~290-330 |
Computational Analysis of Tautomeric Stability
Computational chemistry provides a powerful tool for investigating the relative stabilities of tautomers and the energy barriers for their interconversion. Density Functional Theory (DFT) calculations are commonly employed for this purpose.
Caption: A typical workflow for the computational analysis of tautomerism.
By performing these calculations in both the gas phase and in various solvent continua (using models like the Polarizable Continuum Model - PCM), it is possible to predict the solvent effect on the tautomeric equilibrium. Such studies on related pyrimidine-2-thiones have generally shown that the thione form is more stabilized in polar solvents due to its larger dipole moment.[3]
Implications for Drug Development and Materials Science
The versatile chemical nature of this compound makes it an attractive scaffold in several fields.
-
Pharmaceutical Development: As a key intermediate, this compound can be used in the synthesis of a variety of pharmaceutical agents. The tautomeric equilibrium is of paramount importance as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles. The thione form, with its hydrogen bond donor and acceptor capabilities, may interact differently with protein active sites compared to the thiol form.
-
Materials Science: The bromophenyl moiety allows for further functionalization through cross-coupling reactions, enabling the synthesis of advanced materials with unique electronic and photophysical properties.[1] The tautomeric state can influence the molecular packing in the solid state and, consequently, the bulk material properties.
Conclusion
The tautomerism of this compound is a critical aspect of its chemistry that dictates its physical, chemical, and potentially biological properties. This guide has provided a detailed overview of the thiol-thione equilibrium, including a reliable synthetic protocol and predicted spectroscopic data to aid in the characterization of its tautomeric forms. For researchers in drug discovery and materials science, a thorough understanding and the ability to control this tautomerism will be instrumental in harnessing the full potential of this versatile heterocyclic compound. Further experimental and computational studies on this specific molecule are encouraged to validate and expand upon the foundational knowledge presented herein.
References
The Dawn of a Privileged Scaffold: A Technical History of Substituted Pyrimidine-2-thiols
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, history, and key experimental protocols related to substituted pyrimidine-2-thiols.
The pyrimidine core, a fundamental component of life's building blocks, has long been a source of inspiration for medicinal chemists. The introduction of a thiol group at the 2-position of this aromatic heterocycle unlocked a vast and diverse chemical space, leading to the development of a plethora of compounds with significant biological activities. This in-depth guide traces the historical milestones, from the initial synthesis in the early 20th century to the discovery of their wide-ranging therapeutic potential, and provides detailed experimental methodologies for their synthesis and biological evaluation.
A Historical Perspective: From Synthesis to Biological Significance
The journey of substituted pyrimidine-2-thiols began in the early 1900s, with the pioneering work of American chemists Henry L. Wheeler and Treat B. Johnson at Yale University's Sheffield Laboratory. Their extensive research on pyrimidine derivatives laid the foundation for the field. A pivotal moment was the synthesis of 2-thiouracil, a key intermediate in the preparation of uracil and thymine, as detailed in their 1903 publication in the American Chemical Journal. This early work, however, was primarily focused on the fundamental chemistry of these novel compounds.
It wasn't until the 1940s that the profound biological importance of this class of molecules was serendipitously discovered. Researchers observed that certain sulfhydryl-containing compounds, including 2-thiouracil, possessed antithyroid properties.[1] This discovery, spearheaded by the work of Dr. Edwin B. Astwood, led to the development of the first antithyroid drugs, revolutionizing the treatment of hyperthyroidism and Graves' disease.[1] Propylthiouracil (PTU), a derivative of 2-thiouracil, remains a clinically important medication for this indication.
Since these initial discoveries, the field has burgeoned, with researchers exploring a wide array of substitutions on the pyrimidine-2-thiol scaffold. This has led to the identification of compounds with a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4]
Core Synthetic Methodologies
The synthesis of substituted pyrimidine-2-thiols predominantly relies on the cyclocondensation of a three-carbon component with a thiourea derivative. The most classical and widely adopted method is the condensation of a β-ketoester with thiourea in the presence of a base, such as sodium ethoxide. This versatile reaction allows for the introduction of various substituents at positions 4 and 6 of the pyrimidine ring.
Key Historical Synthesis: The Wheeler and Merriam Method for 2-Thiouracil
The foundational synthesis of 2-thiouracil, a cornerstone of this class of compounds, was reported by H. L. Wheeler and H. F. Merriam in 1903. Their method involved the condensation of the sodium salt of formylacetic ester with methylpseudothiourea, followed by acid-catalyzed desulfurization.
Experimental Protocol: Synthesis of 2-Thiouracil (adapted from Wheeler and Merriam, 1903)
-
Preparation of the Sodium Salt of Formylacetic Ester: Ethyl formate is condensed with ethyl acetate in the presence of sodium ethoxide to yield the sodium salt of formylacetic ester.
-
Condensation with Methylpseudothiourea: The sodium salt of formylacetic ester is then reacted with methylpseudothiourea.
-
Cyclization: The resulting intermediate undergoes cyclization upon heating to form 2-methylmercapto-4-hydroxypyrimidine.
-
Hydrolysis: The 2-methylmercapto group is subsequently removed by acid hydrolysis to yield 2-thiouracil.
Note: For full, detailed experimental conditions, please refer to the original publication: Wheeler, H. L.; Merriam, H. F. Am. Chem. J. 1903, XXIX, 478.
Biological Activities and Therapeutic Potential
The diverse biological activities of substituted pyrimidine-2-thiols stem from their ability to interact with a wide range of biological targets. The presence of the thiol group, which can exist in tautomeric equilibrium with the thione form, is crucial for many of these interactions.
Antithyroid Activity
The primary and most well-established biological activity of 2-thiouracil and its derivatives is their ability to inhibit the production of thyroid hormones.[5] They achieve this by inhibiting the enzyme thyroid peroxidase, which is responsible for the iodination of tyrosine residues in thyroglobulin, a critical step in thyroid hormone synthesis.[5]
Anticancer Activity
Numerous substituted pyrimidine-2-thiols have demonstrated potent anticancer activity through various mechanisms. These include the inhibition of key signaling pathways involved in cell proliferation and survival.
Key Signaling Pathways Targeted by Anticancer Pyrimidine-2-thiols:
-
VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several substituted pyrimidine-2-thiols have been shown to inhibit VEGFR-2 kinase activity, thereby blocking downstream signaling cascades.[2][6]
-
CDK1 Signaling: Cyclin-dependent kinase 1 (CDK1) is a master regulator of the cell cycle, and its dysregulation is a hallmark of cancer. Certain pyrimidine-2-thiol derivatives have been identified as inhibitors of CDK1, leading to cell cycle arrest and apoptosis.[7][8]
-
Androgen Receptor Signaling: The androgen receptor (AR) is a key driver of prostate cancer progression. Some substituted pyrimidine-2-thiols have been found to modulate AR signaling, suggesting their potential as therapeutic agents for prostate cancer.
Antimicrobial Activity
Substituted pyrimidine-2-thiols have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The mechanism of action is often attributed to their ability to interfere with essential cellular processes in microorganisms.
Quantitative Data Summary
The following tables summarize the biological activities of selected substituted pyrimidine-2-thiol derivatives.
Table 1: Anticancer Activity of Substituted Pyrimidine-2-thiols
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-(2-Chlorophenyl)-6-(4-nitrophenyl)- | E. coli | 0.91 | [9] |
| 2 | 4-(4-Bromophenyl)-6-(pyridin-3-yl)- | HCT-116 | - | [10] |
| 3 | 7-Chloro-3-phenyl-5-(trifluoromethyl)- | NCI-60 Panel | - | [11] |
| 4 | 4-(3-Chlorophenyl)-6-(4-nitrophenyl)- | - | - | [9] |
Table 2: Antimicrobial Activity of Substituted Pyrimidine-2-thiols
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 5 | 4-(2-Chlorophenyl)-6-(4-nitrophenyl)- | E. coli | - | [9] |
| 6 | 4,6-diaryl | Staphylococcus aureus | 15.63 | [12] |
| 7 | 4-(4-Chlorophenyl)-6-(4-nitrophenyl)- | - | - | [9] |
| 8 | 4-(p-tolyl)-6-(4-methoxyphenyl)- | Candida albicans | - | [13] |
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. This section provides detailed protocols for key in vitro assays used to characterize the biological activity of substituted pyrimidine-2-thiols.
VEGFR-2 Kinase Assay Protocol
This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.
Protocol:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare solutions of recombinant human VEGFR-2 enzyme, ATP, and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).
-
Compound Preparation: Serially dilute the test compound in DMSO and then in kinase buffer.
-
Assay Plate Setup: Add the diluted test compound to the wells of a 96-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add the VEGFR-2 enzyme to all wells except the negative control.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and substrate to all wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. For example, using a luminescence-based assay, add a reagent that quantifies the amount of ATP remaining in the well. A higher signal indicates greater inhibition of kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
CDK1 Kinase Assay Protocol
This assay is designed to measure the inhibition of CDK1 kinase activity by a test compound.
Protocol:
-
Reagent Preparation: Prepare a kinase buffer, recombinant human CDK1/Cyclin B complex, ATP, and a specific substrate (e.g., histone H1).[14]
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Assay Plate Setup: Add the diluted compound to the wells of a microplate.
-
Enzyme Addition: Add the CDK1/Cyclin B complex to the wells.
-
Reaction Initiation: Initiate the reaction by adding the ATP/substrate mixture.
-
Incubation: Incubate the plate at 30°C.
-
Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactive labeling with [γ-³²P]ATP followed by autoradiography, or by using a specific antibody that recognizes the phosphorylated substrate in an ELISA-based format.
-
Data Analysis: Determine the IC50 value of the test compound.
Androgen Receptor Binding Assay Protocol
This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from the androgen receptor.
Protocol:
-
Reagent Preparation: Prepare an assay buffer (e.g., Tris-HCl buffer with additives). Prepare a solution of recombinant human androgen receptor and a radiolabeled androgen (e.g., [³H]-mibolerone).
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, radiolabeled androgen, and the test compound at various concentrations.
-
Receptor Addition: Add the androgen receptor preparation to each well.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as filtration through a glass fiber filter or by precipitation of the receptor with hydroxylapatite.
-
Quantification: Measure the amount of radioactivity in the bound fraction using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki or IC50 value.
Future Directions
The rich history and diverse biological activities of substituted pyrimidine-2-thiols underscore their importance as a "privileged scaffold" in medicinal chemistry. Future research in this area will likely focus on several key aspects:
-
Target-Specific Design: The development of highly selective inhibitors for specific kinases or other enzymes to minimize off-target effects and improve therapeutic indices.
-
Novel Drug Delivery Systems: The formulation of pyrimidine-2-thiol derivatives into novel drug delivery systems to enhance their bioavailability and targeted delivery to disease sites.
-
Exploration of New Biological Targets: The screening of existing and novel pyrimidine-2-thiol libraries against a wider range of biological targets to uncover new therapeutic applications.
The legacy of Wheeler and Johnson's early explorations continues to inspire the design and synthesis of new generations of substituted pyrimidine-2-thiols, promising a future of continued discovery and therapeutic innovation.
References
- 1. japsonline.com [japsonline.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ptfarm.pl [ptfarm.pl]
- 14. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets for 4-(4-Bromophenyl)pyrimidine-2-thiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromophenyl)pyrimidine-2-thiol is a versatile heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. Its structural features, including the pyrimidine core, the bromophenyl moiety, and the reactive thiol group, make it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound and its derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows. The information presented herein is intended to facilitate further research and drug development efforts centered around this promising chemical entity.
Potential Therapeutic Areas and Molecular Targets
Research on pyrimidine-based compounds has revealed a broad spectrum of biological activities. While data specifically on this compound is limited, extensive studies on its derivatives have identified several key therapeutic areas and molecular targets. These findings provide a strong rationale for investigating the parent compound's activity against these same targets.
Oncology
The pyrimidine scaffold is a well-established pharmacophore in oncology. Derivatives of this compound have shown promise in targeting various components of cancer cell signaling pathways.
Therapeutic Rationale: The simultaneous inhibition of BRD4, an epigenetic reader crucial for oncogene transcription, and PLK1, a key regulator of mitosis, presents a synergistic strategy to induce cancer cell death.[1] Pyrimidine-based molecules have been successfully designed as dual inhibitors of these targets.[1]
Signaling Pathway:
Caption: Dual inhibition of BRD4 and PLK1 signaling pathways.
Therapeutic Rationale: EGFR and VEGFR-2 are key receptor tyrosine kinases that drive tumor growth, proliferation, and angiogenesis.[2] Dual inhibition of these receptors is a validated strategy in cancer therapy, and pyrimidine derivatives have shown potent activity in this area.[2]
Signaling Pathway:
Caption: Inhibition of EGFR and VEGFR-2 signaling cascades.
Inflammation
Therapeutic Rationale: Cyclooxygenase-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins that mediate pain and inflammation. Selective COX-2 inhibitors offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Pyrimidine-2-thiol derivatives have been identified as potent and selective COX-2 inhibitors.[3]
Signaling Pathway:
Caption: Mechanism of COX-2 inhibition in the inflammatory pathway.
Bone Regeneration
Therapeutic Rationale: Bone Morphogenetic Protein 2 (BMP2) is a growth factor that plays a critical role in bone formation and repair. Small molecules that can activate the BMP2 signaling pathway are of great interest for treating osteoporosis and promoting fracture healing. A derivative of this compound has been identified as a potent activator of this pathway.[4]
Signaling Pathway:
Caption: Activation of the BMP2/SMAD1 signaling pathway for osteogenesis.
Infectious Diseases
Therapeutic Rationale: The emergence of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents. Pyrimidine-2-thiol derivatives have demonstrated activity against various bacterial strains, suggesting their potential as a scaffold for novel antibiotics.[5]
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various derivatives of this compound and related pyrimidine compounds. This data provides a benchmark for assessing the potential potency of new analogs.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound Class | Target(s) | Cell Line | IC50 (µM) | Reference |
| 5-arylethylidene-amino-2-thiopyrimidine-4-one | BRD4/PLK1 | MDA-MB-231 | 0.042 (BRD4), 0.02 (PLK1) | [1] |
| 4-thiophenyl-pyrimidine | EGFR/VEGFR-2 | HepG-2 | 0.161 (EGFR), 0.141 (VEGFR-2) | [2] |
| 4-(4-Bromophenyl)-thiazol-2-amine derivative (p2) | - | MCF-7 | Not specified, but most active | [6] |
| 4,6-disubstituted pyrimidine-2-thiol (2b) | - | MCF-7 | Significant activity | [7] |
| 4,6-disubstituted pyrimidine-2-thiol (2c) | - | MCF-7 | Significant activity | [7] |
Table 2: Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound Class | Target | Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrimidine derivative (L1) | COX-2 | TMPD oxidation | Comparable to meloxicam | Highly selective for COX-2 | [3] |
| Pyrimidine derivative (L2) | COX-2 | TMPD oxidation | Comparable to meloxicam | Highly selective for COX-2 | [3] |
Table 3: Bone Anabolic Activity of a 4-(4-Bromophenyl)pyrimidine Derivative
| Compound | Target Pathway | Assay | Effective Concentration | Reference |
| N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide | BMP2/SMAD1 | In vitro osteogenesis | 1 pM | [4] |
Table 4: Antibacterial Activity of Pyrimidine Derivatives
| Compound Class | Bacterial Strain | MIC (µM/ml) | Reference |
| 4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol (2) | E. coli | 0.91 | [5] |
| 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine (5) | B. subtilis | 0.96 | [5] |
| 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol (6) | S. aureus | Not specified, but active | [5] |
| Halogenated Pyrrolopyrimidine | S. aureus | 8 mg/L | [8] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays relevant to the identified therapeutic targets. These protocols are representative and may require optimization for specific compounds and laboratory conditions.
BRD4 Inhibition Assay (AlphaScreen)
Objective: To determine the in vitro inhibitory activity of a test compound against the binding of BRD4 to acetylated histones.
Experimental Workflow:
Caption: Workflow for the BRD4 AlphaScreen assay.
Materials:
-
Recombinant GST-tagged BRD4 (BD2)
-
Biotinylated histone H4-acetylated peptide substrate
-
AlphaLISA® GST Acceptor beads
-
AlphaScreen® Streptavidin Donor beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS)
-
Test compound (this compound derivative) dissolved in DMSO
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution containing BRD4 and the biotinylated histone substrate to each well.
-
Incubate the plate for 30 minutes at room temperature.
-
Add a suspension of AlphaLISA® GST Acceptor beads to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add a suspension of AlphaScreen® Streptavidin Donor beads to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.[9]
EGFR Kinase Assay (Luminescent)
Objective: To measure the inhibitory effect of a test compound on the kinase activity of EGFR.
Experimental Workflow:
Caption: Workflow for a luminescent EGFR kinase assay.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compound dissolved in DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add the test compound dilutions to the wells of the plate.
-
Add the EGFR enzyme and substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at 30°C.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.[10][11]
COX-2 Inhibition Assay (Colorimetric)
Objective: To assess the selective inhibition of COX-2 by a test compound.
Experimental Workflow:
Caption: Workflow for a colorimetric COX-2 inhibition assay.
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)
-
Assay buffer (e.g., 100 mM Tris-HCl pH 8.0)
-
Test compound dissolved in DMSO
-
96-well plate
Procedure:
-
Prepare serial dilutions of the test compound.
-
In separate wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound dilutions to the respective wells.
-
Incubate for 10 minutes at room temperature.
-
Add TMPD solution to each well.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the absorbance at 590 nm over time using a plate reader.
-
Determine the initial reaction rates and calculate the percent inhibition for each enzyme.
-
Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity index (IC50 COX-1 / IC50 COX-2).[3][12]
BMP2/SMAD1 Signaling Activation Assay (Alkaline Phosphatase Activity)
Objective: To evaluate the ability of a test compound to induce osteoblast differentiation by measuring alkaline phosphatase (ALP) activity, a marker of osteogenic activity downstream of BMP2/SMAD1 signaling.
Experimental Workflow:
Caption: Workflow for the alkaline phosphatase (ALP) activity assay.
Materials:
-
Pre-osteoblastic cell line (e.g., C2C12 or MC3T3-E1)
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
Recombinant human BMP2 (positive control)
-
Cell lysis buffer
-
Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate, pNPP)
-
Protein quantification assay kit (e.g., BCA assay)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound or BMP2.
-
Incubate the cells for 72 hours.
-
Wash the cells with PBS and lyse them.
-
Transfer the cell lysate to a new plate.
-
Add the pNPP substrate and incubate at 37°C.
-
Measure the absorbance at 405 nm.
-
In a separate plate with a replicate of the cell lysate, determine the total protein concentration.
-
Normalize the ALP activity to the total protein content.
-
Plot the normalized ALP activity against the compound concentration to determine the EC50 value.[13]
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutics across multiple disease areas. The evidence from its derivatives strongly suggests that this core structure can be effectively functionalized to target key proteins and pathways in oncology, inflammation, and regenerative medicine. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to initiate and advance drug discovery programs based on this versatile chemical entity. Further investigation into the specific biological activities of the parent compound and the synthesis of new, strategically designed derivatives are warranted to fully exploit its therapeutic potential.
References
- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Biginelli Reaction for 4-Arylpyrimidine-2-thiol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-arylpyrimidine-2-thiols via the Biginelli reaction. This class of compounds holds significant interest in drug discovery due to its diverse pharmacological activities.
Introduction
The Biginelli reaction is a one-pot, three-component condensation reaction that provides efficient access to a wide range of dihydropyrimidinones and their thio-analogs.[1][2] Specifically, the reaction of an aromatic aldehyde, a β-ketoester, and thiourea under acidic conditions yields 3,4-dihydropyrimidin-2(1H)-thiones, which can be subsequently aromatized to the corresponding 4-arylpyrimidine-2-thiols. These scaffolds are prevalent in molecules with demonstrated biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4] The versatility of the Biginelli reaction allows for the generation of diverse molecular libraries for drug discovery programs.[5]
Data Presentation
The following tables summarize quantitative data for the synthesis of 4-aryl-3,4-dihydropyrimidin-2(1H)-thiones, the precursors to 4-arylpyrimidine-2-thiols, using various catalysts and aromatic aldehydes.
Table 1: Effect of Catalyst on the Synthesis of 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | L-proline (20) | EtOH | 8 | 85 |
| 2 | Thiourea dioxide (10) | EtOH/H₂O | 5 | 92 |
| 3 | ZrO₂ nanoparticles (20) | Ethanol | 1 | 90[6] |
| 4 | Diisopropyl ethyl ammonium acetate | None | 0.5 | 96[7] |
| 5 | Polyphosphate ester (PPE) | None (Microwave) | 1.5 min | 95[8] |
Table 2: Synthesis of Various 4-Aryl-3,4-dihydropyrimidin-2(1H)-thiones
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Thiourea dioxide | EtOH/H₂O | 5 | 90 |
| 2 | 4-Chlorobenzaldehyde | Thiourea dioxide | EtOH/H₂O | 6 | 94 |
| 3 | 4-Methylbenzaldehyde | Thiourea dioxide | EtOH/H₂O | 5 | 88 |
| 4 | 4-Nitrobenzaldehyde | Thiourea dioxide | EtOH/H₂O | 6 | 85 |
| 5 | 3-Hydroxybenzaldehyde | Benzyltriethylammonium chloride | None | 0.75 | 92[9] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-thiones
This protocol describes a general method for the synthesis of the dihydropyrimidine scaffold.
Materials:
-
Aromatic aldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol, 1.30 g)
-
Thiourea (15 mmol, 1.14 g)
-
Catalyst (e.g., L-proline, 20 mol%, 0.23 g)
-
Ethanol (20 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a 100 mL round-bottom flask, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), thiourea (15 mmol), and the catalyst.
-
Add ethanol (20 mL) to the flask.
-
Fit the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the reaction mixture to reflux and stir for the time indicated in Table 1 or 2, or until completion as monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
The solid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 4-aryl-3,4-dihydropyrimidin-2(1H)-thione.
Protocol 2: Aromatization to 4-Arylpyrimidine-2-thiol
This protocol describes the subsequent aromatization of the dihydropyrimidine product.
Materials:
-
4-Aryl-3,4-dihydropyrimidin-2(1H)-thione (5 mmol)
-
Oxidizing agent (e.g., elemental sulfur, 5.5 mmol)
-
High-boiling solvent (e.g., N,N-dimethylformamide - DMF, 15 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, dissolve the 4-aryl-3,4-dihydropyrimidin-2(1H)-thione (5 mmol) in DMF (15 mL).
-
Add the oxidizing agent (e.g., sulfur, 5.5 mmol) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol or acetone) to yield the pure 4-arylpyrimidine-2-thiol.
Mandatory Visualization
Biginelli Reaction Workflow
Caption: Workflow for the two-step synthesis of 4-arylpyrimidine-2-thiols.
Potential Signaling Pathway Inhibition
Pyrimidine derivatives have been identified as inhibitors of key signaling pathways implicated in cancer. The following diagrams illustrate the potential mechanism of action for 4-arylpyrimidine-2-thiols based on the activity of structurally related compounds.[10][11]
Caption: Inhibition of EGFR and VEGFR-2 pathways by 4-arylpyrimidine-2-thiols.
Caption: Potential inhibition of the Mnk2 signaling pathway.
References
- 1. Biginelli Reaction [organic-chemistry.org]
- 2. sennosbiotech.com [sennosbiotech.com]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 4. wjarr.com [wjarr.com]
- 5. A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-(4-Bromophenyl)pyrimidine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a generalized protocol for the Suzuki-Miyaura cross-coupling of 4-(4-bromophenyl)pyrimidine-2-thiol with various boronic acids. The resulting 4-(4-arylphenyl)pyrimidine-2-thiol scaffold is of significant interest in medicinal chemistry and materials science due to the prevalence of pyrimidine-based structures in a wide array of biologically active compounds and functional materials.[1][2]
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, particularly for synthesizing biaryl and heteroaryl-aryl structures.[3] Its mild reaction conditions and tolerance of diverse functional groups make it a powerful tool in modern organic synthesis and drug discovery.[3][4]
Applications in Drug Discovery and Materials Science
The derivatization of the this compound core allows for the systematic exploration of structure-activity relationships (SAR) in drug development. Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][5] The thiol group at the 2-position offers an additional site for functionalization, further expanding the accessible chemical space.
In materials science, the unique electronic properties of the bromophenyl and pyrimidine moieties make these compounds and their derivatives suitable for the development of advanced materials, such as polymers with specific electronic characteristics for applications in electronics and nanotechnology.[1]
Data Presentation: Representative Suzuki Coupling Reactions of Brominated Pyrimidines
While specific quantitative data for the Suzuki coupling of this compound is not extensively reported in the literature, the following table summarizes typical reaction conditions and yields for analogous brominated pyrimidine substrates. This data can serve as a valuable starting point for reaction optimization.
| Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good | [5][6] |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | ~65 | [7][8] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/H₂O | 80 | 2 | High | [9] |
| 4-Pyrimidyl Tosylate | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Water | 100 (MW) | 1 | High | [10] |
| 2,4,5,6-Tetrachloropyrimidine | Arylboronic acids | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 1-3 | 80-95 | [11] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki coupling reaction of this compound.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, base, solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (0.5 - 5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, Toluene, with H₂O)
-
Inert gas (Nitrogen or Argon)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or microwave reactor vial
-
Magnetic stirrer and stir bar
-
Heating mantle or microwave reactor
-
Condenser (for conventional heating)
-
Inert gas line
-
Standard laboratory glassware (separatory funnel, round-bottom flasks, etc.)
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 2:1 to 4:1 mixture of 1,4-dioxane and water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Reaction:
-
Conventional Heating: Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Microwave Irradiation: Place the sealed vial in the microwave reactor and irradiate at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).[7]
-
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a solid precipitate (palladium black) is present, filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(4-arylphenyl)pyrimidine-2-thiol.
-
Note on the Thiol Group: The thiol (-SH) group is a soft nucleophile and can potentially coordinate to the palladium center, potentially inhibiting or poisoning the catalyst. If low yields or catalyst deactivation are observed, consider the following:
-
Thiol Protection: Protect the thiol group as a thioether (e.g., methyl or benzyl ether) prior to the Suzuki coupling, followed by deprotection.
-
Ligand Selection: Employ palladium catalysts with ligands that are less susceptible to poisoning by sulfur-containing compounds.
-
Base Selection: A stronger base might facilitate the reaction, but care must be taken to avoid side reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
Application Notes: Protocol for Enzyme Inhibition Assay of 4-(4-Bromophenyl)pyrimidine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromophenyl)pyrimidine-2-thiol is a synthetic compound with a pyrimidine scaffold, a class of molecules known for a wide range of biological activities.[1] Pyrimidine derivatives are integral to the development of various therapeutic agents, including enzyme inhibitors targeting pathologies like cancer and infectious diseases.[2][3] The thiol group present in this compound suggests potential for interaction with various biological targets, including enzymes.[2] These application notes provide a detailed protocol for conducting an enzyme inhibition assay to evaluate the inhibitory potential of this compound against a target enzyme. As a representative example, this protocol will focus on α-glucosidase, an enzyme involved in carbohydrate metabolism and a target for anti-diabetic drugs. Pyrimidine-2(1H)-thiol derivatives have previously demonstrated inhibitory activity against α-glucosidase.[1]
Principle of the Assay
An enzyme inhibition assay is a biochemical procedure that measures the reduction in the rate of an enzyme-catalyzed reaction in the presence of a potential inhibitor.[4] By comparing the enzyme's activity with and without the inhibitor, one can determine the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50). This protocol utilizes a colorimetric assay where the enzyme α-glucosidase hydrolyzes a substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to produce p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation, measured by the increase in absorbance at a specific wavelength, is proportional to the enzyme's activity. A decrease in this rate in the presence of this compound indicates inhibition.
Data Presentation
The inhibitory activity of this compound against the target enzyme is quantified by its IC50 value. The data can be summarized in a table for clear comparison with a known standard inhibitor, such as acarbose for α-glucosidase.
| Compound | Target Enzyme | Substrate | IC50 (µM)[1] |
| This compound | α-Glucosidase | pNPG | 15.8 ± 1.2 |
| Acarbose (Standard Inhibitor) | α-Glucosidase | pNPG | 2.5 ± 0.3 |
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol outlines the step-by-step methodology for determining the in vitro inhibitory activity of this compound against α-glucosidase.
Materials and Reagents
-
This compound (Test Compound)
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Substrate)
-
Acarbose (Standard Inhibitor)
-
Potassium phosphate buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Multichannel pipettes and sterile tips
-
Incubator set to 37°C
Step-by-Step Procedure
-
Preparation of Solutions:
-
Buffer: Prepare 50 mM potassium phosphate buffer, pH 6.8.
-
Enzyme Solution: Dissolve α-glucosidase in the phosphate buffer to a final concentration of 0.5 U/mL.
-
Substrate Solution: Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM.
-
Test Compound Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
Test Compound Dilutions: Prepare a series of dilutions of the test compound from the stock solution in phosphate buffer to achieve a range of final assay concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
-
Standard Inhibitor Dilutions: Prepare a similar dilution series for acarbose.
-
-
Assay in 96-Well Plate:
-
Add 50 µL of phosphate buffer to the blank wells.
-
Add 50 µL of the various dilutions of the test compound or standard inhibitor to the respective test wells.
-
Add 50 µL of the buffer (containing the same percentage of DMSO as the test wells) to the control wells.
-
Add 25 µL of the α-glucosidase solution to all wells except the blank wells. To the blank wells, add 25 µL of phosphate buffer.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Enzymatic Reaction:
-
Initiate the reaction by adding 25 µL of the pNPG substrate solution to all wells.
-
Mix the contents of the wells gently.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (enzyme + buffer + substrate)
-
A_sample is the absorbance of the sample (enzyme + inhibitor + substrate)
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizations
Experimental Workflow for Enzyme Inhibition Assay
References
- 1. "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol " by SEDA FANDAKLI, NURAN KAHRİMAN et al. [journals.tubitak.gov.tr]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(4-Fluorophenyl)-2-pyrimidinethiol Research Chemical [benchchem.com]
- 4. superchemistryclasses.com [superchemistryclasses.com]
Application Notes and Protocols for Anticancer Drug Screening of 4-(4-Bromophenyl)pyrimidine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, with numerous compounds demonstrating significant potential in cancer therapy. The compound 4-(4-Bromophenyl)pyrimidine-2-thiol belongs to this promising class of heterocyclic molecules. Its structural features, including the pyrimidine-2-thiol core and the 4-bromophenyl substituent, suggest its potential as an anticancer agent. The pyrimidine scaffold is a key component of nucleobases, making its derivatives potential antagonists in metabolic pathways essential for cancer cell proliferation. The thiol group offers a reactive site for potential covalent interactions with biological targets, and the bromophenyl moiety can enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions.
While this compound is recognized as a valuable intermediate in the synthesis of potential pharmaceutical agents, including those for cancer, specific public-domain data on its anticancer activity is limited[1][2]. Therefore, these application notes provide a comprehensive framework for the initial screening and characterization of its potential anticancer effects based on established protocols for structurally related pyrimidine derivatives.
Principle of Anticancer Screening
The primary goal of in vitro anticancer drug screening is to assess the cytotoxic and cytostatic effects of a compound on various cancer cell lines. This is typically achieved through a tiered approach:
-
Primary Screening: Evaluation of the compound's ability to inhibit cancer cell growth and proliferation to determine its potency (e.g., IC50 value).
-
Secondary Screening: Investigation of the mechanism of action, such as induction of apoptosis (programmed cell death) or cell cycle arrest.
-
Tertiary Screening: Elucidation of the specific molecular targets and signaling pathways affected by the compound.
Data Presentation: Illustrative Anticancer Activity of Related Pyrimidine Derivatives
The following tables summarize representative quantitative data for pyrimidine derivatives structurally related to this compound, demonstrating the potential range of anticancer activity.
Disclaimer: The data presented below is for illustrative purposes only and is derived from studies on structurally similar compounds. The actual activity of this compound must be determined experimentally.
Table 1: In Vitro Cytotoxicity (IC50) of Representative Pyrimidine Derivatives against Various Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound |
| 2-Thiopyrimidine/chalcone hybrid | K-562 (Leukemia) | 0.77 - 1.74 | - |
| 2-Thiopyrimidine/chalcone hybrid | MCF-7 (Breast Cancer) | 1.37 - 3.56 | - |
| 2-Thiopyrimidine/chalcone hybrid | HT-29 (Colon Cancer) | 2.10 - 2.37 | - |
| Pyrazolo[3,4-d]pyrimidine derivative | Caco-2 (Colorectal) | 43.75 | - |
| Pyrazolo[3,4-d]pyrimidine derivative | A549 (Lung Cancer) | 17.50 | - |
| 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative | HCT116 (Colorectal) | 8.04 (48h) | - |
Table 2: Apoptosis Induction by a Representative Pyrimidine Derivative
| Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| Control | 1.5 | 0.25 | 0.1 |
| Thiophene Derivative (Compound 4c) | 10.5 | 24.25 | 2.5 |
Experimental Protocols
The following are detailed protocols for the primary and secondary screening of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the desired cancer cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound in complete medium to achieve final concentrations ranging from 0.01 to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (both adherent and floating) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.
-
Four populations of cells can be distinguished:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro anticancer screening.
Potential Signaling Pathways
Pyrimidine derivatives have been shown to interfere with various signaling pathways crucial for cancer cell survival and proliferation. The following diagram illustrates a hypothetical model of pathways that could be affected by this compound, based on the activity of related compounds.
Caption: Potential signaling pathways targeted by pyrimidine derivatives.
Conclusion
The protocols and information provided herein offer a robust starting point for the comprehensive evaluation of this compound as a potential anticancer agent. While direct experimental data for this specific compound is not yet widely available, the methodologies outlined are standard in the field and have been successfully applied to numerous related pyrimidine derivatives. Rigorous experimental validation is crucial to determine the precise anticancer activity and mechanism of action of this compound.
References
Application Notes and Protocols: Derivatization of the Thiol Group in 4-(4-Bromophenyl)pyrimidine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the thiol group of 4-(4-Bromophenyl)pyrimidine-2-thiol, a versatile building block in medicinal and agricultural chemistry. The primary method for derivatization is S-alkylation, which allows for the introduction of various alkyl groups, modifying the compound's physicochemical properties for applications in drug discovery and agrochemical development.
Introduction
This compound is a heterocyclic compound featuring a reactive thiol group. This functional group is readily derivatized, most commonly through S-alkylation, to produce a library of 2-(alkylthio)-4-(4-bromophenyl)pyrimidines. This derivatization is a key step in the synthesis of more complex molecules with potential biological activity. The protocols outlined below describe the S-alkylation using representative alkyl halides: methyl iodide, ethyl bromide, and n-propyl bromide.
General Reaction Scheme
The derivatization of the thiol group in this compound is typically achieved via an S-alkylation reaction. This reaction proceeds through a nucleophilic substitution mechanism where the thiolate anion, formed by deprotonation of the thiol group with a base, attacks the electrophilic carbon of an alkyl halide.
Caption: General workflow for the S-alkylation of this compound.
Experimental Protocols
The following are detailed protocols for the synthesis of S-alkylated derivatives of this compound. These procedures are based on established methods for the S-alkylation of similar pyrimidine-2-thiols.
Protocol 1: Synthesis of 4-(4-Bromophenyl)-2-(methylthio)pyrimidine
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.
-
Add methyl iodide (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4-(4-Bromophenyl)-2-(methylthio)pyrimidine.
Protocol 2: Synthesis of 4-(4-Bromophenyl)-2-(ethylthio)pyrimidine
Materials:
-
This compound
-
Ethyl bromide (CH₃CH₂Br)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add ethyl bromide (1.2 mmol) to the reaction mixture and stir at room temperature overnight. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography to yield 4-(4-Bromophenyl)-2-(ethylthio)pyrimidine.
Protocol 3: Synthesis of 4-(4-Bromophenyl)-2-(n-propylthio)pyrimidine
Materials:
-
This compound
-
1-Bromopropane (CH₃CH₂CH₂Br)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone
-
Standard workup and purification reagents as in Protocol 1.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in acetone (15 mL).
-
Add anhydrous potassium carbonate (2.0 mmol) to the solution.
-
Add 1-bromopropane (1.2 mmol) to the mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product via column chromatography to obtain 4-(4-Bromophenyl)-2-(n-propylthio)pyrimidine.
Data Presentation
The following tables summarize the reaction conditions and expected analytical data for the synthesized derivatives. The yields and spectroscopic data are estimated based on typical results for similar S-alkylation reactions of pyrimidine-2-thiols.
Table 1: Summary of S-Alkylation Reaction Conditions
| Derivative | Alkyl Halide | Base | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| 2-(Methylthio) | Methyl iodide | K₂CO₃ | DMF | 4-6 | Room Temp. | 85-95 |
| 2-(Ethylthio) | Ethyl bromide | NaH | THF | 12-16 | Room Temp. | 80-90 |
| 2-(n-Propylthio) | 1-Bromopropane | K₂CO₃ | Acetone | 8-12 | Reflux | 75-85 |
Table 2: Expected Spectroscopic Data for 2-(Alkylthio)-4-(4-bromophenyl)pyrimidines
| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) [M+H]⁺ |
| 2-(Methylthio) | ~8.6 (d, 1H, pyrimidine-H), ~8.0 (d, 2H, Ar-H), ~7.7 (d, 2H, Ar-H), ~7.3 (d, 1H, pyrimidine-H), ~2.6 (s, 3H, S-CH₃) | ~172 (C-S), ~164 (Ar-C), ~161 (Ar-C), ~158 (Ar-C), ~137 (Ar-C), ~132 (Ar-CH), ~130 (Ar-CH), ~124 (Ar-C), ~115 (pyrimidine-CH), ~14 (S-CH₃) | 295/297 |
| 2-(Ethylthio) | ~8.6 (d, 1H, pyrimidine-H), ~8.0 (d, 2H, Ar-H), ~7.7 (d, 2H, Ar-H), ~7.3 (d, 1H, pyrimidine-H), ~3.3 (q, 2H, S-CH₂), ~1.4 (t, 3H, CH₃) | ~171 (C-S), ~164 (Ar-C), ~161 (Ar-C), ~158 (Ar-C), ~137 (Ar-C), ~132 (Ar-CH), ~130 (Ar-CH), ~124 (Ar-C), ~115 (pyrimidine-CH), ~27 (S-CH₂), ~14 (CH₃) | 309/311 |
| 2-(n-Propylthio) | ~8.6 (d, 1H, pyrimidine-H), ~8.0 (d, 2H, Ar-H), ~7.7 (d, 2H, Ar-H), ~7.3 (d, 1H, pyrimidine-H), ~3.2 (t, 2H, S-CH₂), ~1.8 (sextet, 2H, CH₂), ~1.0 (t, 3H, CH₃) | ~171 (C-S), ~164 (Ar-C), ~161 (Ar-C), ~158 (Ar-C), ~137 (Ar-C), ~132 (Ar-CH), ~130 (Ar-CH), ~124 (Ar-C), ~115 (pyrimidine-CH), ~35 (S-CH₂), ~23 (CH₂), ~13 (CH₃) | 323/325 |
Note: The exact chemical shifts (δ) and coupling constants (J) will need to be determined experimentally. The listed values are estimations based on analogous structures. The two mass peaks for [M+H]⁺ correspond to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
Logical Relationships in Experimental Design
The choice of base and solvent is crucial for the success of the S-alkylation reaction. The following diagram illustrates the considerations for selecting the appropriate reaction conditions.
Caption: Decision-making workflow for designing the S-alkylation experiment.
Molecular Docking Protocol for 4-(4-Bromophenyl)pyrimidine-2-thiol Targeting Cyclooxygenase-2 (COX-2)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the molecular docking of 4-(4-Bromophenyl)pyrimidine-2-thiol, a compound with potential therapeutic applications, against its putative target, Cyclooxygenase-2 (COX-2). The protocol outlines the necessary steps for ligand and protein preparation, docking simulation using both AutoDock Vina and Schrödinger Glide, and subsequent analysis of the results. This guide is intended to facilitate computational screening and lead optimization efforts in drug discovery programs targeting inflammation and cancer.
Introduction
This compound is a heterocyclic compound belonging to the pyrimidine-2-thiol class of molecules.[1] Derivatives of pyrimidine-2-thiol have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Many of these effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2][3] COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins.[4][5] Its overexpression is associated with various inflammatory diseases and several types of cancer. Therefore, targeting COX-2 with small molecule inhibitors is a well-established therapeutic strategy.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[6] It is an indispensable tool in modern drug discovery for virtual screening, hit identification, and lead optimization. This protocol provides a comprehensive workflow for performing molecular docking of this compound with human COX-2.
Predicted Protein Target and Signaling Pathway
Based on the documented activity of structurally similar pyrimidine-2-thiol derivatives, the primary predicted protein target for this compound is Cyclooxygenase-2 (COX-2) .
COX-2 Signaling Pathway:
The binding of this compound to COX-2 is predicted to inhibit its enzymatic activity, thereby blocking the synthesis of prostaglandins (e.g., PGE2). This interruption of the COX-2 signaling pathway can lead to anti-inflammatory and anticancer effects. The simplified COX-2 signaling pathway is depicted below.
Caption: Predicted inhibitory action of this compound on the COX-2 signaling pathway.
Molecular Docking Workflow
The general workflow for the molecular docking of this compound with COX-2 is illustrated below.
Caption: General workflow for the molecular docking of a ligand to a protein target.
Experimental Protocols
This section provides detailed protocols for molecular docking using two widely used software packages: AutoDock Vina (a popular open-source tool) and Schrödinger Glide (a leading commercial software).
Protocol using AutoDock Vina
4.1.1. Software and Resources:
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking calculation.
-
Discovery Studio Visualizer or PyMOL: For visualization and analysis of results.
-
Protein Data Bank (PDB): To obtain the crystal structure of human COX-2. A commonly used PDB ID is 3LN1 .[7][8]
4.1.2. Protein Preparation:
-
Download the PDB file for human COX-2 (e.g., 3LN1) from the RCSB PDB website.
-
Open the PDB file in AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands and inhibitors.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared protein in the .pdbqt format.
4.1.3. Ligand Preparation:
-
Obtain the 2D structure of this compound and convert it to a 3D structure using a molecule editor like ChemDraw or MarvinSketch.
-
Open the 3D structure of the ligand in AutoDock Tools.
-
Detect the root and define the rotatable bonds.
-
Save the prepared ligand in the .pdbqt format.
4.1.4. Grid Box Generation:
-
Load the prepared protein (.pdbqt file) into AutoDock Tools.
-
Define the grid box to encompass the active site of COX-2. The active site is typically located where the native ligand was bound.
-
Set the grid box dimensions. A common starting point is a box of 50 x 50 x 50 Å with a spacing of 0.5 Å.[9]
-
Center the grid box on the active site residues. For COX-2, key active site residues include Arg120, Tyr355, and Ser530.
-
Save the grid parameter file.
4.1.5. Docking Simulation:
-
Create a configuration file (e.g., conf.txt) specifying the paths to the protein and ligand .pdbqt files, and the grid box parameters.
-
Run AutoDock Vina from the command line using the configuration file.
-
The output will be a .pdbqt file containing the docked poses of the ligand.
4.1.6. Analysis of Results:
-
Visualize the docked poses in Discovery Studio Visualizer or PyMOL.
-
Analyze the binding energy (reported in kcal/mol in the log file). More negative values indicate stronger binding.
-
Examine the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions.
Protocol using Schrödinger Glide
4.2.1. Software and Resources:
-
Schrödinger Maestro: The graphical user interface for the Schrödinger suite.
-
Protein Preparation Wizard: For preparing the protein structure.
-
LigPrep: For preparing the ligand.
-
Glide: For docking.
4.2.2. Protein Preparation:
-
Import the human COX-2 PDB structure (e.g., 3LN1) into Maestro.
-
Use the Protein Preparation Wizard to:
-
Assign bond orders.
-
Add hydrogens.
-
Create disulfide bonds.
-
Fill in missing side chains and loops using Prime.
-
Optimize the hydrogen bond network.
-
Perform a restrained minimization of the protein.
-
4.2.3. Ligand Preparation:
-
Import the 3D structure of this compound into Maestro.
-
Use LigPrep to:
-
Generate possible ionization states at a target pH of 7.4 ± 0.2.
-
Generate tautomers and stereoisomers.
-
Perform a conformational search and energy minimization.
-
4.2.4. Receptor Grid Generation:
-
Open the Receptor Grid Generation panel in Maestro.
-
Select the prepared protein as the receptor.
-
Define the active site by selecting the co-crystallized ligand (if present) or by specifying the coordinates of the center of the active site.
-
Generate the grid. The default grid box size is usually sufficient, but can be adjusted if necessary.
4.2.5. Ligand Docking:
-
Open the Ligand Docking panel.
-
Select the generated grid file.
-
Select the prepared ligand file.
-
Choose the docking precision. "Extra Precision" (XP) mode is recommended for higher accuracy.[10]
-
Run the Glide docking job.
4.2.6. Analysis of Results:
-
The results will be available in the Project Table in Maestro.
-
Analyze the GlideScore, which is a measure of the binding affinity. More negative scores indicate better binding.
-
Use the Pose Viewer to visualize the docked poses and the interactions with the protein.
-
Analyze key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Data Presentation
The quantitative data from the molecular docking studies should be summarized in a structured table for easy comparison.
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues (COX-2) | Types of Interactions |
| This compound | To be determined | e.g., Arg120, Tyr355, Ser530 | e.g., Hydrogen bond, Pi-Alkyl |
| Celecoxib (Reference) | -11.195 to -12.882[6][11] | Arg513, His90, Leu352, Ser530 | Hydrogen bond, Pi-cation |
| Rofecoxib (Reference) | -8.50 to -9.357[6][12] | Arg120, Tyr355, Ser530 | Hydrogen bond, Hydrophobic |
Note: The docking scores for the reference compounds are literature values and may vary depending on the specific PDB structure and docking protocol used.
Conclusion
This document provides a comprehensive protocol for the molecular docking of this compound against its predicted target, COX-2. By following these detailed methodologies, researchers can computationally evaluate the binding affinity and interaction patterns of this compound, providing valuable insights for further experimental validation and its potential development as a therapeutic agent. The use of both open-source and commercial software packages offers flexibility to researchers with varying resources. The structured presentation of data and the visualization of the relevant signaling pathway and workflow are intended to enhance the clarity and utility of this protocol.
References
- 1. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular docking analysis of doronine derivatives with human COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. ADMET, Molecular docking studies and binding energy calculations of Pyrimidine-2-Thiol Derivatives as Cox Inhibitors - ProQuest [proquest.com]
- 12. bionaturajournal.com [bionaturajournal.com]
Application Notes and Protocols for the Development of Analytical Standards Using 4-(4-Bromophenyl)pyrimidine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromophenyl)pyrimidine-2-thiol is a versatile heterocyclic compound increasingly utilized as a crucial building block in the synthesis of novel therapeutic agents, particularly in oncology and infectious disease research. Its unique structural features also make it a valuable candidate for the development of analytical standards for chromatographic and spectroscopic methods. This document provides detailed application notes and protocols for the establishment of this compound as a certified analytical standard.
The protocols herein cover the essential procedures for the preparation of standard solutions, the development and validation of a High-Performance Liquid Chromatography (HPLC) method for purity assessment and quantification, and stability testing. These guidelines are intended to ensure the accuracy, precision, and reliability of analytical data generated using this compound as a reference standard.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 832741-25-0 |
| Molecular Formula | C₁₀H₇BrN₂S |
| Molecular Weight | 267.15 g/mol |
| Appearance | Orange-red crystalline powder |
| Purity (by HPLC) | ≥ 99% |
| Melting Point | 206-212 °C |
| Storage Conditions | 0-8°C, protected from light and moisture |
Experimental Protocols
Protocol for Preparation of Stock and Working Standard Solutions
This protocol outlines the procedure for the accurate preparation of stock and working standard solutions of this compound.
Materials:
-
This compound (≥ 99% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance
-
Volumetric pipettes
-
Ultrasonic bath
Procedure:
-
Preparation of Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound into a clean, dry weighing boat.
-
Quantitatively transfer the weighed compound into a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of acetonitrile to the volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix thoroughly by inverting the flask multiple times.
-
Label the flask clearly with the compound name, concentration, solvent, preparation date, and analyst's initials.
-
-
Preparation of Working Standard Solutions:
-
Prepare working standard solutions by serial dilution of the stock solution using a mixture of acetonitrile and water (50:50 v/v) as the diluent.[1][2]
-
For example, to prepare a 100 µg/mL working standard, pipette 5.0 mL of the 1000 µg/mL stock solution into a 50 mL volumetric flask and dilute to the mark with the diluent.
-
Prepare a series of working standards for linearity assessment as detailed in the HPLC method validation protocol.
-
Caption: Workflow for the preparation of standard solutions.
Protocol for HPLC Method Development and Validation
This protocol describes a reverse-phase HPLC method for the purity determination and quantification of this compound.[3][4]
3.2.1 HPLC System and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12-13 min: 90-50% B, 13-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
3.2.2 Method Validation
The analytical method should be validated according to ICH guidelines, assessing the following parameters:
-
Specificity: Inject the diluent, a placebo solution (if applicable), and a standard solution to demonstrate the absence of interference at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations of the working standard (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each concentration in triplicate and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (Recovery): Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Analyze six replicate injections of the standard solution at 100% of the target concentration. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
Caption: HPLC method validation workflow.
Protocol for Stability Testing
This protocol outlines the procedure for conducting a stability study of this compound as a solid reference standard.
Materials:
-
Certified this compound standard
-
Stability chambers with controlled temperature and humidity
-
Amber glass vials with screw caps
Procedure:
-
Sample Preparation and Storage:
-
Aliquot the solid standard into multiple amber glass vials.
-
Place the vials in stability chambers under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
-
Testing Schedule:
-
Analyze the samples at predetermined time points. A typical schedule is:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 1, 3, and 6 months
-
-
-
Analysis:
-
At each time point, retrieve a vial from each storage condition.
-
Perform a full analysis, including appearance, purity by the validated HPLC method, and any other relevant tests.
-
Compare the results to the initial (time 0) data.
-
Data Presentation
HPLC Method Validation Data (Hypothetical)
The following tables present hypothetical data from the validation of the HPLC method.
Table 2: Linearity
| Concentration (µg/mL) | Mean Peak Area (n=3) | RSD (%) |
| 1 | 15,234 | 1.5 |
| 5 | 76,170 | 1.1 |
| 10 | 151,980 | 0.8 |
| 25 | 380,550 | 0.5 |
| 50 | 762,100 | 0.3 |
| 100 | 1,525,300 | 0.2 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Accuracy (Recovery)
| Spiked Level | Amount Added (µg) | Amount Recovered (µg, mean, n=3) | Recovery (%) |
| 80% | 8.0 | 7.95 | 99.4 |
| 100% | 10.0 | 10.08 | 100.8 |
| 120% | 12.0 | 11.92 | 99.3 |
Table 4: Precision
| Parameter | Mean Peak Area (n=6) | RSD (%) |
| Repeatability | 761,550 | 0.45 |
| Intermediate Precision (Day 2) | 763,200 | 0.51 |
Stability Study Data (Hypothetical)
Table 5: Accelerated Stability Data (40°C / 75% RH)
| Time Point (Months) | Appearance | Purity by HPLC (%) |
| 0 | Orange-red crystalline powder | 99.85 |
| 1 | No change | 99.83 |
| 3 | No change | 99.81 |
| 6 | No change | 99.79 |
Putative Signaling Pathway in Drug Development
In the context of drug development, particularly in oncology, pyrimidine derivatives often act as inhibitors of key signaling molecules such as cyclin-dependent kinases (CDKs). The diagram below illustrates a putative signaling pathway where a drug candidate derived from this compound could inhibit the CDK4/6-Rb pathway, a critical regulator of the cell cycle.[5]
Caption: Putative inhibition of the CDK4/6-Rb signaling pathway.
References
Application Notes and Protocols: 4-(4-Bromophenyl)pyrimidine-2-thiol as a Potential Fungicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in agrochemical research due to their broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][2][3] The pyrimidine core is a key structural motif in several commercial fungicides.[3] The functionalization of the pyrimidine ring, such as the introduction of a thiol group and specific phenyl substitutions, can significantly modulate its biological efficacy. This document provides detailed application notes and experimental protocols for the investigation of 4-(4-Bromophenyl)pyrimidine-2-thiol as a potential fungicide for agricultural applications.
While the presence of a bromophenyl group on pyrimidine-2-thiol derivatives has been suggested to enhance antifungal activity against certain fungal species, comprehensive quantitative data on the efficacy of this compound against a broad range of phytopathogenic fungi is not yet extensively documented in publicly available literature.[1] Therefore, the following protocols are provided to enable researchers to systematically evaluate its fungicidal potential.
Hypothetical Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. However, based on the known mechanisms of other pyrimidine-based fungicides, a plausible mode of action is the inhibition of ergosterol biosynthesis in fungi.[4] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane integrity and ultimately, cell death. The thiol group in the molecule could also potentially interact with essential fungal enzymes, inhibiting their function.
Caption: Hypothetical mechanism of action for this compound.
Data Presentation
To facilitate the comparison of fungicidal activity, all quantitative data should be summarized in a structured format. The following tables provide templates for recording experimental results.
Table 1: In Vitro Mycelial Growth Inhibition of this compound
| Test Fungus | Concentration (µg/mL) | Mean Colony Diameter (mm) ± SD | Inhibition (%) |
| Phytopathogen 1 | Control (DMSO) | 0 | |
| 12.5 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| Phytopathogen 2 | Control (DMSO) | 0 | |
| 12.5 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| ... | ... | ... | ... |
| Positive Control | 50 |
Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound
| Test Fungus | MIC (µg/mL) | MFC (µg/mL) |
| Phytopathogen 1 | ||
| Phytopathogen 2 | ||
| Phytopathogen 3 | ||
| ... | ||
| Positive Control |
Table 3: IC50 Values of this compound against Phytopathogenic Fungi
| Test Fungus | IC50 (µg/mL) | 95% Confidence Interval |
| Phytopathogen 1 | ||
| Phytopathogen 2 | ||
| Phytopathogen 3 | ||
| ... | ||
| Positive Control |
Experimental Protocols
The following are detailed protocols for key experiments to determine the fungicidal activity of this compound.
Protocol 1: In Vitro Antifungal Activity Assessment by Poisoned Food Technique
This method is used to determine the inhibitory effect of the compound on the mycelial growth of fungi.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Cultures of test fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Alternaria solani)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Laminar flow hood
-
Positive control fungicide (e.g., Carbendazim)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO.
-
Preparation of Poisoned Media:
-
Autoclave the PDA medium and allow it to cool to 45-50°C.
-
Under aseptic conditions in a laminar flow hood, add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 12.5, 25, 50, 100 µg/mL). Ensure the final concentration of DMSO in the medium does not exceed 1% (v/v), as this concentration is generally non-inhibitory to fungal growth.
-
Prepare a control plate containing PDA with the same concentration of DMSO used in the treatment plates.
-
Prepare a positive control plate with a known fungicide at a standard concentration.
-
Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the periphery of actively growing 7-day-old cultures of the test fungi, cut 5 mm diameter mycelial discs using a sterile cork borer.
-
Place one mycelial disc, with the mycelial side facing down, at the center of each prepared PDA plate.
-
-
Incubation: Incubate the inoculated plates at 25 ± 2°C in an inverted position until the fungal growth in the control plate reaches the edge of the dish.
-
Data Collection:
-
Measure the colony diameter (in mm) of the fungal growth in two perpendicular directions for each plate.
-
Calculate the average colony diameter.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony in the control plate.
-
dt = average diameter of the fungal colony in the treatment plate.
-
-
-
Statistical Analysis: Perform all experiments in triplicate and express the results as mean ± standard deviation.
Caption: Experimental workflow for the poisoned food technique.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) by Broth Microdilution Method
This method determines the lowest concentration of the compound that inhibits visible fungal growth (MIC) and the lowest concentration that kills the fungus (MFC).
Materials:
-
This compound
-
DMSO
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Fungal spore suspension (1 x 10^5 spores/mL)
-
Spectrophotometer or microplate reader
-
PDA plates
-
Positive control fungicide
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in PDB to obtain a range of concentrations (e.g., 0.5 to 256 µg/mL).
-
-
Inoculation:
-
Prepare a spore suspension of the test fungus from a fresh culture and adjust the concentration to 1 x 10^5 spores/mL using a hemocytometer.
-
Add 100 µL of the spore suspension to each well containing 100 µL of the serially diluted compound.
-
Include a growth control well (PDB + spores + DMSO) and a sterility control well (PDB only).
-
-
Incubation: Cover the microtiter plate and incubate at 25 ± 2°C for 48-72 hours, or until visible growth is observed in the growth control well.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
MFC Determination:
-
From each well showing no visible growth, take a 10 µL aliquot and subculture it onto a fresh PDA plate.
-
Incubate the PDA plates at 25 ± 2°C for 48-72 hours.
-
The MFC is the lowest concentration of the compound from which no fungal colonies grow on the PDA plate.
-
Conclusion
The provided application notes and protocols offer a robust framework for the systematic evaluation of this compound as a potential fungicide. While the existing literature on related compounds is promising, rigorous experimental validation against a diverse panel of phytopathogenic fungi is essential to determine its efficacy and potential for development as a novel crop protection agent. Researchers are encouraged to utilize these methodologies to generate comprehensive and comparable data that will contribute to a clearer understanding of the fungicidal potential of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Bromophenyl)pyrimidine-2-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(4-Bromophenyl)pyrimidine-2-thiol, a key intermediate in the development of various pharmaceutical and agrochemical agents.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically performed via a Biginelli-type reaction, are a common challenge. Several factors can contribute to this issue:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role. While ethanol is a common solvent, exploring other options or solvent-free conditions has been shown to improve yields for similar syntheses.[1] It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
Inefficient Catalysis: The choice and amount of catalyst are critical. While strong Brønsted acids like HCl can be used, they may also promote side reactions. Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives. In the absence of a suitable catalyst, product formation is often difficult and results in poor yields.[2][3]
-
Purity of Reactants: Impurities in the starting materials (4-bromobenzaldehyde, β-dicarbonyl compound, and thiourea) can inhibit the reaction and lead to the formation of unwanted byproducts.[1] Ensure all reactants are of high purity.
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product. A common side reaction is the formation of Hantzsch-type dihydropyridines.[1]
Q2: I am observing a significant amount of a yellow, fluorescent byproduct in my reaction mixture. What is it and how can I prevent its formation?
A2: The yellow, fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine.[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of thiourea at elevated temperatures), competing with the desired Biginelli reaction.[1]
Prevention Strategies:
-
Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of this byproduct.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired pyrimidine formation.[1]
-
Order of Addition: Adding the thiourea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1]
Q3: My crude product is difficult to purify. What are the common impurities and recommended purification methods?
A3: Difficulty in purification can arise from the presence of unreacted starting materials and side products like N-acylureas.
-
Common Impurities: Unreacted 4-bromobenzaldehyde, β-dicarbonyl compound, thiourea, and N-acylurea byproducts are common impurities.
-
Purification Method: Recrystallization is a common and effective method for purifying the solid product.[1] Suitable solvents for recrystallization of similar pyrimidine derivatives include ethanol or ethanol/water mixtures. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
Q4: Can I use a one-pot procedure for this synthesis?
A4: Yes, the synthesis of this compound is typically carried out as a one-pot, three-component condensation reaction. This approach is efficient as it avoids the isolation of intermediates. Several protocols for one-pot Biginelli-type reactions are available in the literature and can be adapted for this specific synthesis.[4][5]
Data Presentation
The following tables summarize the influence of different catalysts and solvents on the yield of 4-aryl-pyrimidine-2-thiol synthesis, based on general findings in the literature.
Table 1: Effect of Different Catalysts on Yield
| Catalyst Type | Catalyst Example | Typical Yield Range | Notes |
| Brønsted Acid | HCl, H₂SO₄ | Moderate to Good | Can sometimes lead to side reactions and harsh conditions.[3] |
| Lewis Acid | FeCl₃, ZnCl₂, SnCl₂·2H₂O | Good to Excellent | Often provides higher yields and milder reaction conditions.[3][6] |
| Heterogeneous | Montmorillonite Clay | Good | Environmentally friendly and easily separable catalyst.[4] |
| Ionic Liquid | Acidic Ionic Liquids | Excellent | Can act as both catalyst and solvent, leading to high yields.[4] |
Table 2: Effect of Different Solvents on Yield
| Solvent | Typical Yield Range | Notes |
| Ethanol | Moderate to Good | A common and effective solvent for Biginelli reactions.[1] |
| Acetonitrile | Good | Can lead to improved yields in some cases. |
| Dioxane | Moderate to Good | Used in some reported syntheses of related compounds. |
| Solvent-free | Good to Excellent | Environmentally friendly and can lead to shorter reaction times and higher yields.[4] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired scale.
Materials:
-
4-Bromobenzaldehyde
-
Ethyl acetoacetate (or another suitable β-dicarbonyl compound)
-
Thiourea
-
Catalyst (e.g., SnCl₂·2H₂O, 10 mol%)
-
Ethanol (or another suitable solvent)
Procedure:
-
To a round-bottom flask, add 4-bromobenzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and thiourea (1.5 equivalents).
-
Add the chosen solvent (e.g., ethanol) to the flask.
-
Add the catalyst (e.g., SnCl₂·2H₂O, 10 mol%).
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates and catalyst used.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for improving the yield of this compound.
Caption: Key factors influencing the yield of this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4-(4-Bromophenyl)pyrimidine-2-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 4-(4-Bromophenyl)pyrimidine-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of pure this compound?
Pure this compound is typically an orange-red crystalline powder. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₇BrN₂S |
| Molecular Weight | 267.15 g/mol |
| Melting Point | 206-212 °C |
| Appearance | Orange-red crystalline powder |
| Purity (Commercial) | ≥ 99% (HPLC) |
Q2: What are the common impurities I should expect in my crude product?
While specific impurities depend on the synthetic route, common contaminants in the synthesis of 4-arylpyrimidine-2-thiols from chalcones and thiourea may include:
-
Unreacted starting materials: Such as the corresponding chalcone and thiourea.
-
Side-products from the chalcone synthesis: Including various aldol condensation products.
-
Over-alkylation or other side-reactions: Depending on the specific reaction conditions.[1]
-
Thiol oxidation products: Thiols can be susceptible to oxidation to disulfides, especially if exposed to air for extended periods at elevated temperatures.
Q3: Which purification techniques are most effective for this compound?
Recrystallization and column chromatography are the two most common and effective methods for purifying crude this compound. The choice between them depends on the impurity profile and the desired final purity.
Q4: How do I choose an appropriate solvent for recrystallization?
The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Preliminary small-scale solubility tests with common laboratory solvents are recommended. General solubility trends for pyrimidine derivatives suggest that polar solvents like methanol and ethanol could be good starting points.[2] For brominated pyrimidines, n-hexane has also been reported as a recrystallization solvent.[3]
Q5: What are some common issues during recrystallization and how can I solve them?
Common recrystallization problems include the product "oiling out" or failing to crystallize. "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can often be resolved by re-heating the solution and adding more solvent. Failure to crystallize may indicate that the solution is not saturated enough; in this case, some solvent can be evaporated to increase the concentration before cooling again.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | Re-heat the solution and add a small amount of a co-solvent in which the compound is less soluble. Try a different solvent with a lower boiling point. |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was added). The compound is highly soluble in the solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration and then cool again. Try a different solvent or a solvent/anti-solvent system. |
| Poor recovery of the purified product. | Too much solvent was used. The crystals were filtered before crystallization was complete. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. |
| Product is still impure after recrystallization. | The cooling process was too rapid, trapping impurities. The chosen solvent is not effective at separating the specific impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Consider a preliminary purification step like a solvent wash or column chromatography. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities. | The eluent system is not optimized. The column was not packed properly. | Perform TLC analysis with different solvent systems to find an optimal eluent. Ensure the column is packed uniformly without any cracks or channels. |
| The compound is not eluting from the column. | The eluent is not polar enough. The compound is strongly adsorbed to the silica gel. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| The compound is eluting too quickly. | The eluent is too polar. | Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate system. |
| Tailing of the product band. | The compound is interacting too strongly with the stationary phase. The column is overloaded. | Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature). Use a larger column or less crude material. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Methanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol while stirring and heating to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). A good starting point for many brominated aromatic compounds is a 9:1 or 8:2 hexane:ethyl acetate mixture.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or other suitable containers.
-
Monitoring: Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Purity and Yield Data for Purification Methods
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Notes |
| Recrystallization | 80-90% | >98% | 70-85% | Yield is highly dependent on the choice of solvent and the initial purity of the crude material. |
| Column Chromatography | 70-90% | >99% (HPLC) | 60-80% | Can achieve very high purity but may result in lower yields compared to recrystallization. |
Note: The values in this table are estimates based on typical purifications of similar compounds and may vary depending on the specific experimental conditions and the nature of the impurities.
Table 2: Recommended Solvent Systems for Purification
| Purification Method | Solvent/Eluent System | Rationale/Tips |
| Recrystallization | Methanol, Ethanol, or n-Hexane | Pyrimidine derivatives often show good solubility in hot alcohols.[2] n-Hexane has been reported for recrystallizing brominated pyrimidines.[3] |
| Column Chromatography | Hexane/Ethyl Acetate (e.g., 9:1 to 7:3 v/v) | A common and effective eluent system for separating compounds of moderate polarity. The ratio should be optimized based on TLC analysis. |
| Column Chromatography | Dichloromethane/Methanol (e.g., 99:1 to 95:5 v/v) | A more polar eluent system that can be used if the compound does not elute with hexane/ethyl acetate. |
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting logic for recrystallization.
References
solubility issues of 4-(4-Bromophenyl)pyrimidine-2-thiol in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 4-(4-Bromophenyl)pyrimidine-2-thiol in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: Heterocyclic compounds like this compound can exhibit poor solubility due to their rigid structure, potential for strong intermolecular interactions such as hydrogen bonding (via the thiol and pyrimidine nitrogens), and crystalline lattice energy. These factors can make it difficult for solvent molecules to effectively solvate the compound.
Q2: I am having trouble dissolving the compound for NMR analysis. What solvents can I try?
A2: It is a common issue for heterocyclic compounds to have low solubility in standard NMR solvents like DMSO-d6.[1] If you are facing this problem, consider the following options:
-
Solvent Mixtures: Try a mixture of solvents. For instance, a combination of DMSO-d6 and deuterated methanol (MeOD) or chloroform (CDCl3) might enhance solubility.[1]
-
Acidification: Adding a few drops of a deuterated acid like trifluoroacetic acid (TFA-d) or using deuterated acetic acid-d4 can help to protonate the molecule, which may increase its solubility.[1]
-
Alternative Solvents: In some cases, using deuterated trifluoroacetic acid as the primary solvent might be effective, although it will introduce significant peaks in your NMR spectrum.[1]
Q3: Can I heat the sample to improve solubility?
A3: Gentle heating can be a viable method to increase the solubility of many compounds. However, it is crucial to first ascertain the thermal stability of this compound to avoid degradation. Monitor the sample for any color changes or the appearance of impurities by techniques like TLC or LC-MS if you choose to heat it.
Q4: How can I prepare an aqueous stock solution if the compound is sparingly soluble in aqueous buffers?
A4: For biological assays requiring aqueous solutions, a common strategy is to first dissolve the compound in a water-miscible organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be diluted with the aqueous buffer of choice to the final desired concentration. It is important to note that the final concentration of the organic solvent should be low enough to not affect the biological assay. A typical approach involves a 1:10 or greater dilution of the organic stock into the aqueous buffer.[2]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot solubility issues with this compound.
Issue 1: The compound does not dissolve in the chosen solvent at the desired concentration.
-
Question: Have you tried a range of solvents with varying polarities?
-
Answer: The solubility of a compound is highly dependent on the solvent's properties. It is advisable to test solubility in a panel of solvents, including polar aprotic solvents (e.g., DMSO, DMF, acetonitrile, acetone) and polar protic solvents (e.g., ethanol, methanol).
-
-
Question: Have you tried altering the physical conditions of the dissolution process?
-
Answer: Mechanical agitation and temperature can significantly impact solubility. Try the following:
-
-
Question: Is it possible to use a co-solvent system?
-
Answer: A mixture of solvents can often be more effective than a single solvent. For instance, for preparing aqueous solutions, first dissolving the compound in a minimal amount of DMF or DMSO and then diluting with the aqueous buffer can be effective.[2]
-
Issue 2: The compound precipitates out of solution over time.
-
Question: Was the initial solution saturated or supersaturated?
-
Answer: A solution might be clear initially but could be supersaturated, leading to precipitation over time. It is important to determine the thermodynamic equilibrium solubility to ensure long-term solution stability. The shake-flask method is a reliable way to determine this.[4]
-
-
Question: Could the compound be degrading in the solvent?
-
Answer: Some compounds may be unstable in certain solvents, and the degradation products may be less soluble. It is good practice to check the purity of the dissolved compound over time using an analytical technique like HPLC.
-
Data Presentation: Solubility Profile
As no specific quantitative solubility data for this compound was found in the initial search, the following table is provided as a template for researchers to systematically record their experimental findings.
| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Observations |
| DMSO | 25 | Shake-Flask | ||
| DMF | 25 | Shake-Flask | ||
| Ethanol | 25 | Shake-Flask | ||
| Methanol | 25 | Shake-Flask | ||
| Acetone | 25 | Shake-Flask | ||
| Acetonitrile | 25 | Shake-Flask | ||
| User-defined |
Experimental Protocols
Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method, as described by Higuchi and Connors, is a widely used and reliable technique for determining the equilibrium solubility of poorly soluble compounds.[4]
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, DMF, ethanol, methanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated and in equilibrium with the solid phase.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. For a more complete separation, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Experimental workflow for solubility determination.
References
stability and degradation of pyrimidine-2-thiol compounds
Welcome to the technical support center for pyrimidine-2-thiol compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of experiments involving this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for pyrimidine-2-thiol compounds?
A: To ensure long-term stability, pyrimidine-2-thiol compounds should be stored in a cool, dry, and dark place within a tightly sealed container.[1] For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is often recommended.[2][3] Some suppliers suggest storing at temperatures below +30°C.[4]
Q2: How stable are pyrimidine-2-thiol compounds in solution?
A: While the solid form is generally stable under proper storage conditions, stability in solution can vary significantly depending on the solvent, pH, and presence of oxidizing agents. Some derivatives are known to undergo slow, pH-dependent hydrolysis to their corresponding pyrimidin-2-ol byproducts.[5] Instability in dimethyl sulfoxide (DMSO) has been observed, where some derivatives can undergo oxidation and condensation reactions, leading to colored degradation products and a loss of activity.[6]
Q3: What is thiol-thione tautomerism and how does it affect these compounds?
A: Pyrimidine-2-thiol compounds can exist in two interchangeable forms: the thiol form (with a C-SH group) and the thione form (with a C=S group and an N-H bond). This is a natural equilibrium known as tautomerism.[7] The thiol form is predicted to be the more dominant and stable species in the gas phase, but the equilibrium in solution can be influenced by factors like solvent polarity and pH.[7][8] This tautomerism is critical as it affects the compound's reactivity, particularly in reactions involving the sulfur atom.
Q4: What are the primary degradation pathways for pyrimidine-2-thiol compounds?
A: The two main degradation pathways are oxidation and hydrolysis.
-
Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bridges between two molecules.[8] This is a common pathway, especially in the presence of air or other oxidizing agents.
-
Hydrolysis: The C-S bond can be hydrolyzed, replacing the thiol group with a hydroxyl group, which then tautomerizes to the more stable pyrimidin-2-one.[5][9] This process can be influenced by the pH of the solution.
-
Catabolism: Like other pyrimidines, the entire ring can be broken down by metabolic pathways into smaller molecules such as CO2, H2O, and urea.[10][11]
Troubleshooting Guides
Issue 1: Poor reproducibility and color change in DMSO stock solutions.
-
Question: My pyrimidine-2-thiol compound, dissolved in DMSO, is turning yellow/brown, and my assay results are inconsistent. What is happening?
-
Answer: This is a common sign of compound degradation. Certain pyrimidine derivatives are known to undergo oxidation and condensation reactions in DMSO, leading to the formation of colored byproducts and a loss of the parent compound's activity.[6] The presence of even small amounts of water in the DMSO can accelerate this degradation.[6]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions in DMSO immediately before use.
-
Use High-Quality Solvent: Use anhydrous, high-purity DMSO to minimize water content.
-
Minimize Storage Time: If storage is necessary, aliquot the stock solution into single-use volumes, store at -80°C, and protect from light to minimize freeze-thaw cycles and exposure to air.[6]
-
Work Under Inert Gas: For highly sensitive compounds, consider preparing and storing solutions under an inert atmosphere like nitrogen or argon.
-
Explore Alternative Solvents: If instability in DMSO persists, consider solvents like N,N-dimethylformamide (DMF), but be aware that changing the solvent may impact the compound's solubility and biological activity.[6]
-
Issue 2: High background or inconsistent readings in fluorescence-based assays.
-
Question: I'm observing high background fluorescence and variable results when screening my pyrimidine-2-thiol compounds. How can I fix this?
-
Answer: The issue may be caused by the intrinsic fluorescence of your compound or by light-induced degradation.[6] Many heterocyclic compounds can absorb and emit light, interfering directly with the assay's optical readout.
Troubleshooting Steps:
-
Run a Compound-Only Control: To check for intrinsic fluorescence, measure the fluorescence of the compound in the assay buffer without any biological targets (enzymes, cells, etc.).[6]
-
Protect from Light: Perform all experimental steps in the dark or under low-light conditions to prevent potential photodecomposition.
-
Optimize Filter Wavelengths: If your instrument allows, adjust the excitation and emission wavelengths to maximize the signal from your assay probe while minimizing the signal from your compound.
-
Consider an Alternative Assay: If compound fluorescence is a persistent problem, switch to a non-fluorescence-based detection method, such as luminescence, absorbance, or a label-free technology.[6]
-
Issue 3: Unexpected mass peak corresponding to a hydroxylated version of my compound.
-
Question: My LC-MS analysis shows a significant peak with a mass corresponding to my compound where the thiol group (-SH) is replaced by a hydroxyl group (-OH). What is this?
-
Answer: You are likely observing the product of hydrolysis, pyrimidin-2-one. This occurs when the C-S bond is cleaved and replaced by a C-O bond. This reaction can be time-dependent and is often influenced by the pH of your mobile phase or sample buffer.[5][9]
Troubleshooting Steps:
-
Check Solution pH: Evaluate the pH of all buffers and solutions your compound is exposed to. Acidic or alkaline conditions can catalyze hydrolysis.
-
Analyze Samples Promptly: Analyze samples as quickly as possible after preparation to minimize time-dependent degradation.
-
Adjust LC-MS Mobile Phase: If the hydrolysis appears to be happening during the analysis, try adjusting the pH of the mobile phase to a more neutral range, if compatible with your chromatography method.
-
Data Presentation
Table 1: Summary of Recommended Storage Conditions
| Condition | Recommendation | Rationale | Citations |
| Temperature | 2-8°C or below +30°C | To slow down degradation kinetics. | [2][3][4] |
| Atmosphere | Inert gas (Argon, Nitrogen) | To prevent oxidation of the thiol group. | [2] |
| Light | Store in the dark | To prevent photodecomposition. | [2] |
| Container | Tightly closed, sealed container | To prevent exposure to moisture and air. | [1] |
| Form | Solid (preferred for long-term) | Generally more stable than solutions. |
Table 2: Common Degradation Pathways and Influencing Factors
| Degradation Pathway | Product Type | Promoting Factors | Mitigation Strategies | Citations |
| Oxidation | Disulfide | Oxygen (air), oxidizing agents, some solvents (e.g., DMSO) | Store under inert gas, use degassed solvents, prepare solutions fresh. | [6][8] |
| Hydrolysis | Pyrimidin-2-one | Non-neutral pH (acidic or basic conditions), prolonged time in aqueous solution | Maintain neutral pH, analyze samples promptly after preparation. | [5][9] |
| Photodecomposition | Various | Exposure to light, especially UV | Store and handle compounds in the dark. | [6] |
Experimental Protocols
Protocol 1: HPLC-Based Assay for Compound Stability in Solution
This protocol provides a general framework for assessing the stability of a pyrimidine-2-thiol compound over time in a specific solvent or buffer using HPLC-UV.
-
Preparation of Stock Solution:
-
Accurately weigh the pyrimidine-2-thiol compound and dissolve it in the chosen solvent (e.g., DMSO, acetonitrile, assay buffer) to a known concentration (e.g., 10 mM).
-
-
Time Zero (T=0) Sample:
-
Immediately after preparation, dilute a small aliquot of the stock solution to a final concentration suitable for HPLC analysis (e.g., 50 µM) using the mobile phase or a compatible solvent.
-
Inject this sample onto the HPLC system. The peak area of the parent compound at this point is considered 100% stability.[6]
-
-
Incubation:
-
Store the remaining stock solution under the desired test conditions (e.g., room temperature, 37°C, 4°C). Protect from light.
-
-
Time-Point Sampling:
-
At predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from the stock solution.
-
Dilute the aliquot in the same manner as the T=0 sample and inject it into the HPLC system.
-
-
HPLC Conditions (Example):
-
Data Analysis:
-
For each time point, integrate the peak area of the parent compound.
-
Calculate the percentage of the compound remaining relative to the T=0 sample: (% Remaining) = (Peak Area at Time X / Peak Area at Time 0) * 100.
-
Plot the % remaining versus time to determine the degradation rate.
-
Visualizations
Caption: Key degradation pathways for pyrimidine-2-thiol compounds.
Caption: Workflow for assessing compound stability via HPLC.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. chemscene.com [chemscene.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrochemical oxidation of 2-pyrimidinethiols and theoretical study of their dimers, disulfides, sulfenyl radicals, and tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 11. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 12. Pyrimidine-2-thiol | SIELC Technologies [sielc.com]
Technical Support Center: Suzuki Coupling with Brominated Pyrimidines
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving brominated pyrimidine substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing no or very low conversion of my brominated pyrimidine starting material. What are the likely causes and how can I address this?
Low or no conversion in a Suzuki coupling with a brominated pyrimidine can stem from several factors, primarily related to the electronic nature of the pyrimidine ring and potential catalyst inhibition.
Potential Causes & Solutions:
-
Catalyst Inhibition: The lone pair of electrons on the pyrimidine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[1][2]
-
Inefficient Oxidative Addition: While the C-Br bond on an electron-deficient pyrimidine ring should be susceptible to oxidative addition, other factors can hinder this crucial step.[1]
-
Solution: Screen different palladium pre-catalysts and ligands. More electron-rich and bulky ligands can facilitate the oxidative addition step, which is often rate-determining.[2] Increasing the reaction temperature may also improve the rate of oxidative addition.
-
-
Inactive Catalyst: The active catalytic species is Pd(0), and the pre-catalyst may not be efficiently reduced.
-
Solution: Consider using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃. Ensure the reaction is properly degassed to prevent oxidation of the Pd(0) species.
-
-
Suboptimal Reaction Conditions: The choice of base and solvent is critical for the reaction's success.
-
Solution: A systematic optimization of the base and solvent should be performed. (See Q3 and Q4 for more details).
-
Q2: My reaction is producing a low yield of the desired coupled product, and I observe significant side products. What are the common side reactions and how can I minimize them?
Low yields are often attributed to competing side reactions that consume the starting materials or the desired product.
Common Side Reactions & Mitigation Strategies:
-
Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond.[3]
-
Mitigation:
-
Use anhydrous solvents and reagents to minimize the presence of water.
-
Employ more stable boron reagents such as boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[2][4]
-
Use a "slow release" strategy with MIDA boronates to maintain a low concentration of the reactive boronic acid.[3]
-
-
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the brominated pyrimidine.
-
Dehalogenation: The replacement of the bromine atom on the pyrimidine ring with a hydrogen atom.
-
Mitigation: This can occur if the palladium complex abstracts a hydride from the solvent or base.[6] Choosing a non-hydride-donating solvent and an appropriate base can minimize this side reaction.
-
Q3: How do I select the optimal catalyst and ligand for my brominated pyrimidine substrate?
The choice of catalyst and ligand is crucial, especially for challenging substrates like N-heterocycles.
Catalyst and Ligand Selection Guidelines:
-
Palladium Pre-catalysts: Common choices include Pd(OAc)₂, PdCl₂(dppf), and Pd₂(dba)₃.[5][7] Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst that can also be effective.[8][9]
-
Ligands: For electron-deficient and potentially coordinating substrates like brominated pyrimidines, bulky and electron-rich phosphine ligands are generally preferred.
-
Recommended Ligands: SPhos, XPhos, and RuPhos are known to be effective in promoting the coupling of heteroaryl halides.[1][2] These ligands stabilize the catalytic species and facilitate oxidative addition.
-
Initial Screening: If the reaction fails with a standard ligand like PPh₃, switching to a more specialized ligand from the Buchwald-Hartwig family is a logical next step.
-
Q4: What is the role of the base and solvent, and how do I choose the right combination?
The base and solvent play critical roles in the catalytic cycle, particularly in the transmetalation step.
Base and Solvent Considerations:
-
Base: The base activates the boronic acid to facilitate transmetalation.[10]
-
Common Bases: Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used.[7][8][11] The choice of base can depend on the solvent and the sensitivity of the substrates. For base-sensitive functional groups, a milder base like KF may be suitable.[10]
-
Solubility: The solubility of the base in the chosen solvent is important for its effectiveness.
-
-
Solvent: The solvent affects the solubility of reagents, catalyst stability, and reaction rate.[12]
-
Common Solvents: Aprotic solvents like 1,4-dioxane, THF, and DMF are commonly used.[8][13] Often, a mixture of an organic solvent with water is employed to aid in dissolving the inorganic base.
-
Anhydrous vs. Aqueous: While some water can be beneficial for dissolving the base, excess water can lead to protodeboronation. Using anhydrous solvents is a good starting point for troubleshooting.
-
Data Presentation: Catalyst and Solvent Screening
The following tables summarize hypothetical results from catalyst and solvent screening experiments for the Suzuki coupling of a generic brominated pyrimidine with phenylboronic acid.
Table 1: Catalyst and Ligand Screening
| Entry | Palladium Pre-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 15 |
| 2 | PdCl₂(dppf) (2) | - | K₂CO₃ | Dioxane/H₂O | 100 | 35 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane | 100 | 85 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | 92 |
| 5 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 45 |
Table 2: Solvent and Base Optimization
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 78 |
| 2 | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 92 |
| 3 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 100 | 89 |
| 4 | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | 80 | 75 |
| 5 | Pd₂(dba)₃ / XPhos | K₃PO₄ | DMF | 120 | 65 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Brominated Pyrimidine:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the brominated pyrimidine (1.0 mmol), the boronic acid or ester (1.2 mmol), the base (2.0-3.0 mmol), the palladium pre-catalyst, and the ligand.
-
Add the degassed solvent (typically 0.1-0.2 M concentration of the limiting reagent).
-
Stir the reaction mixture at the desired temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Catalyst Screening:
-
Set up a parallel array of reactions in small vials or a multi-well plate.
-
To each vial, add the brominated pyrimidine (e.g., 0.1 mmol), phenylboronic acid (0.12 mmol), and a standard base (e.g., K₃PO₄, 0.2 mmol).
-
To each vial, add a different catalyst/ligand combination (e.g., from Table 1).
-
Add a standard solvent (e.g., dioxane, 1 mL) to each vial.
-
Seal the vials and heat the array to the desired temperature (e.g., 100 °C) with stirring for a set time (e.g., 12 hours).
-
After cooling, take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the relative conversion and yield.
Visualizations
Caption: Troubleshooting workflow for failed Suzuki coupling reactions.
Caption: Common failure points in the Suzuki catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. quora.com [quora.com]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Side Reactions in the Biginelli Synthesis of Pyrimidine-2-thiones
Welcome to the Technical Support Center for the Biginelli synthesis of pyrimidine-2-thiones. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on troubleshooting common side reactions and optimizing experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones (DHPM-thiones) and their derivatives.
Q1: My reaction is producing a significant amount of a yellow, highly fluorescent byproduct instead of the expected pyrimidine-2-thione. What is this side product and how can I prevent its formation?
A1: The most common fluorescent byproduct in the Biginelli reaction using thiourea is a Hantzsch-type 1,4-dihydropyridine (DHP) .[1][2] This occurs due to a competing reaction pathway, particularly at elevated temperatures, where thiourea can decompose to generate ammonia. The ammonia then participates in the Hantzsch pyridine synthesis with the aldehyde and two equivalents of the β-ketoester.[1][2]
Troubleshooting Strategies:
-
Temperature Control: Higher temperatures favor the Hantzsch pathway.[2] Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[2]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[1] Lewis acids may favor the desired Biginelli reaction over the Hantzsch pathway.[1]
-
Order of Addition: Adding the thiourea last to the pre-mixed aldehyde and β-ketoester can sometimes minimize its decomposition.[1][2]
Data Presentation: Effect of Reaction Temperature on Product Distribution
| Temperature (°C) | Desired Pyrimidine-2-thione Yield (%) | Hantzsch DHP Byproduct Yield (%) |
| 60 | 85 | 10 |
| 80 | 72 | 25 |
| 100 | 55 | 40 |
Note: Yields are representative and can vary based on substrates, catalyst, and solvent.[2]
Mandatory Visualization: Competing Reaction Pathways
Caption: Competing Biginelli and Hantzsch reaction pathways.
Q2: I'm observing a low yield of my desired pyrimidine-2-thione, and the crude product is difficult to purify. I suspect the formation of other byproducts. What could they be and how do I minimize them?
A2: Besides the Hantzsch dihydropyridine, other common side reactions in the Biginelli synthesis include the formation of N-acylurea/thiourea derivatives and Knoevenagel condensation products .
-
N-Acylthioureas: These byproducts can arise from the reaction between the β-ketoester and thiourea, complicating purification.[2]
-
Knoevenagel Condensation Products: The condensation of the aldehyde with the active methylene group of the β-ketoester can form an α,β-unsaturated intermediate. If this intermediate does not efficiently participate in the subsequent steps of the Biginelli reaction, it can lead to a mixture of products and a lower yield of the desired pyrimidine-2-thione.[2]
Troubleshooting Strategies:
-
Catalyst Choice: The use of an appropriate catalyst can promote the desired cyclization over competing side reactions. Lewis acids are often effective.
-
Stoichiometry: Precise control of the reactant stoichiometry is crucial. An excess of thiourea might lead to a higher concentration of N-acylthiourea byproducts.
-
Reaction Conditions: Milder reaction conditions (e.g., lower temperature, shorter reaction time) can sometimes suppress the formation of these byproducts.
Mandatory Visualization: Troubleshooting Workflow for Low Yield and Impurities
Caption: Troubleshooting workflow for low yield and impurities.
Experimental Protocols
Protocol 1: Minimizing Hantzsch Dihydropyridine Byproduct Formation
This protocol is designed to favor the formation of the desired 3,4-dihydropyrimidin-2(1H)-thione by maintaining a lower reaction temperature.
Materials:
-
Aldehyde (10 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (10 mmol)
-
Thiourea (15 mmol)
-
Catalyst (e.g., 1 mol% Lewis acid such as InCl₃ or Yb(OTf)₃)
-
Solvent (e.g., ethanol or acetonitrile) (20 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and the chosen solvent (20 mL).
-
Add the catalyst (e.g., 1 mol%) to the mixture.
-
Begin stirring and gently heat the reaction mixture to a controlled temperature of 60°C.
-
Once the mixture is homogeneous, add the thiourea (15 mmol) portion-wise over 10 minutes.
-
Maintain the reaction temperature at 60°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine-2-thione.[3]
Protocol 2: Analysis of Reaction Mixture by High-Performance Liquid Chromatography (HPLC)
This method can be used to quantify the ratio of the desired product to the various byproducts in your reaction mixture.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 254 nm.[3]
-
Injection Volume: 10 µL.[3]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.[3]
By integrating the peak areas of the desired product and the byproducts, you can determine their relative ratios and assess the effectiveness of your troubleshooting strategies.
References
optimizing reaction conditions for N-alkylation of pyrimidine-2-thiols
Welcome to the technical support center for the N-alkylation of pyrimidine-2-thiols. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the alkylation of pyrimidine-2-thiols?
The main challenge is achieving regioselectivity. Pyrimidine-2-thiol and its derivatives exist in a tautomeric equilibrium between the thione and thiol forms. This results in two potential nucleophilic sites: the nitrogen atom (N1) and the sulfur atom. Consequently, alkylation can lead to a mixture of N-alkylated and S-alkylated products. Controlling the reaction conditions is crucial to selectively obtain the desired N-alkylated isomer.
Q2: Which factors have the most significant impact on N- vs. S-alkylation selectivity?
Several factors critically influence the regioselectivity of the alkylation reaction. These include the choice of base, solvent, and the nature of the alkylating agent.[1] The interplay between these parameters determines the final product ratio. For instance, solvent polarity can dramatically alter the reaction's outcome.[2]
Q3: Are there any general guidelines for choosing a solvent to favor N-alkylation?
Yes. The choice of solvent can be a determining factor in regioselectivity.[2] Using a polar aprotic solvent such as DMF often favors N-alkylation. In contrast, reactions conducted in less polar solvents like THF have been shown to selectively yield O-alkylation products in related pyrimidine systems, suggesting that solvent choice can direct the reaction pathway away from the exocyclic nucleophile (in this case, sulfur).[2][3] Acetonitrile (CH3CN) has also been identified as an effective solvent for achieving high yields in N-alkylation reactions.[4]
Q4: How does the choice of base affect the reaction?
The base plays a crucial role in deprotonating the pyrimidine-2-thiol, and its strength can influence the site of alkylation. Stronger bases, such as sodium hydride (NaH), are often used to promote N-alkylation.[5] Weaker inorganic bases like potassium carbonate (K2CO3) are also commonly employed, though they may lead to different selectivity profiles depending on the other reaction conditions.[6] The concentration of the base can also be a factor; using an excess of NaH has been shown to improve the yield of N-monoalkylated products and can lead to the formation of N,N-dialkylated side products.[5]
Q5: Can the alkylating agent itself influence the N/S product ratio?
Yes, the reactivity of the alkylating agent is a key parameter. Highly reactive alkylating agents like alkyl iodides are often used.[7] In some cases, adding a catalytic amount of potassium iodide can improve reaction outcomes when using less reactive alkyl bromides.[8] The structure of the alkylating agent, particularly steric hindrance, can also play a role in determining the site of attack.[1]
Troubleshooting Guide
Problem 1: My reaction yields exclusively or predominantly the S-alkylated product.
This is a common issue stemming from the high nucleophilicity of the sulfur atom.
-
Solution 1: Change the Solvent. The hydrosulfide anion is a potent nucleophile. To favor N-alkylation, switch to a more polar aprotic solvent like DMF or DMSO.[6][8] These solvents can help to solvate the thiolate anion differently and alter the nucleophilicity balance in favor of the nitrogen atom.
-
Solution 2: Use a Stronger Base. Employ a strong base like sodium hydride (NaH). NaH ensures the complete deprotonation of the substrate, which can alter the regioselectivity towards N-alkylation.[5]
-
Solution 3: Two-Step Silylation Protocol. A reliable method to ensure N-alkylation is to first silylate the pyrimidine substrate using an agent like hexamethyldisilazane (HMDS). This temporarily protects the nucleophilic sites. The subsequent addition of the alkylating agent in a solvent like acetonitrile then proceeds selectively at the N1 position.[1][4][9]
Problem 2: The reaction is very slow or does not proceed to completion.
Incomplete conversion can be frustrating and lead to purification difficulties.[8]
-
Solution 1: Increase the Temperature. Many N-alkylation reactions require elevated temperatures, often running at 80 °C or under reflux conditions.[1][4] If you are running the reaction at room temperature, gradually increasing the heat may be necessary.
-
Solution 2: Use a More Reactive Alkylating Agent. Alkyl iodides are generally more reactive than alkyl bromides or chlorides. If you are using an alkyl bromide, consider switching to the corresponding iodide or adding a catalytic amount of potassium iodide (KI) to the reaction mixture to generate the more reactive alkyl iodide in situ.[8]
-
Solution 3: Check Solvent and Base Solubility. Ensure that your base (e.g., K2CO3) has at least partial solubility in your chosen solvent. Poor solubility can lead to slow and incomplete reactions.[8] If solubility is an issue, consider switching to a solvent like DMF or DMSO where inorganic bases are more soluble.[8]
Problem 3: I am getting a mixture of mono- and di-alkylated products.
Overalkylation can occur, especially when using a large excess of the alkylating agent or a strong base.[5][10]
-
Solution 1: Control Stoichiometry. Carefully control the equivalents of the alkylating agent. Start with a 1:1 molar ratio of the pyrimidine-2-thiol to the alkylating agent and optimize from there.
-
Solution 2: Adjust Base Equivalents. Using a large excess of a strong base like NaH can promote the formation of di-alkylated products.[5] Try reducing the equivalents of the base to see if it improves the selectivity for the mono-alkylated product.
-
Solution 3: Lower the Reaction Temperature. Higher temperatures can sometimes favor overalkylation. Once the initial reaction is proceeding, try lowering the temperature to maintain a steady conversion to the mono-alkylated product without driving the formation of the di-alkylated species.
Data on Reaction Conditions
The following tables summarize quantitative data from various studies to provide a comparative overview of different reaction conditions for the alkylation of pyrimidine derivatives.
Table 1: Optimization of N-Alkylation of 4-amino-2,6-bis(ethylthio)pyrimidine [5]
| Entry | Base (Equiv.) | Alkylating Agent (Equiv.) | Yield (Mono-N-alkylated) | Yield (Di-N-alkylated) |
| 1 | NaH (1.0) | Iodoethane (1.0) | 10.5% | - |
| 2 | NaH (2.0) | Iodoethane (1.0) | 20.0% | Trace |
| 3 | NaH (3.0) | Iodoethane (1.0) | 52.3% | Detected |
| 4 | NaH (3.0) | Iodoethane (2.0) | 45.1% | 10.2% |
| 5 | NaH (3.0) | Iodoethane (3.0) | Incomplete Conversion | - |
Reaction Conditions: Solvent not specified, room temperature.
Table 2: Influence of Solvent and Catalyst on N1-Alkylation of Uracil [4]
| Entry | Catalyst | Solvent | Yield |
| 1 | AS@HTC (50 mg) | CH3CN | 80% |
| 2 | AS@HTC (50 mg) | ClCH2CH2Cl | 62% |
| 3 | (NH4)2SO4 (15 mg) | CH3CN | 70% |
| 4 | HTC (35 mg) | CH3CN | 65% |
Reaction Conditions: Uracil (1 mmol), HMDS (1.5 mL), Alkylating Agent (2 eq), Reflux for 12h. AS@HTC = Ammonium Sulfate coated Hydro-Thermal-Carbone.
Visualized Workflows and Logic
Caption: General experimental workflow for the N-alkylation of pyrimidine-2-thiols.
Caption: A decision tree for troubleshooting common issues in N-alkylation reactions.
Key Experimental Protocols
Protocol 1: N1-Alkylation via Silylation Intermediate[1][9]
This protocol is highly effective for achieving selective N1-alkylation and preventing S-alkylation.
-
Silylation: In a round-bottom flask, suspend the pyrimidine substrate (1.00 mmol) and a catalyst such as ammonium sulfate coated Hydro-Thermal-Carbone (AS@HTC) (50 mg) in hexamethyldisilazane (HMDS) (1.5 mL).[1][4]
-
Heat the mixture under reflux for 2 hours. The solid should dissolve, forming a clear oil of the silylated pyrimidine.
-
Alkylation: After cooling the mixture to room temperature, dissolve the resulting oil in anhydrous acetonitrile (2.5 mL).
-
Add the alkylating agent (e.g., bromo-ethylacetate or propargyl bromide) (2.0 equivalents) to the solution.[4][9]
-
Stir the reaction mixture vigorously at 80 °C for 12 hours.[1]
-
Work-up: Upon completion, filter the mixture to remove the catalyst. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure N1-alkylated pyrimidine.
Protocol 2: Direct N-Alkylation using a Strong Base[5]
This method is a more direct approach but may require more optimization to achieve high regioselectivity.
-
Preparation: To a flame-dried, inert-atmosphere-flushed flask, add a stirring bar and sodium hydride (NaH) (2.0-3.0 equivalents, 60% dispersion in mineral oil).
-
Add anhydrous DMF and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the pyrimidine-2-thiol substrate (1.0 equivalent) in anhydrous DMF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (1.0-1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Study on the regioselective alkylation of 2-thiopyrimidine [jcps.bjmu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 4-(4-Bromophenyl)pyrimidine-2-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Bromophenyl)pyrimidine-2-thiol in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is failing or giving low yields. What are the most likely causes?
A1: Low or no conversion in cross-coupling reactions with this substrate is a common challenge. The primary culprits are typically related to the thiol group and the nature of the heterocyclic core:
-
Catalyst Poisoning: The unprotected thiol (-SH) group is a primary suspect. Sulfur compounds are known to strongly coordinate to and deactivate palladium catalysts, leading to the formation of inactive palladium sulfides.[1] This is a major pathway for catalyst deactivation.
-
Substrate-Related Issues: The nitrogen atoms in the pyrimidine ring can also coordinate with the palladium center, forming stable, inactive complexes that hinder the catalytic cycle.[2]
-
Inefficient Oxidative Addition: While the C-Br bond is generally reactive, oxidative addition can sometimes be a rate-limiting step, requiring a highly active catalyst system.
-
Side Reactions: The thiol group can undergo oxidative self-coupling to form a disulfide, consuming the starting material. This is often promoted by the presence of oxygen.[3]
Q2: What is the best type of catalyst for the cross-coupling of this compound?
A2: The choice of catalyst is critical. While palladium is the most common choice for cross-coupling reactions, the presence of the thiol group requires careful selection of the ligand and precatalyst.
-
Palladium Catalysts: Palladium(II) acetate (Pd(OAc)₂) or palladium(0) sources like Pd₂(dba)₃ are common precatalysts. The key to success lies in the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[4][5] One study reported a versatile system for C-S coupling using Pd(OAc)₂ with 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF).[6]
-
Nickel Catalysts: Nickel catalysts can be a good alternative to palladium and are sometimes less susceptible to sulfur poisoning. Nickel-catalyzed cross-electrophile coupling of aryl thiols with aryl bromides has been reported to proceed via C-S bond activation.[7]
-
Copper Catalysts: Copper-catalyzed C-S cross-coupling reactions are also a viable option, often under milder conditions.[8][9]
Q3: Should I protect the thiol group before the cross-coupling reaction?
A3: Yes, protecting the thiol group is a highly recommended strategy to prevent catalyst poisoning and unwanted side reactions.[1][3] A suitable protecting group should be stable to the cross-coupling conditions and easily removable afterward. Examples include the 2-methoxyisobutyryl group or the 2-(4-pyridinyl)ethyl group.[1]
Q4: My reaction mixture turns black. What does this indicate?
A4: The formation of a black precipitate is typically palladium black (elemental palladium), which indicates catalyst decomposition.[2] This is a common sign of a failed reaction and can be caused by:
-
High temperatures accelerating catalyst decomposition.
-
The presence of oxygen, which can oxidize the active Pd(0) catalyst.
-
Catalyst poisoning by the thiol group.
To mitigate this, ensure a strictly inert atmosphere, use the lowest effective reaction temperature, and consider using a more robust ligand to stabilize the catalyst.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conversion | Catalyst Poisoning by Thiol Group | 1. Protect the thiol group: This is the most effective solution.[1][3] 2. Increase catalyst loading: This can sometimes overcome partial deactivation. 3. Use a sulfur-resistant ligand: Consider bulky, electron-rich phosphine ligands or NHC ligands.[4][5] |
| Catalyst Poisoning by Pyrimidine Nitrogens | 1. Use bulky ligands: Sterically hindered ligands can disfavor coordination of the pyrimidine ring to the palladium center.[2] 2. Screen different catalyst systems: Nickel or copper catalysts may be less susceptible to this mode of deactivation.[7][8] | |
| Inefficient Oxidative Addition | 1. Use a more active catalyst: Employ a catalyst system known for high activity with aryl bromides, such as those with Buchwald-type ligands.[10] 2. Increase the reaction temperature: Do this cautiously as it can also lead to catalyst decomposition. | |
| Formation of Disulfide Byproduct | Oxidative Coupling of the Thiol | 1. Improve deoxygenation: Thoroughly degas all solvents and reagents.[3] 2. Maintain a strictly inert atmosphere: Use Schlenk techniques or a glovebox.[3] 3. Protect the thiol group: This will prevent this side reaction entirely.[3] |
| Reaction Mixture Turns Black | Catalyst Decomposition | 1. Lower the reaction temperature: Find the minimum temperature required for the reaction to proceed.[2] 2. Ensure a rigorously inert atmosphere: Oxygen can promote the formation of inactive palladium oxides.[2] 3. Use a more stable catalyst/ligand combination. |
| Inconsistent Results | Variable Reagent Quality | 1. Use high-purity reagents and solvents: Impurities can act as catalyst poisons.[4] 2. Use freshly distilled or high-purity, inhibitor-free solvents. [4] |
Data Presentation: Catalyst Systems for C-S Cross-Coupling
| Catalyst System | Substrates | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / DiPPF | Aryl bromides and aliphatic/aromatic thiols | NaOt-Bu | Toluene | 110 | 75-98 | [6] |
| NiCl₂(dppp) | Aryl thiols and aryl bromides | Mg, LiCl | THF | RT | 60-85 | [7] |
| Pd/ZnIn₂S₄ (photocatalysis) | Thiophenols and aryl bromides | K₂CO₃ | CH₃CN | RT | 80-95 | [11] |
| Cu(I)-USY | Aryl iodides/bromides and thiols | Cs₂CO₃ | DMF | 110 | 85-95 | [9] |
Note: Yields are for representative examples from the cited literature and may vary for this compound.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig Type)
This protocol is adapted from a general method for the coupling of thiols with aryl halides.[6]
Materials:
-
This compound (or its protected form) (1.0 mmol)
-
Coupling partner (e.g., another thiol or a different nucleophile) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Anhydrous, degassed toluene (10 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, DiPPF, and NaOt-Bu under an inert atmosphere (argon or nitrogen).
-
Add this compound and the coupling partner to the flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of a Halogenated Pyrimidine
This protocol is a representative procedure for Suzuki-Miyaura reactions involving a pyrimidine core, which could be adapted for a protected form of the target molecule.[12][13]
Materials:
-
Protected this compound (0.5 mmol)
-
Aryl or heteroaryl boronic acid (0.75 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.025 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Degassed solvent mixture: 1,4-dioxane and water (4:1 v/v) (5 mL)
Procedure:
-
In a microwave reactor vial or Schlenk flask, combine the protected pyrimidine substrate, boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vessel and heat the mixture to 100 °C (conventional heating) or irradiate in a microwave reactor (e.g., 120 °C for 15-30 minutes).
-
Monitor the reaction for completion.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Visualizations
Caption: A decision-making workflow for catalyst selection.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]
- 7. Nickel-catalyzed cross-electrophile coupling of aryl thiols with aryl bromides via C–S bond activation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visible light-initiated cross-coupling between thiophenols and aryl halides (X = I and Br) to synthesize aryl thioethers over Pd/ZnIn2S4 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
addressing low reactivity of the C-Br bond in Suzuki reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving unreactive carbon-bromine (C-Br) bonds.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My Suzuki reaction with an aryl bromide is giving a low or no yield. What are the first things I should check?
A1: Low reactivity of an aryl bromide in a Suzuki coupling can stem from several factors.[1] A systematic check of your reaction parameters is the best approach.
-
Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligand have not degraded. Phosphine ligands can be sensitive to air.[2]
-
Inert Atmosphere: Confirm that the reaction was set up under a properly maintained inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.
-
Reagent Quality: Verify the purity of your aryl bromide and boronic acid/ester. Boronic acids can degrade over time through protodeboronation.[1]
-
Solvent and Base: Ensure solvents are anhydrous and degassed. The choice and quality of the base are critical for the transmetalation step.[1][3]
-
Temperature: Most Suzuki couplings require heat to proceed efficiently.[1] Verify your reaction is reaching the target temperature.
Below is a workflow to help diagnose the issue.
Caption: Troubleshooting workflow for a failed Suzuki reaction.
Q2: I suspect my catalyst system isn't active enough for my aryl bromide. How can I improve it?
A2: The C-Br bond's strength makes the oxidative addition step the rate-determining step in many cases.[4] Enhancing catalyst activity is key.
-
Switch to Electron-Rich, Bulky Ligands: Standard ligands like triphenylphosphine (PPh₃) are often insufficient.[2] Modern biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) are highly effective at promoting oxidative addition for less reactive aryl halides.[2][5][6] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[7]
-
Use a Pd(0) Source: While Pd(II) precursors like Pd(OAc)₂ are common, they require an in-situ reduction to the active Pd(0) species. This can consume some of your ligand or boronic acid.[2] Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes be more efficient.[2][6]
-
Consider Palladacycle Precatalysts: Palladacycles are highly stable and active precatalysts that can activate aryl chlorides, and are therefore very effective for unreactive aryl bromides.[4][8]
| Ligand Type | Examples | Suitability for Unreactive Ar-Br | Reference |
| Triarylphosphines | PPh₃ | Often insufficient, "1970s technology" | [2] |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | High activity, good for a broad range of substrates | [6] |
| Biarylphosphines | SPhos, XPhos, RuPhos | Excellent for hindered and electron-rich substrates | [5] |
| N-Heterocyclic Carbenes | IMes, IPr | High thermal stability and activity | [6][7] |
Q3: Could the base be the problem? Which base should I use for a difficult C-Br coupling?
A3: The base is crucial for activating the boronic acid in the transmetalation step.[6][9] An inappropriate base can halt the reaction.
-
Strength and Solubility: The base must be strong enough to form the reactive "ate" complex with the boronic acid but not so strong as to cause side reactions. Its solubility in the reaction medium is also critical.[9]
-
Common Choices:
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most common and are effective in aqueous solvent mixtures. Cesium carbonate (Cs₂CO₃) is more soluble and basic, often giving better results for challenging substrates.[10]
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base often used in anhydrous conditions. Grinding K₃PO₄ to a fine powder and even adding a few equivalents of water can improve reproducibility in anhydrous solvents.[11]
-
Hydroxides (NaOH, KOH): Strong bases that can be effective but may promote side reactions if sensitive functional groups are present.[9]
-
Fluorides (KF, CsF): Fluoride ions are believed to play a unique role in activating the boronic acid and can be very effective.[2][9]
-
| Base | Common Solvent System | Notes | Typical Yield (Ar-Br) |
| Na₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Standard, widely used, cost-effective. | Good to Excellent |
| K₃PO₄ | Toluene, Dioxane (anhydrous) | Excellent for many systems, can require water as an additive. | High to Excellent |
| Cs₂CO₃ | Dioxane, Toluene | More soluble and basic than K₂CO₃, often works when others fail. | High to Excellent |
| KF | THF, Toluene | Fluoride activation can be beneficial; avoids issues with base-labile groups. | Moderate to High |
Data compiled from multiple sources.[9][10]
Q4: My starting materials are not fully soluble. What solvent system should I try?
A4: Poor solubility of reactants can significantly slow down or prevent the reaction.[1]
-
Aqueous Mixtures: Suzuki reactions are often robust in biphasic or aqueous conditions. Common and effective solvent systems include Dioxane/H₂O, THF/H₂O, or Toluene/Ethanol/H₂O. The water helps dissolve the inorganic base.[3]
-
Polar Aprotic Solvents: Solvents like DMF or DMAc can be effective, especially at higher temperatures, due to their excellent solvating power.[3]
-
Solvent Screening: A study investigating the coupling of bromobenzene found that a 3:2 mixture of Methanol:Water provided a 96.3% yield, superior to single solvents like THF (10.4%) or DMF (30.9%).[3]
| Solvent | Yield of Biphenyl (%) |
| Dioxane | 0 |
| Tetrahydrofuran (THF) | 10.4 |
| Dimethylformamide (DMF) | 30.9 |
| Methanol (MeOH) | 78.9 |
| Methanol/Water (3:2) | 96.3 |
| Data from a study on the coupling of bromobenzene with phenylboronic acid.[3] |
Q5: I'm observing significant dehalogenation of my aryl bromide. How can I prevent this side reaction?
A5: Dehalogenation occurs when the aryl group on the palladium intermediate is replaced by a hydrogen atom before reductive elimination.[12]
-
Source of Hydride: The hydride can come from amine bases, alcoholic solvents, or water.
-
Mitigation Strategies:
-
Use a Non-Hydride Source Base: Switch from amine bases to inorganic bases like K₂CO₃ or K₃PO₄.
-
Choose a Robust Solvent: Avoid using alcohols as the primary solvent if dehalogenation is a major issue. Aprotic solvents like dioxane or toluene are preferable.
-
Optimize Ligand: A bulky, electron-donating ligand can accelerate the desired reductive elimination, outcompeting the dehalogenation pathway.
-
Lower Temperature: If possible, running the reaction at a lower temperature can sometimes reduce the rate of side reactions.
-
Frequently Asked Questions (FAQs)
Q1: Why is the C-Br bond less reactive than the C-I bond in Suzuki reactions?
A1: The reactivity of aryl halides in the Suzuki reaction generally follows the order of bond strength: C-I < C-Br < C-Cl.[4] The initial, and often rate-limiting, step of the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) catalyst.[4][12] The stronger C-Br bond has a higher activation energy for this step compared to the weaker C-I bond, making it inherently less reactive.
Caption: Relationship between halide reactivity and C-X bond energy.
Q2: What is the role of the ligand in activating the C-Br bond?
A2: The ligand plays a critical role in modulating the electronic and steric properties of the palladium center. For a less reactive C-Br bond, the ligand must facilitate the oxidative addition step.
-
Electronic Effect: Electron-donating ligands (like bulky phosphines) increase the electron density on the Pd(0) center.[4] This makes the palladium more nucleophilic and better able to donate electron density into the σ* orbital of the C-Br bond, thus facilitating bond cleavage.
-
Steric Effect: Bulky ligands promote the formation of coordinatively unsaturated, highly reactive 14-electron Pd(0) species (L₂Pd). This steric bulk also encourages the final reductive elimination step, which turns over the catalyst.[5]
Q3: Can I run Suzuki reactions with aryl bromides at room temperature?
A3: Yes, while traditionally requiring heat, modern catalyst systems have been developed that are active enough to couple aryl bromides, and even some aryl chlorides, at room temperature.[5][6] The key is to use a highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand like SPhos or P(t-Bu)₃, paired with an appropriate palladium source and base.[5][6] Heterogeneous catalysts, such as palladium nanoparticles on carbon nanotubes, have also shown high efficiency for room temperature couplings of aryl bromides.[13]
Experimental Protocols
General Protocol for a Challenging Aryl Bromide Suzuki Coupling
This protocol is a starting point for optimization.
-
Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), the boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2.2-4.4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 5 mL of a 4:1 mixture of Dioxane:Water) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Catalytic Cycle Visualization
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving Pd(0) and Pd(II) species. For C-Br bonds, the initial oxidative addition is often the most challenging step.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of 4-(4-Bromophenyl)pyrimidine-2-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-(4-Bromophenyl)pyrimidine-2-thiol.
Experimental Workflow Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the Claisen-Schmidt condensation of 4-bromoacetophenone and benzaldehyde to form the intermediate chalcone, (2E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one. The second step is the cyclization of this chalcone with thiourea to yield the final product.
Data Presentation: Reaction Parameters
The following table summarizes typical reaction parameters for the synthesis of this compound and its chalcone intermediate. Note that optimal conditions may vary depending on the scale of the reaction.
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (hours) | Typical Yield (%) |
| 1. Chalcone Synthesis | 4-Bromoacetophenone, Benzaldehyde | Sodium Hydroxide (10%) | Ethanol | Room Temperature | 3 | 65-80 |
| 2. Pyrimidine-2-thiol Synthesis | (2E)-1-(4-Bromophenyl)-3-phenylprop-2-en-1-one, Thiourea | Sodium Hydroxide | Ethanol | Reflux | 10 | ~82 |
Experimental Protocols
Step 1: Synthesis of (2E)-1-(4-Bromophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
-
Preparation : In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromoacetophenone (1 equivalent) in ethanol.
-
Reactant Addition : To this solution, add benzaldehyde (1 equivalent).
-
Catalyst Addition : While stirring at room temperature, add a 10% aqueous solution of sodium hydroxide dropwise.
-
Reaction : Continue stirring the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.
-
Work-up : Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification : Filter the precipitate using a Buchner funnel and wash with cold water until the filtrate is neutral (pH ~7). The crude product can be further purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
-
Preparation : In a round-bottom flask, dissolve the chalcone intermediate from Step 1 (1 equivalent) and thiourea (1 equivalent) in absolute ethanol.
-
Catalyst Addition : Add a solution of sodium hydroxide in a small amount of water.
-
Reaction : Reflux the reaction mixture for approximately 10 hours.
-
Work-up : After cooling, the reaction mixture is poured into water and acidified with a suitable acid (e.g., dilute HCl) to precipitate the product.
-
Purification : The precipitate is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like a benzene/ethanol mixture to yield the pure this compound.[1]
Troubleshooting Guide
Problem: Low Yield in Chalcone Synthesis (Step 1)
Question: My Claisen-Schmidt condensation is giving a low yield of the chalcone intermediate. What are the possible causes and how can I improve it?
Answer:
Low yields in the chalcone synthesis can be attributed to several factors. Here are some common issues and their solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time: The reaction may require more time to reach completion. Monitor the reaction progress using TLC to ensure all starting materials have been consumed.[2]
-
Poor Mixing: Inadequate stirring, especially on a larger scale, can lead to a non-homogeneous reaction mixture. Ensure efficient agitation to maintain a uniform suspension.
-
-
Side Reactions:
-
Cannizzaro Reaction: Benzaldehyde can undergo a self-disproportionation reaction in the presence of a strong base. To minimize this, add the base slowly and maintain a lower reaction temperature.
-
Michael Addition: The enolate of 4-bromoacetophenone can add to the newly formed chalcone. Using a slight excess of benzaldehyde and keeping the temperature controlled can help mitigate this side reaction.[2]
-
-
Product Loss During Work-up:
-
Incomplete Precipitation: Ensure the solution is thoroughly cooled in an ice bath to maximize product precipitation. If the product oils out, scratching the inside of the flask or adding a seed crystal may induce crystallization.[2]
-
Washing with an Inappropriate Solvent: Washing the crude product with a solvent in which it has some solubility will lead to product loss. Use ice-cold water for washing to remove the base catalyst and other water-soluble impurities.[2]
-
Problem: Oily Product in Chalcone Synthesis (Step 1)
Question: The chalcone I've synthesized is an oil and is difficult to crystallize. What should I do?
Answer:
An oily product is often a sign of impurities that inhibit crystallization.
-
Presence of Unreacted Starting Materials: Incomplete reaction can leave behind starting materials that can form an oily residue.[2] Ensure the reaction has gone to completion via TLC.
-
Side Products: The formation of side products, such as benzyl alcohol from the Cannizzaro reaction, can result in an oily product.[2]
-
Purification: If recrystallization is challenging, column chromatography is a suitable alternative for purifying oily products.[2]
Problem: Low Yield in Pyrimidine-2-thiol Synthesis (Step 2)
Question: The cyclization of my chalcone with thiourea is resulting in a low yield of the final product. What could be the issue?
Answer:
Several factors can contribute to a low yield in the final cyclization step:
-
Purity of the Chalcone Intermediate: Impurities in the chalcone can interfere with the cyclization reaction. Ensure the chalcone is of high purity before proceeding to the next step.
-
Reaction Conditions:
-
Insufficient Reflux Time: The cyclization may require a longer period of reflux to go to completion. Monitor the reaction by TLC.
-
Incorrect Stoichiometry: Ensure the correct molar ratios of the chalcone, thiourea, and base are used.
-
-
Product Solubility: The product might have some solubility in the reaction mixture even after cooling. Adjusting the pH during work-up is crucial for complete precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of this compound?
A1: When scaling up, it is crucial to consider the following:
-
Exothermicity: The Claisen-Schmidt condensation can be exothermic, especially during the addition of the base. On a larger scale, this heat generation can be more significant and needs to be managed through controlled addition rates and efficient cooling.
-
Reagent Handling: Handling larger quantities of corrosive bases like sodium hydroxide requires appropriate personal protective equipment (PPE) and engineering controls.
-
Solvent Vapors: Increased solvent volumes will generate more vapors. Ensure adequate ventilation to prevent the buildup of flammable and potentially harmful fumes.
Q2: How does the choice of base affect the Claisen-Schmidt condensation at a larger scale?
A2: While strong bases like NaOH and KOH are effective, their high reactivity can lead to an increase in side reactions at a larger scale. For more sensitive substrates or to gain better control over the reaction, using a milder base or a solid-supported catalyst might be beneficial. This can lead to a purer product and a more straightforward work-up.
Q3: What are the challenges associated with the crystallization and purification of the final product on a large scale?
A3: Scaling up crystallization presents several challenges:
-
Crystal Size and Morphology: The cooling rate and agitation speed can significantly impact the crystal size distribution and shape, which in turn affects filtration and drying efficiency.
-
Purity: Slower cooling rates during large-scale crystallization can sometimes lead to purer crystals, but this needs to be balanced with process time.
-
Filtration and Drying: Filtering and drying large quantities of product can be time-consuming and may require specialized equipment to ensure the product is completely dry and free-flowing.
Q4: Can this synthesis be performed as a one-pot reaction?
A4: While a two-step approach with isolation of the chalcone intermediate is common and often leads to a purer final product, one-pot syntheses for similar pyrimidine derivatives have been reported.[3] However, for scale-up, a two-step process often provides better control over each reaction and can result in a more robust and reproducible synthesis.
References
- 1. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Analytical Method Validation for 4-(4-Bromophenyl)pyrimidine-2-thiol Quantification
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the quantitative analysis of 4-(4-Bromophenyl)pyrimidine-2-thiol (4-BPT) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodologies and validation parameters are aligned with ICH guidelines.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for quantifying this compound? A1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a highly suitable and widely used method.[5][6] It offers excellent specificity, sensitivity, and reproducibility for aromatic, moderately polar compounds like 4-BPT. An isocratic elution on a C18 column is a common starting point.[6]
Q2: What are the critical parameters for validating this analytical method according to ICH guidelines? A2: According to ICH Q2(R2) guidelines, the core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2]
-
Linearity: Demonstrating a direct proportional relationship between concentration and detector response.[2]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[2]
-
Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.[2]
-
Range: The interval between the upper and lower concentration levels where the method is precise, accurate, and linear.[1][4]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.[1]
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]
Q3: My sample contains the thiol group (-SH). Are there any specific precautions I should take during sample preparation and analysis? A3: Yes, the thiol group is susceptible to oxidation, which can form disulfides. This can lead to decreased analyte concentration and the appearance of unexpected peaks. To mitigate this:
-
Use fresh samples and solvents.
-
Work quickly and consider preparing samples in an inert atmosphere (e.g., nitrogen) if instability is observed.
-
Keep samples cool (e.g., in an autosampler set to 4°C) to slow down degradation.
-
Avoid unnecessarily high pH conditions in your mobile phase or sample diluent, as this can promote thiol oxidation.
Q4: How do I choose the appropriate detection wavelength (λmax) for 4-BPT? A4: The optimal wavelength is the wavelength of maximum absorbance (λmax) for 4-BPT. To determine this, scan a solution of the compound across the UV spectrum (e.g., 200-400 nm) using a UV-Vis spectrophotometer or a PDA/DAD detector in your HPLC system. For similar bromophenyl-pyrimidine structures, wavelengths around 250 nm have been effective.[6]
Experimental Protocol: RP-HPLC Method for 4-BPT Quantification
This protocol describes a general-purpose RP-HPLC method suitable for the quantification of this compound in a bulk substance.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and UV or PDA/DAD detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile (ACN) and Water (containing 0.1% Formic Acid) in a 70:30 (v/v) ratio. The use of formic acid helps to ensure good peak shape by suppressing the ionization of free silanols on the column.[7][8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined (e.g., 249 nm).[6]
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-BPT reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 75, 100, 125 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a quantity of the test sample, dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range (e.g., 75 µg/mL), and filter through a 0.45 µm syringe filter before injection.[9] Filtration is crucial to remove particulates and protect the HPLC column.[10]
3. Method Validation Procedure:
-
System Suitability: Inject the 75 µg/mL standard solution six times. The %RSD for peak area and retention time should be ≤ 2.0%.
-
Linearity: Inject the calibration standards in triplicate. Plot the average peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[6]
-
Accuracy (% Recovery): Spike a placebo or blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three replicates for each level and calculate the percent recovery.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD for both studies should meet predefined acceptance criteria (typically ≤ 2.0%).
-
Summary of Quantitative Validation Data (Example)
The following tables present example data for a successfully validated method.
Table 1: Linearity and Range
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 10 - 125 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Slope | 45870 | - |
| Y-intercept | 1250 | - |
| LOD | 0.15 µg/mL | Report |
| LOQ | 0.45 µg/mL | Report |
Table 2: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL, avg) | % Recovery (avg) | % RSD |
|---|---|---|---|---|
| 80% | 60.0 | 59.8 | 99.7% | 0.85% |
| 100% | 75.0 | 75.3 | 100.4% | 0.65% |
| 120% | 90.0 | 89.5 | 99.4% | 0.92% |
Table 3: Precision
| Precision Type | N | Concentration (µg/mL, avg) | % RSD | Acceptance Criteria |
|---|---|---|---|---|
| Repeatability (Intra-day) | 6 | 75.1 | 0.77% | ≤ 2.0% |
| Intermediate (Inter-day) | 6 | 74.8 | 1.15% | ≤ 2.0% |
Troubleshooting Guide
Problem 1: Peak Tailing
-
Question: My chromatogram shows a tailing peak for 4-BPT. What could be the cause?
-
Answer:
-
Cause A: Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the analyte.
-
Cause B: Column Overload: Injecting a sample that is too concentrated can saturate the column.
-
Solution: Dilute your sample and re-inject.[11]
-
-
Cause C: Column Contamination/Void: The column may be contaminated or have a void at the inlet.
-
Problem 2: Drifting Retention Times
-
Question: The retention time for my analyte is gradually decreasing/increasing. Why is this happening?
-
Answer:
-
Cause A: Poor Column Equilibration: The column was not sufficiently equilibrated with the mobile phase before starting the run.
-
Solution: Increase the column equilibration time. A stable baseline is a good indicator of equilibration.[14]
-
-
Cause B: Mobile Phase Composition Change: The mobile phase composition may be changing due to evaporation of the more volatile solvent (e.g., ACN) or improper mixing.
-
Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. Ensure the pump's proportioning valves are working correctly.[14]
-
-
Cause C: Temperature Fluctuations: The column temperature is not stable.
-
Solution: Use a column oven to maintain a constant temperature.[14]
-
-
Cause D: System Leak: A leak in the system can cause pressure fluctuations and lead to retention time drift.
-
Solution: Systematically check all fittings for leaks, from the pump to the detector.[13]
-
-
Problem 3: Ghost Peaks or Spurious Peaks
-
Question: I am seeing unexpected peaks in my chromatogram, especially in the blank runs. What are they?
-
Answer:
-
Cause A: Contaminated Mobile Phase or Diluent: Impurities in the solvents can concentrate on the column and elute as ghost peaks.
-
Solution: Use high-purity, HPLC-grade solvents. Filter all aqueous buffers before use.[15]
-
-
Cause B: Sample Carryover: Residue from a previous, more concentrated injection is retained in the injector or column.
-
Solution: Program a needle wash with a strong solvent in your autosampler sequence. Inject blanks between samples to check for carryover.
-
-
Cause C: Late Elution from Previous Injection: A component from a previous sample has a very long retention time and is eluting during a subsequent run.
-
Solution: Increase the run time of your method to ensure all components have eluted. Incorporate a column wash step at the end of a sequence.[11]
-
-
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. jchr.org [jchr.org]
- 7. Pyrimidine-2-thiol | SIELC Technologies [sielc.com]
- 8. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. nacalai.com [nacalai.com]
- 10. organomation.com [organomation.com]
- 11. hplc.eu [hplc.eu]
- 12. agilent.com [agilent.com]
- 13. realab.ua [realab.ua]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
Validation & Comparative
Halogenated Pyrimidine-2-thiols: A Comparative Analysis of Brominated vs. Chlorinated Derivatives in Biological Activity
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of halogenated heterocyclic compounds is pivotal in the design of novel therapeutic agents. This guide provides a comparative overview of the biological activity of brominated and chlorinated pyrimidine-2-thiols, supported by experimental data from published studies.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The introduction of halogen atoms, such as bromine and chlorine, into the pyrimidine ring can significantly modulate the physicochemical properties and biological efficacy of these compounds. This guide focuses on the comparative analysis of brominated and chlorinated pyrimidine-2-thiols, presenting quantitative data on their biological activities and detailing the experimental protocols used for their evaluation.
Comparative Antimicrobial Activity
Studies have shown that the presence and position of halogen substituents on the phenyl ring of 4-phenyl-pyrimidine-2-thiol derivatives influence their antimicrobial potency. The electron-withdrawing nature of both chlorine and bromine can enhance the biological activity of the parent compound. Below is a summary of the minimum inhibitory concentration (MIC) values for representative chlorinated and brominated pyrimidine-2-thiol derivatives against various microbial strains.
| Compound | Halogen | Position of Halogen | Test Organism | MIC (µM/ml) | Reference |
| 4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | Chloro | ortho | E. coli | 0.91 | [1] |
| 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | Chloro | meta | S. aureus | 1.82 | [1] |
| 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | Chloro | para | B. subtilis | 1.92 | [1] |
| 4-(4'-Bromophenyl)-6-(2'',4''-dichlorophenyl)-1-acetyl pyrimidine-2-thiol | Bromo | para | E. coli | - | [2] |
| 4-(4'-Bromophenyl)-6-(4''-methoxyphenyl)-1-acetyl pyrimidine-2-thiol | Bromo | para | S. aureus | - | [2] |
Note: Direct comparison of MIC values between the two studies should be approached with caution due to potential variations in experimental conditions. The study on brominated derivatives did not consistently report MIC values in µM/ml, precluding a direct quantitative comparison in this table.
Experimental Protocols
The following is a detailed methodology for the tube dilution method, a standard assay for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[3][4]
Tube Dilution Method for MIC Determination
1. Preparation of Test Compounds:
-
Stock solutions of the synthesized brominated and chlorinated pyrimidine-2-thiol derivatives are prepared by dissolving the compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1000 µg/ml).
2. Preparation of Media:
-
Double strength nutrient broth for bacterial strains and Sabouraud dextrose broth for fungal strains are prepared and sterilized.
3. Serial Dilution:
-
A series of sterile, capped test tubes are numbered.
-
To the first tube, a specific volume of the appropriate broth and the stock solution of the test compound are added to achieve the highest desired concentration.
-
For the subsequent tubes, a fixed volume of broth is added.
-
A serial two-fold dilution is performed by transferring a defined volume of the solution from the first tube to the second, mixing thoroughly, and then transferring the same volume from the second to the third, and so on. This creates a gradient of decreasing concentrations of the test compound.
4. Inoculation:
-
Standardized suspensions of the test microorganisms (bacteria or fungi) are prepared to a specific turbidity, corresponding to a known cell density (e.g., 10^5 CFU/ml).
-
Each tube in the dilution series is inoculated with an equal volume of the microbial suspension.
-
A positive control tube (containing broth and inoculum but no test compound) and a negative control tube (containing broth and the test compound but no inoculum) are also prepared.
5. Incubation:
-
The inoculated tubes are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
6. Determination of MIC:
-
Following incubation, the tubes are visually inspected for turbidity.
-
The MIC is defined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Synthesis Workflow
The general synthesis of 4-(halophenyl)-6-(aryl)pyrimidine-2-thiols involves a multi-step process, which can be visualized as a workflow. This typically starts with a Claisen-Schmidt condensation to form a chalcone, followed by a cyclocondensation reaction with thiourea.
Caption: General synthesis workflow for halogenated pyrimidine-2-thiols.
Structure-Activity Relationship Insights
References
- 1. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 4. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Void: The Challenge of Comparing 4-(4-Bromophenyl)pyrimidine-2-thiol in the Landscape of Enzyme Inhibitors
Despite its presence in chemical catalogs and its utility as a synthetic building block, a comprehensive search of scientific literature and bioactivity databases reveals a critical gap in our understanding of 4-(4-Bromophenyl)pyrimidine-2-thiol's specific enzyme inhibitory properties. This absence of publicly available experimental data, such as IC50 values and defined enzyme targets, precludes a direct and objective comparison with other known enzyme inhibitors, a cornerstone of drug discovery and development research.
This compound is recognized as a valuable intermediate in the synthesis of a variety of biologically active molecules, particularly in the realms of oncology and infectious diseases. Its pyrimidine-2-thiol scaffold is a recurring motif in compounds designed to interact with a range of enzymes. However, the inhibitory activity of a molecule is highly specific and cannot be reliably inferred from its structural relatives alone.
Extensive searches have yielded information on various derivatives of pyrimidine and pyrimidine-2-thiol, highlighting their potential to inhibit enzymes such as cyclooxygenases (COX-1 and COX-2), epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), microtubule affinity-regulating kinase 4 (MARK4), and signal transducer and activator of transcription 6 (STAT6). This body of research underscores the therapeutic potential of the broader chemical class. Nevertheless, it does not provide the concrete, compound-specific data required for a rigorous comparative analysis of this compound itself.
Databases like PubChem BioAssay and ChEMBL, which serve as repositories for high-throughput screening and medicinal chemistry data, currently lack specific entries detailing the enzyme inhibition profile of this compound. Without this foundational information, it is not possible to construct the requested comparison guide, which would necessitate:
-
Quantitative Data Presentation: A structured table comparing IC50 values or other inhibition constants against specific enzymes.
-
Detailed Experimental Protocols: Methodologies for the enzyme inhibition assays performed.
-
Signaling Pathway and Workflow Diagrams: Visual representations of the compound's mechanism of action and the experimental procedures used for its evaluation.
The Path Forward: A Call for Experimental Characterization
To enable a meaningful comparison of this compound with other enzyme inhibitors, the following experimental steps would be necessary:
-
Enzyme Inhibition Screening: The compound would need to be tested against a broad panel of enzymes, particularly those implicated in cancer and infectious diseases, to identify potential targets.
-
IC50 Determination: Once a target enzyme is identified, dose-response studies must be conducted to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.
-
Mechanism of Action Studies: Further experiments would be required to elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and to understand its interaction with the enzyme's active site.
-
Cellular and In Vivo Studies: To validate its therapeutic potential, the compound's effects would need to be assessed in relevant cell-based assays and, subsequently, in animal models.
A generalized workflow for such a characterization is depicted below.
Caption: A conceptual workflow for the experimental characterization of this compound.
Until such experimental data becomes available, any comparison of this compound to established enzyme inhibitors would be purely speculative. The scientific community awaits further research to unlock the specific biological activities of this compound and to place it within the broader context of enzyme inhibitor development.
A Comparative Guide to the Structure-Activity Relationship of 4-Arylpyrimidine-2-thiol Analogs
For Researchers, Scientists, and Drug Development Professionals
The 4-arylpyrimidine-2-thiol scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including antimicrobial and anticancer effects. Understanding the structure-activity relationship (SAR) of this class of compounds is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of 4-arylpyrimidine-2-thiol analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.
I. Comparative Biological Activity Data
The biological activity of 4-arylpyrimidine-2-thiol analogs is significantly influenced by the nature and position of substituents on the pyrimidine ring and the 4-aryl moiety. The following tables summarize the in vitro antimicrobial and anticancer activities of a series of synthesized analogs.
Antimicrobial Activity
The antimicrobial potential of 4-arylpyrimidine-2-thiol derivatives has been evaluated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial efficacy.
Table 1: Minimum Inhibitory Concentration (MIC, µM/mL) of 4-Aryl-6-(4-nitrophenyl)pyrimidine-2-thiol Analogs
| Compound | R | S. aureus | B. subtilis | E. coli | P. aeruginosa | S. enterica | C. albicans | A. niger |
| 1 | 4-Cl | - | - | 0.91 | - | - | - | - |
| 2 | 2-Cl | 0.87 | - | - | - | - | 1.73 | - |
| 3 | 3-Cl | - | - | - | - | - | - | - |
| 4 | 4-Br | - | - | - | - | - | - | improved activity |
| 5 | 4-OCH₃ | - | - | - | 0.77 | 1.55 | - | - |
| 6 | 4-CH₃ | - | 0.96 | - | - | - | - | - |
Note: A lower MIC value indicates higher antimicrobial activity. Dashes indicate data not reported in the cited source.
From the antimicrobial data, a clear SAR trend emerges. The presence of electron-withdrawing groups, such as chloro (-Cl) and bromo (-Br), on the 4-aryl ring generally enhances the antimicrobial activity against various bacterial and fungal strains. For instance, compounds with a chloro substituent at the ortho or para position of the phenyl ring (compounds 1 and 2) showed significant activity against E. coli and S. aureus, respectively. Similarly, a bromo substitution improved antifungal activity against A. niger.
Anticancer Activity
The cytotoxic effects of 4-arylpyrimidine-2-thiol and related pyrimidine derivatives have been investigated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.
Table 2: In Vitro Anticancer Activity (IC50, µM) of Pyrimidine Analogs
| Compound | R¹ | R² | Cell Line | IC50 (µM) |
| 7a | 4-Cl-Ph | H | SW480 | 11.08 |
| 7b | 4-OCH₃-Ph | H | SW480 | >50 |
| 8 | - | - | HCT116 | 8.04 (48h), 5.52 (72h) |
| 9 | - | - | U87-MG | 0.975 |
| 10 | - | - | U87-MG | 1.033 |
Note: A lower IC50 value indicates higher anticancer activity. Data for compounds 8, 9, and 10 are for structurally related pyrimidine derivatives. Ph = Phenyl.
The anticancer activity data suggests that substitutions on the pyrimidine and aryl rings play a critical role. For example, a pyrimidine derivative with a 4-chlorophenyl urea moiety (compound 7a) exhibited significant cytotoxicity against the SW480 colon cancer cell line, while the corresponding methoxy analog (compound 7b) was inactive. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative (compound 8) showed potent inhibition of HCT116 colorectal cancer cell proliferation.[1] Furthermore, certain 4-arylamino-pyrimidine derivatives (compounds 9 and 10) displayed excellent anti-proliferative activity against U87-MG glioblastoma cells.
II. Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of the biological activities of novel compounds.
Synthesis of 4-Arylpyrimidine-2-thiol Analogs
The synthesis of 4-arylpyrimidine-2-thiol analogs is commonly achieved through a cyclocondensation reaction between a chalcone and thiourea in the presence of a base.
General Procedure:
-
Chalcone Synthesis (Claisen-Schmidt Condensation): An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base, such as potassium hydroxide, in an alcoholic solvent. The reaction mixture is typically stirred at room temperature until the reaction is complete. The resulting chalcone is then isolated by precipitation and filtration.
-
Pyrimidine Ring Formation: The synthesized chalcone (1 equivalent) and thiourea (1 equivalent) are dissolved in an alcoholic solvent containing a base (e.g., potassium hydroxide). The mixture is refluxed for several hours. After cooling, the reaction mixture is poured into cold water and neutralized with acid to precipitate the 4-arylpyrimidine-2-thiol product. The crude product is then purified by recrystallization.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in an appropriate broth medium. The turbidity of the culture is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
III. Visualizing Mechanisms and Workflows
Graphical representations of signaling pathways and experimental workflows can provide a clearer understanding of the molecular mechanisms and experimental designs.
Potential Signaling Pathway Inhibition
While the exact molecular targets of many 4-arylpyrimidine-2-thiol analogs are still under investigation, studies on structurally similar pyrimidine derivatives suggest potential involvement in key cancer-related signaling pathways. One such pathway is the MEK/ERK pathway, which is often dysregulated in cancer.
Caption: Hypothesized inhibition of the MEK/ERK signaling pathway by 4-arylpyrimidine-2-thiol analogs.
A study on a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative demonstrated its ability to suppress the MEK/ERK signaling pathway in colorectal cancer cells.[1] This suggests that 4-arylpyrimidine-2-thiol analogs may exert their anticancer effects by targeting components of this critical proliferative pathway.
Experimental Workflow for SAR Studies
The systematic evaluation of the structure-activity relationship of a new series of compounds involves a well-defined workflow, from synthesis to biological testing and data analysis.
Caption: General experimental workflow for the structure-activity relationship (SAR) studies of 4-arylpyrimidine-2-thiol analogs.
This workflow illustrates the logical progression from the synthesis and purification of the target compounds to their biological evaluation and the subsequent analysis of the data to establish clear structure-activity relationships. This systematic approach is fundamental to the process of drug discovery and development.
References
Efficacy of 4-(4-Bromophenyl)pyrimidine-2-thiol: A Review of Available Data
A comprehensive review of published scientific literature reveals a notable absence of specific in vitro and in vivo efficacy studies for the compound 4-(4-Bromophenyl)pyrimidine-2-thiol. While the pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous biologically active molecules, research detailing the specific biological activities of this particular derivative is not publicly available at this time.
Commercial suppliers list this compound as a versatile building block for the synthesis of novel pharmaceuticals, particularly those targeting cancer and infectious diseases, as well as for the development of agrochemicals like fungicides and herbicides.[1] This suggests its potential for biological activity; however, without dedicated studies, its efficacy remains speculative.
The Broader Context: Biological Potential of Pyrimidine-2-thiol Derivatives
While direct data on this compound is lacking, the broader class of pyrimidine-2-thiol derivatives has been the subject of various biological investigations. These studies offer insights into the potential, yet unconfirmed, activities of the target compound.
Anticancer and Antimicrobial Properties: Numerous pyrimidine derivatives have been synthesized and evaluated for their potential as anticancer and antimicrobial agents.[2][3] For instance, some novel pyrimidinone-5-carbonitriles have demonstrated potent cytotoxic activity against various cancer cell lines.[2] The general mechanism of action for some pyrimidine derivatives in cancer involves the disruption of DNA synthesis and cell division, leading to cell death.
Anti-inflammatory and Analgesic Activity: Research into 2-thiopyrimidine derivatives has indicated potential anti-inflammatory and analgesic properties.[4] Certain synthesized compounds from this class have shown good anti-inflammatory and analgesic activity in preclinical models.[4]
Other Biological Activities: The versatility of the pyrimidine core extends to a wide range of other potential therapeutic applications, including antiviral, anti-hypertensive, and diuretic activities.[5] For example, a series of 1,6-dihydropyrimidine-2-thiol derivatives were synthesized and screened for their in vivo diuretic activity, with some candidates showing promising results.[5]
Comparison with Structurally Related Compounds
Although a direct comparison is not possible due to the lack of data, examining structurally related compounds can provide some context. For example, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities.[6][7] One study found that a specific derivative of this class exhibited promising antimicrobial activity and was the most active against a breast cancer cell line when compared to other synthesized compounds in the same series.[6][7] This highlights that the "4-bromophenyl" moiety, when incorporated into different heterocyclic scaffolds, can contribute to biological activity.
Future Directions
The potential of this compound as a therapeutic agent can only be determined through rigorous scientific investigation. Future research should focus on:
-
In Vitro Screening: Evaluating the cytotoxic activity of the compound against a panel of cancer cell lines and its antimicrobial activity against various pathogens.
-
Mechanism of Action Studies: If promising in vitro activity is observed, further studies would be needed to elucidate the underlying molecular mechanisms and signaling pathways.
-
In Vivo Efficacy and Toxicity: Preclinical studies in animal models would be essential to assess the compound's efficacy, pharmacokinetics, and safety profile.
Until such studies are conducted and published, any claims regarding the in vitro and in vivo efficacy of this compound remain unsubstantiated. The information available on related pyrimidine-2-thiol derivatives suggests that this compound may hold therapeutic potential, but dedicated research is imperative to validate this hypothesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling Binding Affinities: A Comparative Guide to Pyrimidine-2-Thiol Derivatives' Docking Scores
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in silico docking performance of various pyrimidine-2-thiol derivatives against key protein targets. The presented data, collated from multiple studies, provides a comprehensive overview to inform rational drug design and development.
Pyrimidine-2-thiol derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. Molecular docking, a powerful computational tool, is instrumental in predicting the binding affinities and interaction patterns of these derivatives with their biological targets, thereby accelerating the discovery of novel therapeutic agents. This guide summarizes the docking scores of various pyrimidine-2-thiol derivatives against prominent protein targets implicated in inflammation and cancer.
Comparative Docking Performance
The following tables summarize the docking scores of various pyrimidine-2-thiol derivatives against Cyclooxygenase (COX) enzymes and Epidermal Growth Factor Receptor (EGFR), offering a quantitative comparison of their predicted binding affinities. Lower docking scores typically indicate a more favorable binding interaction.
Table 1: Docking Scores of Pyrimidine-2-thiol Derivatives against COX-1 and COX-2
| Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Standard Ligand | Standard Docking Score (kcal/mol) |
| 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol | Cyclooxygenase-1 (COX-1) | 3KK6 | Not specified, but showed significant binding | Diclofenac | Not specified |
| 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol | Cyclooxygenase-2 (COX-2) | 5IKR | -4.90 | Diclofenac | -4.28 |
| Compound PY4 | Cyclooxygenase-1 (COX-1) | Not Specified | -6.081 | Not Specified | Not Specified |
| Compound PY5 | Cyclooxygenase-2 (COX-2) | Not Specified | -8.602 | Not Specified | Not Specified |
Source: Ashdin Publishing[1][2], Research Journal of Pharmacy and Technology[3]
Table 2: Docking Scores of Thieno[2,3-d]pyrimidine Derivatives against EGFR
| Derivative | Target Protein | PDB ID | Binding Free Energy (kcal/mol) | Standard Ligand | Standard Binding Score (kcal/mol) |
| Compound 5b | EGFRWT | Not Specified | -23.94 (approximated from IC50) | Erlotinib | Not Specified |
| Compound 5b | EGFRT790M | Not Specified | Not Specified | Erlotinib | Not Specified |
Source: National Institutes of Health[4]
Visualizing the Docking Workflow
The following diagram illustrates a generalized workflow for a molecular docking study, from the initial preparation of the ligand and protein to the final analysis of the binding interactions.
Caption: A generalized workflow for a typical molecular docking study.
Experimental Protocols
The methodologies employed in the cited studies for molecular docking are crucial for the interpretation and replication of the results. A generalized protocol is outlined below.
Molecular Docking Methodology
1. Ligand and Protein Preparation:
-
Ligand Preparation: The three-dimensional structures of the pyrimidine-2-thiol derivatives are generated and optimized to their lowest energy conformation using computational chemistry software.[5] This process often involves converting 2D structures to 3D and minimizing their energy.[3]
-
Protein Preparation: The 3D crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB).[5] Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure.[5]
2. Grid Box Generation:
-
A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.[5]
3. Docking Simulation:
-
Molecular docking is performed using software such as AutoDock Vina or Glide.[1][3] These programs utilize algorithms like the Lamarckian Genetic Algorithm to explore various conformations and orientations of the ligand within the protein's active site.[5] The poses are then ranked based on their docking scores.[3]
4. Analysis of Results:
-
The results are analyzed based on the binding energy (docking score) and the interaction patterns between the ligand and the protein.[5] The conformation with the lowest binding energy is generally considered the most favorable.[5] Visualization tools like PyMOL or Discovery Studio are used to examine the interactions, such as hydrogen bonds and hydrophobic interactions, between the derivative and the amino acid residues in the active site.[6]
References
- 1. ashdin.com [ashdin.com]
- 2. ashdin.com [ashdin.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Assessing the Selectivity of 4-(4-Bromophenyl)pyrimidine-2-thiol for Target Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the enzymatic selectivity of 4-(4-Bromophenyl)pyrimidine-2-thiol. Due to the limited availability of direct experimental data for this specific compound, this document serves as a representative example based on the known activities of structurally similar 4-arylpyrimidine-2-thiol derivatives. The information presented herein is intended to provide a framework for designing and interpreting selectivity studies for this class of compounds.
The pyrimidine scaffold is a common motif in many biologically active molecules, and its derivatives have been shown to inhibit a variety of enzymes, most notably protein kinases and cyclooxygenases. Understanding the selectivity of a compound is crucial in drug discovery to minimize off-target effects and potential toxicity. This guide explores the hypothetical selectivity of this compound against representative members of two major enzyme families: protein kinases (EGFR and Src) and cyclooxygenases (COX-1 and COX-2).
Comparative Selectivity Data
The following tables present hypothetical, yet plausible, inhibitory activities (IC50 values) of this compound against selected enzymes, compared to well-established inhibitors. A lower IC50 value indicates higher potency.
Table 1: Hypothetical Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| This compound | EGFR | 85 |
| Src | 250 | |
| Erlotinib (Standard) | EGFR | 2 |
| Dasatinib (Standard) | Src | 1 |
Table 2: Hypothetical Cyclooxygenase Inhibitory Activity
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | COX-1 | 15 | 0.5 |
| COX-2 | 30 | ||
| Celecoxib (Standard) | COX-1 | 25 | 0.04 |
| COX-2 | 1 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable selectivity data. Below are representative protocols for assessing kinase and cyclooxygenase inhibition.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a luminescent-based assay to measure the activity of kinases by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Purified recombinant target kinase (e.g., EGFR, Src)
-
Kinase-specific substrate
-
This compound and standard inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (optimized for the specific kinase)
-
ATP
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and standard inhibitors in the appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 384-well plate, add the test compounds, kinase, and substrate in the assay buffer. Include controls for no enzyme and no inhibitor.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1][2]
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the ATP concentration. Incubate for 30-60 minutes at room temperature.[3][4]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.[1]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the data to a dose-response curve.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol describes a fluorometric method to screen for inhibitors of COX-1 and COX-2.[5][6]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
This compound and standard inhibitors (e.g., Celecoxib)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents as per the manufacturer's instructions.
-
Compound Addition: In a 96-well plate, add the test compounds at various concentrations. Include controls for 100% enzyme activity (vehicle) and a known inhibitor.[7]
-
Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the appropriate wells.
-
Reaction Initiation: Initiate the reaction by adding the Arachidonic Acid solution to all wells.[7]
-
Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at an excitation of 535 nm and an emission of 587 nm.[5][6]
-
Data Analysis: Determine the rate of reaction (slope) from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each compound concentration and determine the IC50 values. The selectivity index is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.[8]
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the relevant signaling pathways and experimental workflows provide a clearer understanding of the compound's potential mechanism of action and the methods used for its evaluation.
Caption: EGFR signaling pathway and the point of inhibition.
Caption: Src family kinase signaling pathway and the point of inhibition.
Caption: Generalized workflow for in vitro enzyme inhibition assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ulab360.com [ulab360.com]
- 4. promega.com [promega.com]
- 5. assaygenie.com [assaygenie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. mdpi.com [mdpi.com]
Comparative Cytotoxicity of 4-(4-Bromophenyl)pyrimidine-2-thiol Analogs on Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of pyrimidine-2-thiol derivatives, with a focus on analogs of 4-(4-Bromophenyl)pyrimidine-2-thiol, against various cancer cell lines. This document summarizes key experimental data, outlines detailed methodologies for cytotoxicity assessment, and visualizes potential mechanisms of action to inform further research and development in oncology.
While specific cytotoxic data for this compound is not extensively available in the current literature, this guide leverages published data on structurally similar bromophenyl and aryl-substituted pyrimidine-2-thiol derivatives to provide a valuable comparative analysis. These analogs serve as important surrogates for understanding the potential anticancer properties of this class of compounds.
Data Presentation: Cytotoxicity of Pyrimidine-2-Thiol Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrimidine-2-thiol derivatives against a panel of human cancer cell lines. These values, extracted from multiple studies, offer a quantitative comparison of their cytotoxic potency. For context, the activity of doxorubicin, a standard chemotherapeutic agent, is included where available.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Thiazolo[4,5-d]pyrimidine derivative (3b) | Melanoma (A375) | 25.4 | - | - |
| Melanoma (C32) | 24.4 | - | - | |
| Prostate (DU145) | Not specified | - | - | |
| Breast (MCF-7/WT) | Not specified | - | - | |
| 2-Thiopyrimidine/chalcone hybrid (9d) | Leukemia (K-562) | 0.77 | - | - |
| 2-Thiopyrimidine/chalcone hybrid (9f) | Leukemia (K-562) | 1.74 | - | - |
| 2-Thiopyrimidine/chalcone hybrid (9a) | Breast (MCF-7) | 1.37 | - | - |
| 2-Thiopyrimidine/chalcone hybrid (9r) | Breast (MCF-7) | 3.56 | - | - |
| 2-Thiopyrimidine/chalcone hybrid (9a) | Colon (HT-29) | 2.10 | - | - |
| 2-Thiopyrimidine/chalcone hybrid (9n) | Colon (HT-29) | 2.37 | - | - |
| Pyrimidine-2(1H)-thione Derivative (Compound 5) | Hepatocellular (HepG-2) | Potent | Doxorubicin | - |
| Breast (MCF-7) | Potent | Doxorubicin | - | |
| Pyrimidine-2(1H)-thione Derivative (Compound 11) | Hepatocellular (HepG-2) | More potent than Cpd 5 | Doxorubicin | - |
| Breast (MCF-7) | More potent than Cpd 5 | Doxorubicin | - | |
| 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative | Colorectal (HCT116) | 8.04 (48h), 5.52 (72h) | - | - |
| Aminopyrimidine-2-thione derivative (7) | Breast (MDA-MB-231) | Excellent | Methotrexate | - |
| Colorectal (HT-29) | Good | Methotrexate | - | |
| Renal (U-937) | Good | Methotrexate | - |
Experimental Protocols
The following section details a standard methodology for assessing the cytotoxicity of chemical compounds on cancer cell lines, based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay for Cytotoxicity Screening
1. Cell Seeding:
-
Cancer cells are harvested from culture and seeded into 96-well microplates at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well).
-
The cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., this compound analog) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compound are made in fresh cell culture medium to achieve a range of final concentrations.
-
The medium from the cell plates is replaced with the medium containing the various concentrations of the test compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like doxorubicin) are also included.
3. Incubation:
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a 5% CO2 atmosphere.
4. MTT Addition and Incubation:
-
Following the treatment period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are then incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
5. Formazan Solubilization:
-
The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated on a shaker for 10-15 minutes to ensure complete dissolution.
6. Absorbance Measurement and Data Analysis:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or 690 nm is often used to subtract background absorbance.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a potential signaling pathway affected by pyrimidine-2-thiol derivatives.
Caption: Workflow for determining the cytotoxicity of pyrimidine-2-thiol analogs.
Caption: Inhibition of pro-survival signaling pathways by pyrimidine-2-thiol derivatives.
Discussion of Potential Mechanisms of Action
Studies on various pyrimidine-2-thiol derivatives suggest that their anticancer effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction: Several pyrimidine analogs have been shown to trigger the apoptotic cascade in cancer cells. This can occur through the intrinsic pathway, involving the mitochondria, or the extrinsic pathway, initiated by death receptors on the cell surface. Key molecular events may include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases, the executioners of apoptosis.
Cell Cycle Arrest: Pyrimidine-2-thiol derivatives have also been reported to interfere with the normal progression of the cell cycle in cancer cells. By arresting the cell cycle at specific checkpoints, such as the G1/S or G2/M phase, these compounds can prevent cancer cells from dividing and proliferating. This effect is often linked to the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).
Inhibition of Signaling Pathways: The anticancer activities of pyrimidine derivatives are frequently associated with the inhibition of critical signaling pathways that are often dysregulated in cancer. As depicted in the diagram above, these compounds may target key kinases in the PI3K/Akt/mTOR and RAS/Raf/MEK/ERK pathways. These pathways play a crucial role in promoting cell proliferation, survival, and growth. By inhibiting these pathways, pyrimidine-2-thiol derivatives can effectively suppress tumor growth.
Comparative Analysis of 4-(4-Bromophenyl)pyrimidine-2-thiol as a Cyclooxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cyclooxygenase (COX) inhibitory effects of 4-(4-Bromophenyl)pyrimidine-2-thiol. Due to the absence of publicly available experimental data for this specific compound, this analysis utilizes data from structurally related pyrimidine derivatives as a proxy for a hypothetical comparison against established non-steroidal anti-inflammatory drugs (NSAIDs). This approach aims to contextualize its potential efficacy and selectivity within the broader landscape of COX inhibitors.
Introduction to Cyclooxygenase Inhibition
Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain, inflammation, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions like protecting the stomach lining.[2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[2] The therapeutic action of NSAIDs relies on inhibiting these COX enzymes. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with the inhibition of COX-1.[2]
Performance Comparison: A Data-Driven Perspective
While direct experimental data for this compound is not available, studies on other pyrimidine derivatives show that this chemical scaffold can be a promising foundation for potent and selective COX-2 inhibitors.[2][3] The following tables present the half-maximal inhibitory concentration (IC50) values for representative pyrimidine derivatives and commonly used NSAIDs, providing a benchmark for potential performance. A lower IC50 value indicates greater potency.
Table 1: In Vitro Inhibitory Activity (IC50) of Representative Pyrimidine Derivatives against COX-1 and COX-2
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Pyrimidine Derivative L1[2] | >100 | 2.01 | >49.75 |
| Pyrimidine Derivative L2[2] | >100 | 1.87 | >53.47 |
| Pyrimidine Derivative 3b[3] | - | 0.20 | - |
| Pyrimidine Derivative 5b[3] | - | 0.18 | - |
| Pyrimidine Derivative 5d[3] | - | 0.16 | - |
Note: Data for pyrimidine derivatives are sourced from studies on related, but not identical, compounds to provide a hypothetical performance context. The selectivity index (SI) is a ratio of IC50 values (COX-1/COX-2); a higher SI indicates greater selectivity for COX-2.
Table 2: In Vitro Inhibitory Activity (IC50) of Standard NSAIDs against COX-1 and COX-2
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Celecoxib[4] | 82 | 6.8 | 12 |
| Ibuprofen[4] | 12 | 80 | 0.15 |
| Diclofenac[4] | 0.076 | 0.026 | 2.9 |
| Meloxicam[4] | 37 | 6.1 | 6.1 |
| Piroxicam[4] | 47 | 25 | 1.9 |
Visualizing the Mechanism of Action
To better understand the biological context of COX inhibition, the following diagrams illustrate the cyclooxygenase signaling pathway and a typical experimental workflow for assessing inhibitor potency.
Experimental Protocols
The determination of a compound's inhibitory effect on COX enzymes is typically performed using an in vitro assay. The following is a generalized protocol based on common methodologies.[5][6]
Objective: To determine the IC50 values of a test compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, L-epinephrine)
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader or LC-MS/MS system
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in a solvent like DMSO. Create a series of dilutions of the test compounds in the assay buffer.
-
Enzyme Reaction Setup: In a 96-well plate, add the assay buffer, cofactors, and the purified COX-1 or COX-2 enzyme solution to each well.
-
Inhibitor Addition: Add a small volume of the diluted test compound or a reference inhibitor to the respective wells. For control wells (representing 100% enzyme activity), add only the solvent (e.g., DMSO).
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[5]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells simultaneously.
-
Incubation: Incubate the plate for a specific duration (e.g., 5-15 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.[6]
-
Reaction Termination: Stop the reaction by adding a quenching agent, such as hydrochloric acid.
-
Quantification: Measure the amount of prostaglandin (commonly PGE2) produced. This can be done using methods like an enzyme-linked immunosorbent assay (ELISA) or, for higher specificity and sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.
Conclusion
While direct experimental validation is pending, the chemical structure of this compound belongs to a class of compounds that has demonstrated significant potential for selective COX-2 inhibition.[2][3] As shown by the comparative data, some pyrimidine derivatives exhibit potency comparable to or exceeding that of established NSAIDs like Celecoxib in in vitro assays.[3] Further investigation through the experimental protocols outlined above is necessary to definitively characterize the inhibitory profile of this compound and determine its viability as a potential therapeutic agent.
References
- 1. What are Arachidonic acid inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorinated vs. Brominated Pyrimidine Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of halogens into drug candidates is a cornerstone of modern medicinal chemistry, profoundly influencing their physicochemical properties, biological activity, and pharmacokinetic profiles. Among the various halogenated heterocyclic scaffolds, fluorinated and brominated pyrimidine analogs have emerged as crucial components in the development of a wide array of therapeutics, particularly in oncology and virology. This guide provides an objective comparative analysis of these two classes of pyrimidine analogs, supported by experimental data, to aid researchers in making informed decisions during the drug discovery process.
The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts unique properties to the pyrimidine ring. The strong carbon-fluorine bond enhances metabolic stability, while fluorine's small size allows it to act as a bioisostere of a hydrogen atom, often leading to improved target binding affinity.[1] In contrast, the larger bromine atom introduces greater steric bulk and polarizability, which can be leveraged to explore different binding interactions and create effective leaving groups for further chemical modifications. This analysis will delve into a quantitative comparison of their physicochemical properties, biological activities, and pharmacokinetic profiles, supplemented with detailed experimental protocols and visual diagrams of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison
To facilitate a clear and direct comparison, the following tables summarize key quantitative data for representative fluorinated and brominated pyrimidine analogs. It is important to note that direct head-to-head comparative studies are limited in the literature; therefore, the data presented is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Table 1: Comparative Physicochemical Properties
| Property | Fluorinated Analog (5-Fluorouracil) | Brominated Analog (5-Bromouracil) | Significance in Drug Discovery |
| pKa | ~8.0[2][3] | ~8.0 (estimated based on uracil's pKa of ~9.5, with electron-withdrawing halogen lowering it) | Influences ionization state at physiological pH, affecting solubility, membrane permeability, and target interaction. |
| LogP | -0.89 (calculated) | -0.19 (calculated) | Indicates lipophilicity, which impacts cell membrane permeability and absorption. |
| C-X Bond Dissociation Energy (kcal/mol) | ~115 (C-F)[4] | ~72 (C-Br)[4] | A stronger C-F bond leads to greater metabolic stability compared to the more labile C-Br bond. |
| Van der Waals Radius of Halogen (Å) | 1.47 | 1.85 | The smaller size of fluorine makes it a better isostere for hydrogen, while bromine's larger size can provide additional steric interactions. |
Table 2: Comparative Biological Activity (Anticancer)
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 5-Fluorouracil | Various | MTT Assay | Varies widely (e.g., 1-100 µM depending on cell line) | [5] |
| 5-Fluorouracil | HCT 116 (colorectal) | MTT Assay | ~5 | [6] |
| Brominated Pyrimidine Analog 1 | K562 (leukemia) | MTT Assay | ~10-20 | [7] |
| Brominated Pyrimidine Analog 2 | A549 (lung) | MTT Assay | ~5-15 | [7] |
Table 3: Comparative Biological Activity (Antiviral)
| Compound | Virus | Cell Line | Assay | EC50 (µM) | Reference |
| 5-Fluorouridine | HSV-1 | Vero | Plaque Reduction | >100 | [8] |
| 5-Bromodeoxyuridine | HSV-1 | Vero | Plaque Reduction | ~0.1-1 | [8] |
| 5-Iododeoxyuridine | HSV-1 | Vero | Plaque Reduction | ~0.1-0.5 | [9] |
Note: Data for antiviral activity of 5-fluorouracil itself is limited as its primary application is in oncology. Its nucleoside analogs are more relevant for antiviral studies.
Table 4: Comparative Pharmacokinetic Parameters (Conceptual)
Direct comparative in vivo pharmacokinetic data for a pair of fluorinated and brominated pyrimidine analogs is scarce in the literature. The table below presents a conceptual comparison based on the known properties of each halogen.
| Parameter | Fluorinated Analogs | Brominated Analogs | Rationale |
| Metabolic Stability | Higher | Lower | Due to the higher C-F bond energy. |
| Metabolism | Can be metabolized to active nucleotides that inhibit key enzymes or are incorporated into RNA/DNA.[10] | Can also be metabolized, but the C-Br bond is more susceptible to cleavage. | The metabolic pathways are influenced by the nature of the halogen. |
| Half-life (t1/2) | Generally longer | Potentially shorter | Higher metabolic stability of fluorinated compounds can lead to a longer half-life. |
| Clearance | Potentially lower | Potentially higher | Faster metabolism of brominated compounds could lead to quicker clearance. |
Mandatory Visualization
Signaling Pathway: Mechanism of Action of 5-Fluorouracil
The following diagram illustrates the metabolic activation and mechanism of action of 5-Fluorouracil (5-FU), a widely studied fluorinated pyrimidine analog.
Caption: Metabolic activation and primary mechanisms of action of 5-Fluorouracil (5-FU).
Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)
The following diagram outlines a typical workflow for assessing the in vitro cytotoxicity of pyrimidine analogs using the MTT assay.
Caption: A generalized workflow for determining the IC50 values of compounds using the MTT assay.
Experimental Protocols
Synthesis of Halogenated Pyrimidine Analogs
General Procedure for Electrophilic Halogenation:
-
Dissolution: Dissolve the starting pyrimidine or pyrimidine nucleoside in a suitable solvent (e.g., acetic acid for fluorination with F₂/N₂, or DMF for bromination with NBS).
-
Halogenating Agent Addition: Slowly add the halogenating agent (e.g., a stream of F₂ diluted with N₂, or N-bromosuccinimide in portions) to the reaction mixture at a controlled temperature (often 0°C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction (e.g., with sodium thiosulfate for bromination). Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired halogenated pyrimidine analog.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HCT 116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the fluorinated and brominated pyrimidine analogs in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
In Vitro Antiviral Assay (Plaque Reduction Assay)
-
Cell Seeding: Seed a monolayer of host cells (e.g., Vero cells) in 24-well plates and incubate until confluent.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., HSV-1) for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compounds and a gelling agent (e.g., carboxymethyl cellulose).
-
Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix the cells (e.g., with methanol) and stain with a solution like crystal violet to visualize the viral plaques.
-
Data Analysis: Count the number of plaques in each well. The EC50 value (the concentration of the compound that reduces the number of plaques by 50% compared to the virus control) is then calculated.[8]
Determination of Pharmacokinetic Parameters
-
Animal Dosing: Administer the fluorinated or brominated pyrimidine analog to a cohort of laboratory animals (e.g., mice or rats) via a specific route (e.g., intravenous or oral).
-
Blood Sampling: Collect blood samples at predetermined time points after drug administration.
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the parent drug and its major metabolites in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).[11]
Conclusion
The comparative analysis of fluorinated and brominated pyrimidine analogs reveals distinct yet complementary profiles that can be strategically exploited in drug discovery. Fluorination generally imparts greater metabolic stability due to the high strength of the C-F bond, often leading to improved pharmacokinetic properties and potent biological activity, as exemplified by the clinical success of 5-Fluorouracil. Bromination, on the other hand, introduces a larger, more polarizable substituent that can be used to probe different interactions within a biological target and serves as a versatile synthetic handle for further molecular elaboration.
The choice between a fluorinated and a brominated pyrimidine analog is context-dependent and should be guided by the specific therapeutic target and desired drug properties. While fluorinated analogs may be preferred for applications requiring high metabolic stability and potent enzyme inhibition, brominated analogs offer opportunities for exploring structure-activity relationships through subsequent chemical modifications and may exhibit distinct biological activities. This guide provides a foundational framework for researchers to navigate these choices, emphasizing the importance of a data-driven approach in the design and development of novel pyrimidine-based therapeutics. Further head-to-head comparative studies are warranted to provide a more comprehensive understanding of the nuanced differences between these two important classes of halogenated pyrimidines.
References
- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamics of Uracil and 5-Fluorouracil in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Fluorouracil—Complete Insight into Its Neutral and Ionised Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 5. Antitumor activity of a molecularly imprinted nanopreparation of 5-flurouracil against Ehrlich's carcinoma solid tumors grown in mice: Comparison to free 5-flurouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental Approaches for Measuring pKa's in RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. scilit.com [scilit.com]
- 9. Anti-herpes simplex virus activity of 5-substituted 2-pyrimidinone nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vivo evaluation of pharmacokinetic drug-drug interactions between fluorinated pyrimidine anticancer drugs, 5-fluorouracil and capecitabin, and an anticoagulant, warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Drug Development: A Comparative ADME Profile of 4-(4-Bromophenyl)pyrimidine-2-thiol Derivatives
For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound series is a critical step in the journey from a promising hit to a viable drug candidate. This guide provides a comparative overview of the anticipated ADME characteristics of 4-(4-Bromophenyl)pyrimidine-2-thiol derivatives, a scaffold of interest in medicinal chemistry. Due to the limited availability of direct comparative experimental data in the public domain, this guide synthesizes expected trends based on the core molecule's structural features and established principles of drug metabolism and pharmacokinetics (DMPK).
The this compound core structure presents several key features that are expected to influence its ADME profile. The bromophenyl group imparts lipophilicity, which can enhance membrane permeability but may also increase metabolic susceptibility and plasma protein binding. The pyrimidine-2-thiol moiety offers sites for metabolic modification and can influence solubility and interactions with drug-metabolizing enzymes and transporters.
In Vitro ADME Profile Comparison
To facilitate the comparison of potential derivatives, the following table outlines key in vitro ADME parameters and provides hypothetical data for a series of this compound derivatives with varying substitutions (R1 and R2). This data is illustrative and serves to demonstrate how structural modifications might impact the ADME profile.
| Compound ID | R1 | R2 | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Microsomal Stability (t½, min) | Plasma Protein Binding (%) | Aqueous Solubility (µM) |
| Parent | H | H | 5.2 | 45 | 92.1 | 15 |
| Derivative A | CH₃ | H | 6.8 | 35 | 95.3 | 10 |
| Derivative B | OCH₃ | H | 4.5 | 55 | 90.5 | 25 |
| Derivative C | H | F | 5.5 | 50 | 91.8 | 18 |
| Derivative D | H | COOH | 1.2 | >60 | 85.2 | 150 |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments typically used to generate the data presented above.
Caco-2 Permeability Assay
This assay is a widely accepted model for predicting intestinal drug absorption.
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to form a confluent monolayer. Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Assay Procedure: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. To assess active efflux, the transport from the basolateral to the apical side is also measured.
-
Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.
Microsomal Stability Assay
This assay evaluates a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes.
-
Incubation: The test compound is incubated with human liver microsomes in the presence of a NADPH regenerating system at 37°C.
-
Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent.
-
Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS. The in vitro half-life (t½) is then calculated from the rate of disappearance of the compound.
Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability.
-
Methodology: Rapid equilibrium dialysis (RED) is a common method. A RED device, consisting of two chambers separated by a semi-permeable membrane, is used.
-
Procedure: The test compound is added to plasma in one chamber, and buffer is placed in the other. The system is incubated at 37°C until equilibrium is reached.
-
Analysis: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS. The percentage of plasma protein binding is calculated from the difference in concentrations.
Aqueous Solubility Assay
This assay determines the solubility of a compound in an aqueous medium, which is crucial for absorption.
-
Methodology: A common method is the shake-flask method.
-
Procedure: An excess amount of the compound is added to a buffered aqueous solution at a specific pH (e.g., 7.4). The mixture is shaken for a set period (e.g., 24 hours) to reach equilibrium.
-
Analysis: The suspension is filtered, and the concentration of the dissolved compound in the filtrate is determined by UV-Vis spectroscopy or LC-MS/MS.
Visualizing ADME Processes
To better understand the workflow and potential metabolic pathways, the following diagrams are provided.
Conclusion
The ADME profile of this compound derivatives is a multifactorial equation influenced by the interplay of lipophilicity, solubility, and metabolic stability. While the parent scaffold provides a promising starting point, strategic modifications are necessary to optimize the overall DMPK properties. This guide provides a foundational framework for researchers to anticipate the ADME challenges and opportunities associated with this chemical series, enabling more informed decisions in the design and selection of compounds for further development. The provided experimental protocols and workflows serve as a practical reference for the in vitro characterization of these and other novel chemical entities.
Evaluating Off-Target Effects: A Comparative Guide for Pyrimidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates, particularly in the realm of kinase inhibitors.[1][2] While the on-target efficacy of these compounds is a primary focus, a thorough evaluation of their off-target effects is critical for understanding their complete pharmacological profile, predicting potential toxicities, and ensuring clinical success. This guide provides a framework for assessing the off-target profile of pyrimidine-based compounds, using the synthetic intermediate 4-(4-Bromophenyl)pyrimidine-2-thiol as a representative example for which such evaluation is a crucial step in drug development.[3][4][5]
Comparative Analysis of Kinase Inhibitor Selectivity
A key method for evaluating off-target effects of kinase inhibitors is to profile them against a broad panel of kinases.[6][7][8] The data generated allows for a direct comparison of a compound's potency at its intended target versus its activity at other kinases. The following table provides an illustrative example of how to present such data for a hypothetical pyrimidine-based kinase inhibitor compared to established alternatives.
Table 1: Illustrative Kinase Selectivity Profile
| Compound | Primary Target IC50 (nM) | Off-Target 1 (e.g., VEGFR2) IC50 (nM) | Off-Target 2 (e.g., EGFR) IC50 (nM) | S-Score (10 µM) |
| Hypothetical Compound A (based on this compound scaffold) | 15 | 1500 | >10,000 | 0.35 |
| Dasatinib | 0.5 (BCR-ABL) | 0.8 (SRC) | 20 (c-KIT) | 0.18 |
| Erlotinib | 2 (EGFR) | >10,000 (InsR) | >10,000 (SRC) | 0.02 |
Note: The data for "Hypothetical Compound A" is for illustrative purposes only and does not represent actual experimental results for this compound. IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The S-Score is a quantitative measure of selectivity, with a lower score indicating higher selectivity.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of off-target effects. Below are methodologies for two key experiments.
Protocol 1: In Vitro Kinase Profiling
This protocol outlines a general method for assessing the selectivity of a test compound against a panel of purified kinases using an in vitro assay.
Objective: To determine the IC50 values of a test compound against a broad range of kinases to identify potential off-targets.
Materials:
-
Test compound (e.g., this compound derivative)
-
Panel of purified recombinant human kinases
-
Kinase-specific substrates
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Microplates (e.g., 384-well)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range.
-
Add the kinase buffer to the microplate wells.
-
Add the test compound dilutions to the appropriate wells. Include vehicle controls (DMSO only) and positive controls (known inhibitors).
-
Add the specific kinase and its corresponding substrate to each well.
-
Initiate the kinase reaction by adding a concentration of ATP that is at or near the Km for each specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the resulting light output with a luminometer.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular environment, which can help validate in vitro findings.
Objective: To determine if the test compound binds to its intended target and potential off-targets in intact cells.
Materials:
-
Cultured cells expressing the target protein(s)
-
Test compound
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Instrumentation for protein quantification (e.g., Western blot apparatus or mass spectrometer)
Procedure:
-
Treat cultured cells with the test compound at various concentrations or with a vehicle control.
-
After incubation, harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS and divide them into aliquots.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) to induce thermal denaturation of proteins.
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.
-
Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.
Visualizing Workflows and Pathways
Diagrams are invaluable tools for illustrating complex biological processes and experimental designs. The following diagrams were generated using the DOT language.
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Inhibition of the MEK/ERK pathway, a common off-target.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. calpaclab.com [calpaclab.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
Navigating Target Selectivity: A Comparative Cross-Reactivity Guide for 4-(4-Bromophenyl)pyrimidine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of any small molecule is intrinsically linked to its selectivity. A compound that potently engages its intended target while avoiding off-target interactions is more likely to have a favorable safety profile and predictable efficacy. 4-(4-Bromophenyl)pyrimidine-2-thiol is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer and infectious diseases.[1] The pyrimidine-2-thiol scaffold is a recognized pharmacophore, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[2][3][4][5] This diverse activity profile underscores the critical need to characterize the cross-reactivity of novel derivatives like this compound to understand their therapeutic window and potential liabilities.
Given the absence of publicly available, head-to-head cross-reactivity studies for this specific molecule, this guide provides a framework for such an investigation. We present a series of proposed experimental protocols and hypothetical data to objectively compare the compound's performance against a plausible primary target class—protein kinases—and a panel of alternative targets. This guide is designed to be a practical resource for researchers aiming to profile the selectivity of this and similar small molecules.
Comparative Analysis of Target Inhibition
To assess the selectivity of this compound, a tiered approach to screening is recommended. This begins with determining its potency at a primary, hypothesized target and then broadening the analysis to include a large panel of related and unrelated proteins. Pyrimidine derivatives have shown activity against various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), making these plausible primary targets for initial investigation.[6][7]
Table 1: Hypothetical Inhibitory Profile of this compound against Primary and Secondary Kinase Targets
This table illustrates a potential outcome where the compound shows high potency for a primary target (VEGFR-2) and varied activity against other kinases, indicating a degree of selectivity.
| Target | Target Class | Assay Type | IC50 (nM) |
| VEGFR-2 | Receptor Tyrosine Kinase | Biochemical | 85 |
| EGFR | Receptor Tyrosine Kinase | Biochemical | 850 |
| SRC | Cytoplasmic Tyrosine Kinase | Biochemical | 1,200 |
| ABL1 | Cytoplasmic Tyrosine Kinase | Biochemical | >10,000 |
| CDK2 | Serine/Threonine Kinase | Biochemical | 3,500 |
| PLK1 | Serine/Threonine Kinase | Biochemical | 7,800 |
| p38α (MAPK14) | Serine/Threonine Kinase | Biochemical | >10,000 |
IC50 (Half-maximal inhibitory concentration) values are hypothetical and serve as an example of how data would be presented.
Table 2: Hypothetical Kinome Scan Selectivity Profile
A broad kinase panel screen, such as a KINOMEscan™, provides a comprehensive overview of selectivity.[8][9][10] Data is often presented as "Percent of Control," where a lower number indicates stronger binding.
| Target | % of Control @ 1µM | Selectivity Score (S-Score) |
| VEGFR-2 | 1.5 | 0.01 |
| DDR1 | 3 | 0.02 |
| KIT | 8 | 0.05 |
| PDGFRB | 12 | 0.10 |
| EGFR | 35 | 0.35 |
| SRC | 45 | 0.50 |
| LCK | 88 | 0.90 |
| p38α | 95 | >1 |
Percent of Control: A value of 100% indicates no interaction, while 0% indicates complete inhibition. S-Score: A measure of selectivity, where a lower score indicates higher selectivity. S(10) = number of kinases with % of Control < 10 / total kinases tested.
Table 3: Hypothetical Cross-Reactivity Against Non-Kinase Enzymes
To ensure broad profiling, testing against other common off-target enzyme classes is crucial. Pyrimidine derivatives have been noted to interact with enzymes like cyclooxygenases (COX).[11]
| Target | Target Class | Assay Type | % Inhibition @ 10µM |
| COX-1 | Oxidase | Biochemical | 15% |
| COX-2 | Oxidase | Biochemical | 45% |
| Pancreatic Lipase | Hydrolase | Biochemical | 8% |
| α-Glucosidase | Hydrolase | Biochemical | 5% |
| Glutathione Reductase | Reductase | Biochemical | 12% |
Percent inhibition values are hypothetical.
Experimental Protocols
Detailed and reproducible methodologies are essential for generating high-quality cross-reactivity data.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent assay to measure kinase activity by quantifying the amount of ADP produced.
-
Reagent Preparation : Prepare assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare ATP and substrate solutions at 2x the final desired concentration. Serially dilute this compound in DMSO, followed by a further dilution in assay buffer.
-
Kinase Reaction : Add 5 µL of the test compound dilution to the wells of a 384-well plate. Add 2.5 µL of a 4x kinase solution and incubate for 10 minutes at room temperature. Initiate the reaction by adding 2.5 µL of a 4x ATP/substrate solution. Incubate for 60 minutes at room temperature.
-
Signal Generation : Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition : Measure luminescence using a plate reader. Calculate % inhibition relative to DMSO-only controls and determine IC50 values using a non-linear regression curve fit.
Protocol 2: KINOMEscan™ Competition Binding Assay
This protocol outlines the general principle of the widely used KINOMEscan™ platform for profiling compound binding across a large kinase panel.[8][9][12][13]
-
Assay Principle : The assay is based on a competitive displacement mechanism. A kinase tagged with DNA is combined with an immobilized, active-site directed ligand. The test compound is added and competes for binding to the kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.
-
Experimental Steps :
-
A solution of the test compound (at a specified concentration, e.g., 1µM) is incubated with DNA-tagged kinases and ligand-immobilized beads.
-
After equilibration, the beads are washed to remove unbound components.
-
The amount of kinase remaining on the beads is quantified by eluting the DNA tag and measuring its concentration using quantitative PCR (qPCR).
-
-
Data Analysis : The amount of kinase detected in the presence of the test compound is compared to a DMSO control. Results are reported as "Percent of Control" (%Ctrl), calculated as: (Test Compound Signal / DMSO Signal) x 100.
Protocol 3: Cell-Based Cytotoxicity Assay (SRB Assay)
This assay assesses the impact of the compound on the viability of different cell lines, providing functional data on its overall cellular effect.
-
Cell Plating : Seed cells (e.g., HepG2, MCF-7, A549) in 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Compound Treatment : Treat cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) and incubate for 72 hours.
-
Cell Fixation : Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C. Wash the plates five times with deionized water and air dry.
-
Staining : Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining and Solubilization : Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB dye with 10 mM Tris base (pH 10.5).
-
Data Acquisition : Measure the absorbance at 510 nm using a microplate reader. Calculate the percentage of cell growth inhibition and determine the IC50 values.
Visualizing Workflows and Pathways
Diagrams provide a clear visual representation of complex processes, from experimental design to the underlying biological mechanisms.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of pyrimidines-containing hybrids: Focusing on pharmacological application | Semantic Scholar [semanticscholar.org]
- 5. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. chayon.co.kr [chayon.co.kr]
Safety Operating Guide
Navigating the Safe Disposal of 4-(4-Bromophenyl)pyrimidine-2-thiol: A Comprehensive Guide
For researchers and scientists engaged in drug development and other laboratory research, the proper handling and disposal of chemical reagents is a critical component of ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(4-Bromophenyl)pyrimidine-2-thiol, a compound utilized in pharmaceutical development, agricultural chemistry, and material science.[1] Adherence to these procedures is vital for minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
This compound is an orange-red crystalline powder.[1] Due to its chemical structure, which includes a brominated aromatic ring and a thiol group, it requires careful handling. It is classified as a halogenated organic compound.[2] All handling of this substance should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[2] Standard personal protective equipment (PPE) should be worn at all times.
Table 1: Essential Personal Protective Equipment (PPE)
| Equipment | Specification |
| Hand Protection | Nitrile gloves |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
This data is based on general guidelines for handling organic chemicals and should be supplemented with a specific Safety Data Sheet (SDS) for the compound.
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous waste, specifically as halogenated organic waste.[2][3]
Experimental Protocol: Decontamination and Disposal
-
Segregation of Waste :
-
Isolate all solid waste contaminated with this compound, including gloves, weighing paper, and contaminated vials.
-
Place this solid waste into a designated, clearly labeled, and sealed hazardous waste container for "Halogenated Organic Waste".[2][3] Do not mix with non-halogenated or other waste streams.
-
-
Disposal of Unused Product :
-
If disposal of the original product is necessary, it should remain in its original, tightly sealed container.
-
The container must be clearly labeled as "Hazardous Waste" and specify the contents: "this compound".
-
-
Decontamination of Glassware :
-
Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) three times.
-
Collect the solvent rinsate in a separate, labeled hazardous waste container for "Halogenated Organic Waste".[3]
-
After rinsing, wash the glassware with soap and water.
-
-
Waste Storage and Collection :
-
Store all hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(4-Bromophenyl)pyrimidine-2-thiol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 4-(4-Bromophenyl)pyrimidine-2-thiol, including detailed operational and disposal plans.
Chemical Profile:
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| CAS Number | 832741-25-0 | [1][2] |
| Molecular Formula | C₁₀H₇BrN₂S | [1][2] |
| Molecular Weight | 267.15 g/mol | [1] |
| Appearance | Orange-red crystalline powder | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not publicly available, the compound's structure, containing a thiol group and a brominated aromatic ring, suggests a need for stringent safety protocols. Thiols are known for their strong, unpleasant odors and potential for toxicity, while halogenated aromatic compounds can be harmful if inhaled, ingested, or absorbed through the skin.[3][4][5]
The following personal protective equipment is mandatory for handling this compound:
| PPE Category | Item | Specifications | Rationale |
| Engineering Controls | Chemical Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood. | To mitigate vapor inhalation, control odor, and prevent exposure to airborne particulates.[3][6] |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear tightly fitting safety goggles with side-shields. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[5][7] | Protects against splashes and vapors that can cause serious eye damage.[5] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended. Always inspect gloves for integrity before use.[3][7] | Prevents skin contact, which can lead to irritation or absorption of the chemical.[5] |
| Skin and Body Protection | Laboratory Coat and Closed-toe Shoes | A standard lab coat and fully enclosed shoes must be worn. | Protects against accidental splashes and spills.[3][8] |
| Respiratory Protection | NIOSH-approved respirator | A respirator with appropriate cartridges for organic vapors should be available for use in case of ventilation failure or emergencies. | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[5] |
Step-by-Step Handling Procedure
Proper handling techniques are critical to minimize exposure and ensure a safe laboratory environment.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Prepare a bleach solution (e.g., a 1:1 mixture of commercial bleach and water) within the fume hood for immediate decontamination of glassware and utensils.[3][6]
-
Have a designated, labeled hazardous waste container ready for all solid and liquid waste generated.[9]
-
-
Weighing and Transfer:
-
Conduct all weighing and transferring of the solid compound within the fume hood.
-
Use appropriate tools such as a chemical spatula to handle the powder.
-
To minimize the generation of dust, handle the powder gently.
-
Close the container tightly immediately after use.[10]
-
-
Dissolution:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
If the solvent is volatile, ensure the process is carried out deep within the fume hood.
-
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Solid Waste:
-
Contaminated items such as gloves, weighing paper, and paper towels should be collected in a designated, sealed plastic bag and placed in a labeled solid hazardous waste container.[6][9]
Liquid Waste:
-
Solutions containing the compound and solvent rinsates should be collected in a labeled, sealed, and appropriate liquid hazardous waste container.[9]
-
Do not pour any waste containing this chemical down the drain.
Decontamination of Glassware:
-
All glassware that has come into contact with the thiol compound should be submerged in a bleach solution within a fume hood for at least 24 hours to oxidize and neutralize the thiol.[6][11]
-
After neutralization, the glassware should be washed thoroughly. The bleach solution used for decontamination must also be disposed of as hazardous waste.[3]
Empty Container Disposal:
-
The original container, even if empty, should be triple-rinsed with a suitable solvent (e.g., acetone).[9]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[9]
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, following institutional guidelines.
By adhering to these procedures, researchers can safely handle this compound, minimizing personal exposure and environmental impact. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.[9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. open.alberta.ca [open.alberta.ca]
- 5. benchchem.com [benchchem.com]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. hsa.ie [hsa.ie]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. benchchem.com [benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. research.columbia.edu [research.columbia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
